N-oleoyl glutamine
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S)-5-amino-2-[[(Z)-octadec-9-enoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H42N2O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(27)25-20(23(28)29)18-19-21(24)26/h9-10,20H,2-8,11-19H2,1H3,(H2,24,26)(H,25,27)(H,28,29)/b10-9-/t20-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHVSXWCIYWYBQP-QJRAZLAKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NC(CCC(=O)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)N[C@@H](CCC(=O)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H42N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Endogenous Function of N-oleoyl Glutamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-oleoyl glutamine (O-Gln) is an endogenous N-acyl amino acid that has emerged as a significant signaling molecule with pleiotropic effects on cellular and systemic metabolism. Synthesized and degraded by the secreted enzyme Peptidase M20 Domain Containing 1 (PM20D1), O-Gln is implicated in the regulation of mitochondrial bioenergetics, nociception, and potentially other metabolic processes. This technical guide provides an in-depth overview of the core endogenous functions of this compound, detailing its synthesis, signaling pathways, and the experimental methodologies used to elucidate its biological roles. Quantitative data are summarized for comparative analysis, and key pathways and workflows are visualized to facilitate a comprehensive understanding of this bioactive lipid.
Introduction
N-acyl amino acids (NAAs) are a class of lipid signaling molecules formed by the conjugation of a fatty acid to an amino acid. While various NAAs have been identified, this compound has garnered significant interest due to its distinct physiological activities. This document serves as a comprehensive resource for researchers and professionals in drug development, outlining the current understanding of O-Gln's endogenous functions and providing detailed experimental context.
Synthesis and Degradation
The primary enzyme responsible for both the synthesis and hydrolysis of this compound is Peptidase M20 Domain Containing 1 (PM20D1) .[1] PM20D1 is a secreted enzyme found in circulation and is particularly enriched in thermogenic (brown and beige) adipose cells.[2][3]
-
Synthesis: PM20D1 catalyzes the condensation of oleic acid and glutamine to form this compound.
-
Degradation: PM20D1 also facilitates the reverse hydrolytic reaction, breaking down this compound into its constituent fatty acid and amino acid.[2][3]
The bidirectional activity of PM20D1 suggests a tightly regulated equilibrium of O-Gln levels in vivo, which can be influenced by the relative concentrations of substrates and products.[2]
Core Endogenous Functions
Mitochondrial Uncoupling and Energy Expenditure
One of the most well-characterized functions of this compound is its ability to act as an endogenous mitochondrial uncoupler.[2][3] This process dissociates substrate oxidation in the electron transport chain from ATP synthesis, leading to the dissipation of the proton motive force as heat.
Signaling Pathway: this compound induces mitochondrial uncoupling in a UCP1-independent manner .[2][4] While the precise molecular mechanism is still under investigation, evidence suggests that N-acyl amino acids may interact with components of the inner mitochondrial membrane, potentially including the adenine nucleotide translocator (ANT).[4] However, some studies indicate that the uncoupling effect is independent of both UCP1 and ANT.[5] This suggests a direct interaction with the lipid bilayer or other mitochondrial proteins to facilitate proton transport across the inner mitochondrial membrane.
Quantitative Data:
| Cell Line | Concentration of this compound | Effect on Respiration | Reference |
| C2C12 myotubes | 50 µM | 64% increase | [1] |
Nociception and TRPV1 Antagonism
This compound plays a role in the modulation of pain perception, or nociception. It functions as an antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1] TRPV1 is a non-selective cation channel activated by various noxious stimuli, including heat, acid, and capsaicin, the pungent component of chili peppers.
Signaling Pathway: By inhibiting the capsaicin-induced activation of TRPV1, this compound reduces the influx of calcium ions into sensory neurons.[1] This attenuation of TRPV1-mediated signaling is believed to underlie the analgesic effects of this compound observed in preclinical models of pain.
Quantitative Data:
| Animal Model | This compound Dose | Effect on Nociception | Reference |
| Mice (Acetic acid-induced abdominal constrictions) | 100 mg/kg | Reduction in constrictions | [1] |
| Mice (Formalin-induced paw licking) | 100 mg/kg | Reduction in paw licking | [1] |
Potential Role in Bone Metabolism
While direct evidence for the role of this compound in bone metabolism is currently limited, studies on related N-acyl amides and the metabolic functions of glutamine in bone cells suggest a potential involvement. Other N-acyl amides, such as N-oleoyl serine, have been shown to modulate bone remodeling.[6][7] Furthermore, glutamine metabolism is crucial for osteoblast differentiation and bone formation.[8][9] Future research is warranted to investigate the specific effects of this compound on osteoblasts and osteoclasts.
Broader Metabolic Regulation
The role of this compound in systemic metabolism extends beyond its uncoupling effects. Given that glutamine metabolism is intricately linked to glucose and lipid metabolism in adipocytes, O-Gln may influence these pathways.[10] Alterations in glutamine availability can impact insulin signaling and inflammatory responses in adipose tissue.[11][12] The synthesis of O-Gln from oleic acid and glutamine positions it at the crossroads of lipid and amino acid metabolism, suggesting a potential role in nutrient sensing and metabolic homeostasis.
Experimental Protocols
Mitochondrial Respiration Assay in C2C12 Myotubes
Objective: To measure the effect of this compound on mitochondrial oxygen consumption.
Methodology:
-
Cell Culture: C2C12 myoblasts are cultured and differentiated into myotubes in a Seahorse XF cell culture microplate.
-
Treatment: Differentiated myotubes are treated with this compound (e.g., 50 µM) or vehicle control.
-
Oxygen Consumption Rate (OCR) Measurement: OCR is measured using a Seahorse XF Analyzer. Basal respiration is recorded, followed by sequential injections of:
-
Oligomycin: An ATP synthase inhibitor, to measure ATP-linked respiration.
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent, to determine maximal respiration.
-
Rotenone/antimycin A: Complex I and III inhibitors, to measure non-mitochondrial respiration.
-
-
Data Analysis: Changes in OCR upon treatment with this compound are calculated to determine its effect on basal and uncoupled respiration.
Calcium Flux Assay in HEK293 Cells
Objective: To assess the antagonistic effect of this compound on TRPV1 activation.
Methodology:
-
Cell Culture and Transfection: HEK293 cells are co-transfected with plasmids encoding for TRPV1 and a fluorescent protein (e.g., RFP).
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Treatment: Cells are pre-incubated with this compound or vehicle control.
-
Stimulation: Cells are stimulated with the TRPV1 agonist capsaicin.
-
Fluorescence Measurement: Changes in intracellular calcium concentration are measured by monitoring the fluorescence intensity using a fluorescence plate reader or microscope.
-
Data Analysis: The inhibition of capsaicin-induced calcium flux by this compound is quantified.
In Vivo Nociception Assays
Objective: To evaluate the analgesic properties of this compound in animal models of pain.
a) Acetic Acid-Induced Abdominal Constriction Test:
-
Animal Model: Mice are used.
-
Treatment: Animals are administered this compound (e.g., 100 mg/kg) or vehicle control via an appropriate route (e.g., intraperitoneal).
-
Induction of Nociception: A dilute solution of acetic acid is injected intraperitoneally to induce abdominal constrictions (writhing).
-
Observation: The number of writhes is counted for a defined period (e.g., 20-30 minutes) following the acetic acid injection.
-
Data Analysis: The reduction in the number of writhes in the this compound-treated group compared to the control group is calculated.
b) Formalin-Induced Paw Licking Test:
-
Animal Model: Mice are used.
-
Treatment: Animals receive this compound (e.g., 100 mg/kg) or vehicle control.
-
Induction of Nociception: A dilute solution of formalin is injected into the plantar surface of a hind paw.
-
Observation: The time spent licking the injected paw is recorded during two distinct phases: the early phase (0-5 minutes post-injection, neurogenic pain) and the late phase (15-30 minutes post-injection, inflammatory pain).
-
Data Analysis: The decrease in paw licking time in the treated group is compared to the control group for both phases.
Conclusion and Future Directions
This compound is an important endogenous lipid molecule with well-defined roles in mitochondrial uncoupling and nociception. Its regulation by the secreted enzyme PM20D1 highlights a novel signaling axis in metabolic control. While significant progress has been made in understanding its core functions, several areas warrant further investigation. Elucidating the precise molecular mechanism of UCP1-independent uncoupling, exploring its direct effects on bone metabolism, and further defining its role in the broader context of glucose and lipid homeostasis will be critical for realizing the full therapeutic potential of targeting the this compound pathway for metabolic and pain-related disorders. The detailed experimental protocols provided herein offer a foundation for researchers to further explore the multifaceted biology of this intriguing N-acyl amino acid.
References
- 1. caymanchem.com [caymanchem.com]
- 2. The secreted enzyme PM20D1 regulates lipidated amino acid uncouplers of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Secreted Enzyme PM20D1 Regulates Lipidated Amino Acid Uncouplers of Mitochondria [escholarship.org]
- 4. Adverse bioenergetic effects of N-acyl amino acids in human adipocytes overshadow beneficial mitochondrial uncoupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adverse bioenergetic effects of N-acyl amino acids in human adipocytes overshadow beneficial mitochondrial uncoupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oleoyl serine, an endogenous N-acyl amide, modulates bone remodeling and mass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-Acyl amino acids and their impact on biological processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of Glutamine Metabolism during Osteoblast Differentiation and Bone Formation - Courtney Karner [grantome.com]
- 9. Glutamine metabolism regulates proliferation and lineage allocation in skeletal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glutamine metabolism in isolated incubated adipocytes of the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glutamine metabolism in adipocytes: a bona fide epigenetic modulator of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A signaling role of glutamine in insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-oleoyl Glutamine: Discovery, Biosynthesis, and Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-oleoyl glutamine (O-Glu) is an endogenous N-acyl amino acid that has emerged as a significant signaling lipid with pleiotropic effects on metabolism and nociception. Its discovery is linked to the characterization of peptidase M20 domain-containing 1 (PM20D1), a secreted enzyme that catalyzes its bidirectional synthesis and hydrolysis. O-Glu exerts its biological functions primarily through the modulation of mitochondrial respiration and antagonism of transient receptor potential vanilloid 1 (TRPV1) channels. This technical guide provides a comprehensive overview of the discovery, biosynthesis, and signaling pathways of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations to serve as a resource for researchers in the field.
Discovery of this compound and PM20D1
The discovery of this compound is intrinsically linked to the functional characterization of the enzyme PM20D1. Initially identified as a secreted factor from thermogenic adipose cells, PM20D1 was found to be a key regulator of a class of bioactive lipids known as N-acyl amino acids (NAAs)[1][2]. The pivotal studies by Long et al. demonstrated that PM20D1 is a bidirectional enzyme, capable of both synthesizing NAAs from free fatty acids and amino acids, and hydrolyzing them back to their constituent components[3][4]. This enzymatic activity of PM20D1 led to the identification and characterization of its various products, including this compound, as novel signaling molecules[1][5]. The generation of PM20D1 knockout mice, which exhibited altered levels of NAAs and displayed distinct metabolic and pain phenotypes, further solidified the physiological relevance of this enzyme and its products like O-Glu[1][5][6].
Logical Workflow for Discovery
The logical progression of the discovery of this compound and its biosynthetic pathway is outlined below.
Biosynthesis and Degradation Pathway
The primary enzyme responsible for both the synthesis and degradation of this compound is PM20D1[7]. This enzyme catalyzes a reversible condensation reaction between oleic acid and glutamine to form this compound. The bidirectional nature of this reaction allows PM20D1 to regulate the circulating and tissue levels of O-Glu. In addition to PM20D1, another enzyme, fatty acid amide hydrolase (FAAH), has been identified to play a role in the intracellular metabolism of some N-acyl amino acids, although it exhibits a more restricted substrate scope compared to PM20D1[2].
Quantitative Data
The following tables summarize the available quantitative data related to this compound.
Table 1: Bioactivity of this compound
| Parameter | Value | Cell Line/Model | Reference |
| Mitochondrial Uncoupling | 50 µM (induces 64% increase in respiration) | C2C12 cells | [7] |
| In vivo Analgesic Effect | 100 mg/kg | Mice (acetic acid-induced abdominal constrictions and formalin-induced paw licking) | [7] |
Table 2: PM20D1 Enzyme Activity
| Substrate | Activity | Tissue/System | Notes | Reference |
| N-oleoyl phenylalanine (Hydrolysis) | 67 ± 3% conversion (WT) vs 14 ± 4% (KO) | Mouse Liver Lysate | Demonstrates dominant role of PM20D1. | [1] |
| N-arachidonoyl glycine (Hydrolysis) | 44 ± 4% conversion (WT) vs >99% reduction (KO) | Mouse Plasma | Shows PM20D1 is the sole hydrolase in plasma for this substrate. | |
| Oleate + Phenylalanine (Synthesis) | Robust synthesis in WT, significantly reduced in KO | Mouse Liver Lysate | Confirms PM20D1's synthase activity in tissues. | [1] |
Table 3: Endogenous Concentrations of Glutamine
| Analyte | Concentration | Tissue/System | Reference |
| Glutamine | 0.59 ± 0.08 mmol/L | Mouse Blood Plasma | [8] |
| Glutamine | Positively correlated with plasma levels | Human Posterior Cingulate Cortex | [9][10] |
Note: Specific endogenous concentrations of this compound in various tissues are still being comprehensively quantified in the literature.
Signaling Pathway: Antagonism of TRPV1
A key mechanism of action for this compound is its role as an antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel[1][5]. TRPV1 is a non-selective cation channel primarily expressed in sensory neurons and is activated by various stimuli, including heat, capsaicin, and low pH. Activation of TRPV1 leads to an influx of calcium ions, which triggers a downstream signaling cascade involving protein kinase A (PKA) and protein kinase C (PKC), ultimately leading to the sensation of pain[11][12][13]. By antagonizing TRPV1, this compound can inhibit this signaling pathway, providing a mechanistic basis for its observed analgesic effects[7].
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the discovery and characterization of this compound and PM20D1. For detailed, step-by-step protocols, it is recommended to consult the supplementary materials of the cited primary literature[3][4].
Recombinant PM20D1 Expression and Purification
-
Objective: To produce purified PM20D1 for in vitro enzymatic assays.
-
Methodology:
-
The coding sequence of mouse PM20D1 is cloned into a mammalian expression vector, often with an affinity tag (e.g., FLAG or His-tag) for purification.
-
The expression vector is transiently transfected into a suitable host cell line, such as HEK293T cells.
-
The conditioned media containing the secreted PM20D1 is collected after a defined incubation period.
-
The secreted protein is purified from the conditioned media using affinity chromatography corresponding to the tag used (e.g., anti-FLAG M2 affinity gel).
-
The purity and concentration of the recombinant protein are assessed by SDS-PAGE and a protein quantification assay (e.g., BCA assay).
-
PM20D1 Enzyme Activity Assays
-
Objective: To measure the N-acyl amino acid synthase and hydrolase activity of PM20D1.
-
Methodology:
-
Synthase Assay:
-
Reactions are set up containing purified recombinant PM20D1, a free fatty acid (e.g., oleic acid), and an amino acid (e.g., glutamine) in a suitable buffer (e.g., PBS).
-
Reactions are incubated at 37°C for a specified time (e.g., 1.5 hours).
-
The reaction is quenched by the addition of an organic solvent (e.g., acetonitrile/methanol).
-
The formation of the N-acyl amino acid product is quantified by liquid chromatography-mass spectrometry (LC-MS).
-
-
Hydrolase Assay:
-
Reactions are prepared with purified PM20D1 and an N-acyl amino acid substrate (e.g., this compound) in a buffer.
-
Reactions are incubated at 37°C for a defined period.
-
The reaction is stopped with an organic solvent.
-
The formation of the free fatty acid product is measured by LC-MS.
-
-
Analysis of N-acyl Amino Acids by LC-MS
-
Objective: To identify and quantify N-acyl amino acids in biological samples or from in vitro reactions.
-
Methodology:
-
Sample Preparation: Biological samples (e.g., plasma, tissue homogenates) or quenched reaction mixtures are subjected to lipid extraction, typically using a mixture of organic solvents (e.g., a modified Bligh-Dyer extraction).
-
Chromatographic Separation: The lipid extract is injected onto a reverse-phase C18 column of a high-performance liquid chromatography (HPLC) system. A gradient of mobile phases (e.g., water and acetonitrile with formic acid) is used to separate the different lipid species.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a mass spectrometer (e.g., a triple quadrupole or high-resolution mass spectrometer) operating in a suitable ionization mode (e.g., positive or negative electrospray ionization).
-
Quantification: For targeted analysis, the mass spectrometer is operated in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode, using specific precursor-product ion transitions for each N-acyl amino acid. Stable isotope-labeled internal standards are used for accurate quantification.
-
Conclusion and Future Directions
This compound represents a fascinating example of a bioactive lipid with significant potential for therapeutic intervention in metabolic and pain-related disorders. The discovery of its biosynthesis via the secreted enzyme PM20D1 has opened up new avenues for understanding the complex interplay between lipid and amino acid metabolism in intercellular communication. Future research will likely focus on elucidating the full spectrum of N-acyl amino acids regulated by PM20D1, identifying additional receptors and signaling pathways for these molecules, and exploring the therapeutic potential of modulating the PM20D1-N-oleoyl glutamine axis in human diseases. The development of potent and selective inhibitors or activators of PM20D1 will be a critical step in translating these basic scientific discoveries into novel therapeutic strategies.
References
- 1. Ablation of PM20D1 reveals N-acyl amino acid control of metabolism and nociception - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. The secreted enzyme PM20D1 regulates lipidated amino acid uncouplers of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ablation of PM20D1 reveals N-acyl amino acid control of metabolism and nociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. Characterization of cerebral glutamine uptake from blood in the mouse brain: implications for metabolic modeling of 13C NMR data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Association between Brain and Plasma Glutamine Levels in Healthy Young Subjects Investigated by MRS and LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Association between Brain and Plasma Glutamine Levels in Healthy Young Subjects Investigated by MRS and LC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Activation of protein kinase C reverses capsaicin-induced calcium-dependent desensitization of TRPV1 ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pain-enhancing mechanism through interaction between TRPV1 and anoctamin 1 in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
N-Oleoyl Glutamine: An In-Depth Technical Guide to its Mechanism of Action as a TRP Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-oleoyl glutamine is an endogenous N-acyl amino acid that has emerged as a modulator of nociception through its antagonist activity at Transient Receptor Potential (TRP) channels, primarily the capsaicin receptor, TRPV1. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with TRPV1, the downstream signaling consequences, and its physiological effects on pain perception. This document synthesizes key quantitative data, outlines detailed experimental methodologies for its characterization, and presents visual representations of the involved signaling pathways and experimental workflows.
Introduction
N-acyl amino acids (NAAs) are a class of bioactive lipids involved in diverse physiological processes. The enzyme Peptidase M20 Domain Containing 1 (PM20D1) is a key regulator of NAA levels. Recent research has identified this compound (C18:1-Gln) as a PM20D1-regulated NAA with significant biological activity.[1] Notably, this compound has been shown to antagonize the TRPV1 channel, a critical integrator of noxious stimuli, including heat, protons, and various chemical irritants like capsaicin.[1] This antagonistic action positions this compound as a potential endogenous analgesic and a lead compound for the development of novel pain therapeutics.
Mechanism of Action at the Molecular Level
The primary molecular target of this compound's antagonist activity is the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel.
Target: TRPV1 Channel
TRPV1 is a non-selective cation channel predominantly expressed in the peripheral and central terminals of nociceptive sensory neurons.[2] Its activation leads to an influx of cations, primarily Ca2+ and Na+, resulting in membrane depolarization and the initiation of an action potential that is transmitted to the central nervous system, culminating in the sensation of pain.
Antagonistic Activity
This compound inhibits the activation of the TRPV1 channel. This has been demonstrated through its ability to block capsaicin-induced calcium influx in cells expressing TRPV1.[1] While the precise binding site and the exact nature of the antagonism (competitive, non-competitive, or allosteric) have not been definitively elucidated in the primary literature, the functional outcome is a reduction in TRPV1-mediated signaling. Molecular docking studies with other N-acyl amides suggest potential interactions within the vanilloid binding pocket of TRPV1.[3][4]
Quantitative Data
The following tables summarize the available quantitative data on the biological activity of this compound.
| Parameter | Value | Assay | Cell Line/System | Reference |
| IC50 (TRPV1) | Not explicitly reported | Capsaicin-induced Ca2+ influx | HEK293T cells | [1] |
Note: While a commercial supplier references an IC50 for TRPV1, the primary research article cited does not provide a specific value, instead demonstrating a qualitative antagonist effect.[1][5]
| Parameter | Dose | Effect | Animal Model | Assay | Reference |
| Analgesia | 100 mg/kg (i.p.) | Significant reduction in abdominal constrictions | Mouse | Acetic acid-induced writhing test | [1] |
| Analgesia | 100 mg/kg (i.p.) | Significant reduction in paw licking time | Mouse | Formalin test (late phase) | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following are protocols for key experiments used to characterize the TRP antagonist activity of this compound.
Calcium Imaging Assay for TRPV1 Antagonism
This protocol is adapted from methodologies used to assess the inhibition of capsaicin-induced calcium influx.
Objective: To determine the antagonistic effect of this compound on capsaicin-activated TRPV1 channels in a heterologous expression system.
Materials:
-
HEK293T cells transiently or stably expressing rat or human TRPV1.
-
DMEM supplemented with 10% FBS, penicillin/streptomycin.
-
Fura-2 AM or Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Capsaicin stock solution (e.g., 10 mM in ethanol).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
96-well black-walled, clear-bottom plates.
-
Fluorescence plate reader with kinetic reading capabilities and appropriate filter sets for the chosen dye.
Procedure:
-
Cell Culture: Seed TRPV1-expressing HEK293T cells in 96-well plates at a density that ensures they reach 80-90% confluency on the day of the assay.
-
Dye Loading:
-
Prepare a loading buffer containing Fura-2 AM (e.g., 5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Wash the cells once with HBSS.
-
Add the loading buffer to each well and incubate for 60 minutes at 37°C.
-
Wash the cells twice with HBSS to remove excess dye.
-
-
Compound Incubation:
-
Prepare serial dilutions of this compound in HBSS.
-
Add the this compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature. Include a vehicle control (DMSO).
-
-
Measurement of Calcium Influx:
-
Place the plate in the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for approximately 1-2 minutes.
-
Add a solution of capsaicin (to a final concentration that elicits a submaximal response, e.g., EC80) to all wells simultaneously using the instrument's injection system.
-
Immediately begin kinetic measurement of fluorescence for 5-10 minutes. For Fura-2, measure the ratio of emission at 510 nm following excitation at 340 nm and 380 nm. For Fluo-4, measure the fluorescence intensity at an excitation of ~490 nm and emission of ~520 nm.
-
-
Data Analysis:
-
Calculate the change in fluorescence (or fluorescence ratio) from baseline after the addition of capsaicin.
-
Normalize the response in the presence of this compound to the response in the vehicle control wells.
-
Plot the normalized response against the concentration of this compound and fit the data to a dose-response curve to determine the IC50 value, if applicable.
-
Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed to measure the effect of this compound on capsaicin-activated currents in sensory neurons.
Objective: To directly measure the inhibitory effect of this compound on TRPV1 ion channel currents.
Materials:
-
Primary culture of dorsal root ganglion (DRG) neurons from rodents.
-
Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin.
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH).
-
Internal solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 2 Mg-ATP (pH 7.2 with KOH).
-
Borosilicate glass capillaries for pipette pulling.
-
Patch-clamp amplifier and data acquisition system.
-
Micromanipulator and perfusion system.
-
Capsaicin and this compound stock solutions.
Procedure:
-
Cell Preparation: Isolate DRG neurons from neonatal or adult rodents and culture them on coated coverslips for 1-3 days.
-
Recording Setup:
-
Place a coverslip with adherent DRG neurons in a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with the external solution.
-
Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
-
Whole-Cell Configuration:
-
Approach a neuron with the recording pipette and form a giga-ohm seal.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
-
Current Measurement:
-
Apply a brief pulse of capsaicin (e.g., 1 µM for 5 seconds) using the perfusion system to elicit an inward current.
-
After the current returns to baseline, co-apply this compound with capsaicin and record the resulting current. Test a range of this compound concentrations.
-
Wash out the compounds and re-apply capsaicin alone to check for recovery.
-
-
Data Analysis:
-
Measure the peak amplitude of the capsaicin-induced inward current in the absence and presence of this compound.
-
Calculate the percentage of inhibition of the capsaicin-induced current by this compound.
-
Construct a concentration-response curve for the inhibitory effect of this compound.
-
Signaling Pathways and Visualizations
The antagonism of TRPV1 by this compound has significant implications for nociceptive signaling.
TRPV1 Signaling in Nociception
Activation of TRPV1 in sensory neurons leads to a cascade of events that culminates in the transmission of a pain signal to the brain. This involves the influx of Ca2+, which acts as a second messenger to trigger the release of neurotransmitters such as glutamate and neuropeptides like Substance P and Calcitonin Gene-Related Peptide (CGRP) in the dorsal horn of the spinal cord. These neurotransmitters then activate second-order neurons that project to higher brain centers.
Figure 1: Simplified signaling pathway of TRPV1 activation in nociception and its inhibition by this compound.
Experimental Workflow for Characterizing this compound
The following diagram illustrates a typical workflow for the preclinical characterization of a potential TRP antagonist like this compound.
Figure 2: A representative experimental workflow for the characterization of this compound as a TRP antagonist.
Conclusion
This compound represents an important endogenous lipid that modulates nociceptive signaling through its antagonist action on the TRPV1 channel. The evidence to date strongly supports its role as an inhibitor of TRPV1 activation, leading to analgesic effects in preclinical models of pain. Further research is warranted to fully elucidate its binding site, the precise nature of its antagonism, and its therapeutic potential. The methodologies and data presented in this guide provide a framework for continued investigation into this compound and other N-acyl amino acids as novel modulators of TRP channels for the development of next-generation analgesics.
References
- 1. oatext.com [oatext.com]
- 2. Understanding diverse TRPV1 signaling – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Binding interactions of fatty acyl lipid mediators within the vanilloid pocket of TRPV1: A molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
N-Oleoyl Glutamine: A Deep Dive into its Role in Mitochondrial Uncoupling and Thermogenesis
A Technical Guide for Researchers and Drug Development Professionals
Abstract
N-oleoyl glutamine (OAG) is an endogenous N-acyl amino acid that has emerged as a significant regulator of energy metabolism. Synthesized and degraded by the secreted enzyme Peptidase M20 Domain Containing 1 (PM20D1), OAG acts as a potent mitochondrial uncoupler, stimulating thermogenesis through a mechanism independent of the well-characterized Uncoupling Protein 1 (UCP1). This technical guide provides a comprehensive overview of the current understanding of OAG's function, presenting key quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for metabolic disorders such as obesity and type 2 diabetes.
Introduction
The rising prevalence of obesity and related metabolic diseases has spurred intensive research into the mechanisms governing energy expenditure. One promising avenue of investigation is the activation of thermogenesis, the process of heat production, in tissues such as brown and beige adipose tissue. While the role of UCP1 in mediating non-shivering thermogenesis is well-established, recent discoveries have unveiled UCP1-independent pathways. Among these, the PM20D1/N-acyl amino acid axis has garnered significant attention. This guide focuses specifically on this compound, a prominent member of this class of signaling lipids, and its role in mitochondrial uncoupling and the subsequent induction of a thermogenic program.
Quantitative Data on the Effects of this compound
The following tables summarize the key quantitative findings from studies investigating the effects of this compound and related N-acyl amino acids on cellular respiration and energy expenditure.
Table 1: In Vitro Effects of this compound on Cellular Respiration
| Cell Line | Compound | Concentration | Effect on Respiration | Reference |
| C2C12 Myoblasts | This compound | 50 µM | 64% increase in oxygen consumption | [1] |
| Human Adipocytes | N-Oleoyl Phenylalanine | 25 µM | Significant increase in proton leak | [2] |
| Human Adipocytes | N-Oleoyl Leucine | 25 µM | Significant increase in proton leak | [2] |
| Human Adipocytes | N-Oleoyl Isoleucine | 25 µM | Significant increase in proton leak | [2] |
Table 2: In Vivo Effects of N-Acyl Amino Acids on Energy Metabolism
| Animal Model | Treatment | Dosage | Key Findings | Reference |
| Mice | Increased circulating PM20D1 | Adeno-associated virus (AAV) | Augmented energy expenditure, reduced adiposity, improved glucose homeostasis | [3] |
| Mice | Inhibition of Pm20d1 in brown adipose tissue | - | Defective cold tolerance | [1][3][4] |
| Mice | Overexpression of Pm20d1 in brown adipose tissue | - | Increased cold tolerance | [1][3][4] |
Note: While direct in vivo quantitative data for this compound specifically is limited in the reviewed literature, the studies on PM20D1, the enzyme that produces OAG, and other N-acyl amino acids strongly support its role in promoting energy expenditure.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a typical experimental workflow for studying the effects of this compound.
Caption: PM20D1-mediated synthesis and action of this compound.
Caption: Experimental workflow for assessing mitochondrial uncoupling by this compound.
Experimental Protocols
The following protocols are based on standard methodologies for assessing mitochondrial respiration and can be adapted for the study of this compound.
Cell Culture and Differentiation
-
Cell Line: C2C12 myoblasts are a commonly used cell line for studying mitochondrial metabolism.
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Differentiation (optional): To differentiate C2C12 myoblasts into myotubes, replace the growth medium with DMEM supplemented with 2% horse serum once the cells reach confluence.
Measurement of Mitochondrial Respiration using Seahorse XF Analyzer
This protocol is adapted from the Agilent Seahorse XF Cell Mito Stress Test protocol and a study on N-acyl amino acids in human adipocytes.[2]
Materials:
-
Seahorse XF96 or XFe96 Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium (DMEM, without bicarbonate)
-
Glucose, Pyruvate, and Glutamine supplements
-
This compound (solubilized in a suitable vehicle, e.g., DMSO)
-
Oligomycin, FCCP, Rotenone/Antimycin A (from Seahorse XF Cell Mito Stress Test Kit)
-
Seahorse XF96 or XFe96 Analyzer
Procedure:
-
Cell Seeding:
-
Seed C2C12 cells in a Seahorse XF96 plate at an optimized density (e.g., 20,000 - 40,000 cells/well).
-
Incubate overnight in a standard CO2 incubator to allow for cell attachment.
-
-
Assay Preparation (Day of Assay):
-
Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant in a non-CO2 incubator at 37°C for at least one hour.
-
Prepare the Seahorse XF Assay Medium by supplementing Seahorse XF Base Medium with glucose (e.g., 10 mM), pyruvate (e.g., 1 mM), and glutamine (e.g., 2 mM). Warm to 37°C and adjust pH to 7.4.
-
Remove the cell culture medium from the Seahorse plate and wash the cells with the prepared assay medium.
-
Add the final volume of assay medium to each well.
-
Incubate the cell plate in a non-CO2 incubator at 37°C for one hour to allow for temperature and pH equilibration.
-
-
Seahorse XF Analyzer Run:
-
Load the hydrated sensor cartridge into the Seahorse XF Analyzer for calibration.
-
Prepare a stock solution of this compound and load the desired final concentration into the appropriate injection port of the sensor cartridge. A dose-response experiment is recommended (e.g., 10 µM, 25 µM, 50 µM).
-
Load the mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) into the remaining injection ports.
-
Place the cell plate into the calibrated Seahorse XF Analyzer.
-
Program the instrument to perform the following sequence:
-
Measure basal oxygen consumption rate (OCR).
-
Inject this compound and measure the subsequent change in OCR.
-
Inject Oligomycin to inhibit ATP synthase and measure ATP-linked respiration.
-
Inject FCCP to induce maximal respiration.
-
Inject Rotenone/Antimycin A to inhibit Complex I and III, respectively, and measure non-mitochondrial respiration.
-
-
-
Data Analysis:
-
Normalize OCR data to cell number or protein concentration.
-
Calculate parameters of mitochondrial function, including basal respiration, proton leak, maximal respiration, and spare respiratory capacity. The increase in proton leak after the injection of this compound is a direct measure of its uncoupling effect.
-
Mechanism of Action
This compound induces mitochondrial uncoupling through a UCP1-independent mechanism. While the precise molecular target is still under investigation, evidence suggests that N-acyl amino acids may interact directly with proteins of the inner mitochondrial membrane. One proposed mechanism involves the interaction with Adenine Nucleotide Translocators (ANTs), which are known to facilitate proton leak under certain conditions. However, some studies have shown that the uncoupling effect of N-acyl amino acids can occur independently of both UCP1 and ANT, suggesting the involvement of other mitochondrial proteins or a direct effect on the lipid bilayer of the inner mitochondrial membrane.[2]
Conclusion and Future Directions
This compound represents a fascinating endogenous molecule with significant potential to influence whole-body energy metabolism. Its ability to induce mitochondrial uncoupling and thermogenesis independently of UCP1 opens up new avenues for therapeutic intervention in metabolic diseases. Further research is warranted to fully elucidate the molecular mechanisms underlying its action, including the identification of its direct mitochondrial protein targets. Moreover, comprehensive in vivo studies are needed to establish a clear dose-response relationship and to evaluate the long-term efficacy and safety of targeting the PM20D1/N-oleoyl glutamine pathway for the treatment of obesity and related disorders. The development of stable and potent analogs of this compound could also be a promising strategy for future drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Adverse bioenergetic effects of N-acyl amino acids in human adipocytes overshadow beneficial mitochondrial uncoupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bidirectional shifts in Pm20d1 expression impact thermogenesis and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bidirectional shifts in Pm20d1 expression impact thermogenesis and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Oleoyl Glutamine Signaling in Primary Neurons: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the signaling cascade of N-oleoyl glutamine (O-Glu) in primary neurons. Drawing from current scientific literature, this document details the molecular interactions, downstream effects, and experimental methodologies relevant to the study of this endogenous N-acyl amine.
Introduction to this compound
This compound (O-Glu) is an endogenous lipid signaling molecule belonging to the family of N-acyl amines.[1] It is synthesized and degraded by the peptidase M20 domain-containing 1 (PM20D1) enzyme.[1] Structurally, O-Glu is composed of an oleoyl fatty acid tail and a glutamine head group. This unique structure suggests a dual functionality, potentially interacting with receptors that recognize fatty acid amides and influencing metabolic pathways related to glutamine and its derivative, the excitatory neurotransmitter glutamate.[2][3][4]
Putative Receptors and Initial Signaling Events
While the precise receptor profile for O-Glu in primary neurons is still under investigation, several lines of evidence point towards two primary candidates: the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and the G protein-coupled receptor 120 (GPR120).
Transient Receptor Potential Vanilloid 1 (TRPV1)
TRPV1 is a non-selective cation channel predominantly expressed in sensory neurons and is involved in nociception, temperature sensation, and neurogenic inflammation.[5] Several N-acyl amides, structurally similar to O-Glu, are known to modulate TRPV1 activity.[6][7] O-Glu has been shown to inhibit capsaicin-induced calcium flux in HEK293A cells co-transfected with TRPV1, suggesting a direct or allosteric interaction with the channel.[1] In primary neurons, the activation of TRPV1 by O-Glu is hypothesized to lead to an influx of cations, primarily Ca2+ and Na+. This initial influx of ions serves as a critical first step in the signaling cascade.
G Protein-Coupled Receptor 120 (GPR120)
GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4), is a receptor for long-chain fatty acids and is expressed in various cell types, including microglia and neurons.[8][9][10] It is primarily known for its role in mediating anti-inflammatory and insulin-sensitizing effects.[9][10] Given O-Glu's lipid nature, GPR120 presents another plausible receptor. Activation of GPR120, a Gq-coupled receptor, would initiate a distinct signaling cascade involving the activation of phospholipase C (PLC).
Downstream Signaling Cascades
The initial receptor-ligand interaction triggers a cascade of intracellular events. The specific pathways activated likely depend on the receptor engaged.
TRPV1-Mediated Signaling
Activation of TRPV1 channels by this compound is proposed to initiate a signaling cascade primarily driven by an increase in intracellular calcium concentration. This rise in Ca2+ can subsequently trigger multiple downstream pathways:
-
MAPK/ERK Pathway Activation: The influx of Ca2+ is a well-established trigger for the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway in neurons.[10][11] This pathway is crucial for regulating synaptic plasticity, gene expression, and neuronal survival.[12]
-
Modulation of Neurotransmitter Release: TRPV1 activation has been shown to influence the release of neurotransmitters, including glutamate.[13] This suggests that O-Glu could play a role in modulating synaptic transmission.
GPR120-Mediated Signaling
Should O-Glu activate GPR120 in primary neurons, the signaling cascade would likely proceed as follows:
-
Phospholipase C (PLC) Activation and IP3 Production: As a Gq-coupled receptor, activated GPR120 would stimulate PLC, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[3][14]
-
Intracellular Calcium Release: IP3 would then bind to its receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm, further elevating intracellular Ca2+ levels.[3]
-
Protein Kinase C (PKC) Activation: DAG, in conjunction with the increased Ca2+, would activate protein kinase C (PKC), which can phosphorylate a wide range of target proteins, influencing neuronal function.
-
cAMP/PKA Pathway Modulation: GPR120 can also couple to other G proteins, potentially influencing the cyclic adenosine monophosphate (cAMP)/protein kinase A (PKA) pathway, which is involved in neuronal survival and metabolism.[15][16][17][18]
The Role of the Glutamine Moiety
The glutamine headgroup of O-Glu introduces another layer of complexity to its signaling profile. In the central nervous system, glutamine is a critical precursor for the synthesis of the excitatory neurotransmitter glutamate via the action of glutaminase.[2][4] The glutamate-glutamine cycle between neurons and glial cells is fundamental for maintaining normal synaptic transmission.[19] Therefore, the metabolism of O-Glu could locally increase glutamate concentrations, thereby influencing glutamatergic signaling and neuronal excitability.
Quantitative Data
Currently, direct quantitative data on the binding affinity and efficacy of this compound at its putative receptors in primary neurons is limited in the public domain. The following table summarizes related data for structurally similar N-acyl amides and synthetic agonists.
| Ligand | Receptor | Cell Type | Parameter | Value | Reference |
| Capsaicin | TRPV1 | Sensory Neurons (HEK-FAF1/TRPV1) | EC50 | 1.57 ± 0.37 µM | [13] |
| N-arachidonoyl serotonin | BKCa | Recombinant human (KCNMA1) | EC50 | ~ 3 µM | [20] |
| Compound A (synthetic) | GPR120 | Primary Mouse Microglia | - | - | [21] |
| N-oleoyl ethanolamine | TRPV1 | PKC-sensitized cells | - | - | [5][22] |
Experimental Protocols
The following section provides detailed methodologies for key experiments used to investigate the this compound signaling cascade in primary neurons.
Primary Neuronal Culture
Objective: To establish healthy primary neuronal cultures for subsequent signaling studies.
Materials:
-
Embryonic day 18 (E18) rat cortices or hippocampi
-
Dissection medium (e.g., Hibernate-E)
-
Enzyme dissociation solution (e.g., Papain or Trypsin)
-
Plating medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin)
-
Poly-D-lysine or Poly-L-lysine coated culture plates or coverslips
-
This compound (and appropriate vehicle control, e.g., DMSO)
Protocol:
-
Dissect cortices or hippocampi from E18 rat embryos in chilled dissection medium.
-
Mince the tissue and incubate in the enzyme dissociation solution according to the manufacturer's instructions (e.g., 20 minutes at 37°C).
-
Gently triturate the tissue using fire-polished Pasteur pipettes to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in pre-warmed plating medium.
-
Determine cell viability and density using a hemocytometer and Trypan blue exclusion.
-
Plate the neurons onto Poly-D-lysine or Poly-L-lysine coated surfaces at a desired density (e.g., 2.5 x 10^5 cells/cm²).
-
Incubate the cultures at 37°C in a humidified 5% CO2 incubator.
-
After 24 hours, replace half of the medium with fresh, pre-warmed plating medium. Continue with half-media changes every 3-4 days.
-
For experiments, treat the mature neurons (typically 7-14 days in vitro) with the desired concentrations of this compound or vehicle control for the specified duration.[2][7][8][23]
Calcium Imaging
Objective: To measure changes in intracellular calcium concentration in response to this compound treatment.
Materials:
-
Mature primary neuronal cultures on glass-bottom dishes or coverslips
-
Fluorescent calcium indicator (e.g., Fura-2 AM or a genetically encoded indicator like GCaMP)
-
Imaging buffer (e.g., Hanks' Balanced Salt Solution with Ca2+ and Mg2+)
-
Fluorescence microscope equipped with an appropriate filter set, a sensitive camera, and image acquisition software.
Protocol:
-
Load the primary neurons with the chosen calcium indicator according to the manufacturer's protocol (e.g., incubate with 2-5 µM Fura-2 AM for 30-45 minutes at 37°C).
-
Wash the cells with imaging buffer to remove excess dye.
-
Mount the dish or coverslip onto the microscope stage and allow the cells to equilibrate.
-
Acquire a baseline fluorescence signal for a few minutes before adding any compound.
-
Add this compound at the desired final concentration to the imaging buffer and continue recording the fluorescence signal.
-
For ratiometric dyes like Fura-2, acquire images at two excitation wavelengths (e.g., 340 nm and 380 nm) and calculate the ratio of the fluorescence intensities. An increase in the 340/380 ratio indicates an increase in intracellular calcium.
-
Analyze the data by quantifying the change in fluorescence intensity or ratio over time for individual neurons.[1][6][24][25][26]
Co-Immunoprecipitation (Co-IP)
Objective: To determine if this compound promotes the interaction between a putative receptor (e.g., TRPV1) and its downstream signaling partners.
Materials:
-
Mature primary neuronal cultures
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody against the target protein (e.g., anti-TRPV1)
-
Protein A/G agarose or magnetic beads
-
Antibody against the potential interacting protein
-
SDS-PAGE and Western blotting reagents
Protocol:
-
Treat primary neurons with this compound or vehicle control.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation to remove cellular debris.
-
Pre-clear the lysates by incubating with Protein A/G beads.
-
Incubate the pre-cleared lysate with the primary antibody against the target protein overnight at 4°C with gentle rotation.
-
Add Protein A/G beads to the lysate-antibody mixture and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an antibody against the potential interacting protein to detect its presence in the immunoprecipitated complex.[13][27]
Visualizations of Signaling Pathways and Workflows
Proposed Signaling Pathways
Caption: Proposed signaling pathways of this compound in primary neurons.
Experimental Workflow for Calcium Imaging
Caption: Experimental workflow for calcium imaging in primary neurons.
Logical Relationship of O-Glu's Dual Functionality
References
- 1. Calcium imaging of primary canine sensory neurons: Small‐diameter neurons responsive to pruritogens and algogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia [integrmed.org]
- 3. Influence of spatially segregated IP3-producing pathways on spike generation and transmitter release in Purkinje cell axons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. TRPV1: Structure, Endogenous Agonists, and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo Calcium Imaging of Neuronal Ensembles in Networks of Primary Sensory Neurons in Intact Dorsal Root Ganglia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 7 Tips to successfully culture primary rodent neurons | Proteintech Group [ptglab.com]
- 8. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel endogenous N-acyl amides activate TRPV1-4 receptors, BV-2 microglia, and are regulated in brain in an acute model of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of MAP kinase in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regulation of MAPK/ERK phosphorylation via ionotropic glutamate receptors in cultured rat striatal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. TRPV1 Recapitulates Native Capsaicin Receptor in Sensory Neurons in Association with Fas-Associated Factor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Extracellular CIRP Induces Calpain Activation in Neurons via PLC-IP3-Dependent Calcium Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Neuronal cAMP/PKA Signaling and Energy Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Coupling of cAMP/PKA and MAPK signaling in neuronal cells is dependent on developmental stage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cAMP/PKA signaling pathway contributes to neuronal apoptosis via regulating IDE expression in a mixed model of type 2 diabetes and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cyclic AMP Promotes Neuronal Survival by Phosphorylation of Glycogen Synthase Kinase 3β - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Nitrogen shuttling between neurons and glial cells during glutamate synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Central activation of the fatty acid sensor GPR120 suppresses microglia reactivity and alleviates sickness- and anxiety-like behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. protocols.io [protocols.io]
- 24. A simple Ca2+-imaging approach to neural network analyses in cultured neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Frontiers | Cell Calcium Imaging as a Reliable Method to Study Neuron–Glial Circuits [frontiersin.org]
- 27. researchgate.net [researchgate.net]
The Physiological Role of N-Oleoyl Glutamine in Metabolic Homeostasis: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth examination of the endogenous N-acyl amino acid, N-oleoyl glutamine (O-Gln), and its integral role in regulating energy expenditure, glucose and lipid metabolism, and overall metabolic homeostasis. It synthesizes current research to offer a technical guide on its biochemical pathways, mechanisms of action, and physiological significance, supported by quantitative data, detailed experimental methodologies, and pathway visualizations.
Introduction
This compound is a bioactive lipid molecule belonging to the diverse class of N-acyl amino acids (NAAs). These molecules are characterized by a fatty acyl group linked to the alpha-amino group of an amino acid. Long considered metabolic intermediates, NAAs are now recognized as a novel class of signaling lipids with pleiotropic physiological functions, including roles in metabolic homeostasis, inflammation, and nociception.[1] O-Gln, specifically, has emerged as a key player in UCP1-independent thermogenesis and the regulation of energy balance, making it a molecule of significant interest for understanding and potentially treating metabolic disorders such as obesity and type 2 diabetes.
Biosynthesis and Degradation of this compound
The endogenous levels of O-Gln and other NAAs are primarily regulated by the bidirectional enzyme, Peptidase M20 Domain Containing 1 (PM20D1) .[2]
-
Synthesis (Condensation): PM20D1, a secreted enzyme found in circulation, catalyzes the condensation of a fatty acid (oleic acid) and an amino acid (glutamine) to form this compound. This synthetic activity is crucial for generating the circulating pool of NAAs.[1][2]
-
Degradation (Hydrolysis): PM20D1 also catalyzes the reverse hydrolytic reaction, breaking down O-Gln into its constituent oleic acid and glutamine. This bidirectional activity allows for tight regulation of NAA signaling.[1][2]
A secondary, intracellular pathway for NAA degradation is mediated by Fatty Acid Amide Hydrolase (FAAH) , though it exhibits a more restricted substrate scope compared to PM20D1.[3] The interplay between the extracellular activity of PM20D1 and the intracellular activity of FAAH provides cooperative enzymatic control over this class of signaling lipids.[3]
Signaling Pathways and Mechanisms of Action
This compound exerts its physiological effects through at least two distinct mechanisms: direct mitochondrial uncoupling and modulation of ion channels.
Mitochondrial Uncoupling
A primary mechanism of action for O-Gln is its function as an endogenous uncoupler of mitochondrial respiration.[2] Unlike the canonical thermogenesis in brown and beige adipocytes, which is dependent on Uncoupling Protein 1 (UCP1), O-Gln acts directly on mitochondria to dissipate the proton gradient across the inner mitochondrial membrane.[2] This uncoupling of oxidative phosphorylation from ATP synthesis leads to the dissipation of energy as heat, thereby increasing the metabolic rate.
The process is as follows:
-
O-Gln, and other NAAs, are generated and secreted into circulation.
-
They directly interact with and bind to mitochondria in target cells.[2]
-
This interaction facilitates a proton leak across the inner mitochondrial membrane, bypassing ATP synthase.
-
The energy stored in the proton gradient is released as heat, increasing cellular respiration and overall energy expenditure.
TRP Channel Antagonism
In addition to its metabolic actions, O-Gln has been identified as an antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[4] TRPV1 is a non-selective cation channel primarily known for its role in detecting noxious stimuli, including heat and capsaicin, and is implicated in pain signaling and temperature regulation.[5][6] By antagonizing TRPV1, O-Gln can modulate neuronal signaling pathways. This activity is particularly relevant to its observed effects on nociception, and may also contribute to its role in thermoregulation and metabolic control, as TRPV1 channels are involved in sensing body temperature.[4][7][8]
Physiological Roles in Metabolic Homeostasis
Modulation of PM20D1 activity and direct administration of NAAs like O-Gln have profound effects on systemic metabolism.
Energy Expenditure and Body Weight
By promoting UCP1-independent mitochondrial uncoupling, O-Gln directly contributes to increased energy expenditure.
-
Animal Studies: Mice with elevated circulating levels of PM20D1, and consequently higher levels of NAAs, exhibit significantly augmented whole-body respiration and are resistant to diet-induced obesity.[2][3] Conversely, mice globally deficient in PM20D1 show altered body temperature regulation when exposed to cold.[4] Glutamine supplementation in rats has been shown to increase oxygen consumption and decrease the respiratory exchange rate, indicating a shift towards fatty acid oxidation.[9]
-
Human Studies: In humans, glutamine supplementation with a mixed meal was found to increase postprandial energy expenditure by 49%.[10]
Glucose and Insulin Homeostasis
O-Gln and the PM20D1 pathway are critical regulators of glucose metabolism and insulin sensitivity.
-
Animal Studies: Direct administration of NAAs to mice improves glucose homeostasis.[2] Genetic ablation of PM20D1 results in metabolic dysfunction characterized by glucose intolerance and decreased insulin sensitivity.[3][4]
-
Human Studies: While direct data for O-Gln is pending, oral L-glutamine supplementation has been shown to ameliorate the glucose profile in patients with type 2 diabetes and improve insulin sensitivity in various clinical contexts.[11][12]
Lipid Metabolism
The constituent parts of O-Gln (oleic acid and glutamine) are deeply involved in lipid metabolism. Glutamine supplementation has been shown to enhance fat oxidation during the later postprandial phase in humans.[10] The increase in energy expenditure driven by O-Gln likely involves the mobilization and oxidation of fatty acids to fuel increased respiration.
Quantitative Data Summary
The following tables summarize key quantitative findings from in vitro and in vivo studies.
Table 1: In Vitro Effects of this compound
| Parameter | Cell Line | Concentration | Effect | Reference |
|---|---|---|---|---|
| Mitochondrial Respiration | C2C12 Myotubes | 50 µM | 64% Increase | --INVALID-LINK-- |
| Calcium Flux (Capsaicin-induced) | HEK293A (TRPV1 transfected) | Not specified | Inhibition | --INVALID-LINK-- |
Table 2: In Vivo Effects of N-Acyl Amino Acids & PM20D1 Modulation in Mice
| Intervention | Model | Dosage/Method | Key Metabolic Outcome(s) | Reference |
|---|---|---|---|---|
| PM20D1 Overexpression | C57BL/6J Mice | AAV-mediated | Increased energy expenditure, reduced adiposity, improved glucose homeostasis | [2] |
| PM20D1 Knockout | C57BL/6J Mice | Genetic Ablation | Insulin resistance, altered body temperature in cold | [4] |
| this compound Admin. | C57BL/6J Mice | 100 mg/kg | Antinociceptive behavior (pain model) |[4] |
Experimental Protocols
Protocol for Measuring Mitochondrial Respiration in C2C12 Cells
This protocol is adapted for assessing the effect of O-Gln on cellular respiration using an extracellular flux analyzer (e.g., Seahorse XF).
1. Cell Culture and Differentiation:
-
Seed C2C12 myoblasts in a Seahorse XF96 cell culture microplate at a density of 10,000 cells/well in proliferation media (DMEM, 10% FBS, 1% Penicillin-Streptomycin).[13][14]
-
After 24 hours, or when cells reach ~90% confluency, switch to differentiation medium (DMEM, 2% horse serum, 1% Penicillin-Streptomycin).
-
Change differentiation medium every 48 hours for 4-5 days until multinucleated myotubes are formed.[15]
2. Assay Preparation:
-
One hour before the assay, replace the differentiation medium with pre-warmed XF Base Medium supplemented with glucose (25 mM), sodium pyruvate (1 mM), and L-glutamine (2 mM), adjusted to pH 7.4.[16]
-
Incubate the cells at 37°C in a non-CO₂ incubator for 60 minutes.[14]
3. Extracellular Flux Analysis:
-
Load the injector ports of the sensor cartridge with the compounds for the mitochondrial stress test:
-
Port A: this compound (e.g., to achieve a final concentration of 50 µM) or vehicle control.
-
Port B: Oligomycin (ATP synthase inhibitor, e.g., 1 µM).
-
Port C: FCCP (uncoupling agent, e.g., 1 µM).
-
Port D: Rotenone/Antimycin A (Complex I/III inhibitors, e.g., 0.5 µM).[16]
-
-
Calibrate the sensor cartridge and run the assay. The instrument will measure the Oxygen Consumption Rate (OCR) at baseline and after each injection.
-
The initial injection of O-Gln should produce an immediate increase in OCR if it is acting as an uncoupler. This effect can be compared to the maximal respiration induced by FCCP.
Protocol for In Vivo Metabolic Studies in Mice
This protocol outlines a general approach for assessing the metabolic effects of O-Gln administration in mice.
1. Animal Model:
-
Use 8-10 week old male C57BL/6J mice. For studies on obesity, pre-feed mice with a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks.
2. Compound Administration:
-
Dose: Based on related studies, a dose in the range of 50-100 mg/kg body weight can be used as a starting point.[4]
-
Vehicle: this compound can be dissolved in a vehicle such as DMF or DMSO and then diluted in saline or corn oil. Ensure the final concentration of the organic solvent is low and non-toxic. A vehicle-only group must be included as a control.
-
Route: Administer daily via intraperitoneal (IP) injection or oral gavage for the duration of the study (e.g., 2-4 weeks).
3. Metabolic Phenotyping:
-
Body Weight and Composition: Monitor body weight daily or weekly. At the end of the study, use MRI or DEXA to assess lean and fat mass.
-
Glucose Homeostasis: Perform an Intraperitoneal Glucose Tolerance Test (IPGTT) and an Insulin Tolerance Test (ITT) after 1-2 weeks of treatment.
-
Energy Expenditure: Acclimate mice to metabolic cages (e.g., CLAMS) and measure oxygen consumption (VO₂), carbon dioxide production (VCO₂), respiratory exchange ratio (RER), and activity over a 24-48 hour period.
Protocol for Quantification of O-Gln by LC-MS/MS
This protocol provides a general workflow for extracting and quantifying O-Gln from plasma or tissue.
1. Sample Preparation and Extraction:
-
Tissue: Weigh frozen tissue and homogenize in a solvent mixture such as 2:1 chloroform:methanol containing an appropriate internal standard (e.g., a deuterated version of a related N-acyl amino acid).[17]
-
Plasma: Precipitate proteins with a cold solvent like acetonitrile containing the internal standard.
-
Perform a liquid-liquid extraction to separate the lipid-containing organic phase. Dry the organic phase under nitrogen and reconstitute in a mobile phase-compatible solvent.
2. LC-MS/MS Analysis:
-
Chromatography: Use a C18 reversed-phase column (e.g., Zorbax XDB C18).[17] The mobile phase typically consists of water (A) and acetonitrile (B), both containing an additive like formic acid or ammonium acetate to improve ionization.[17] Run a gradient from a lower to a higher percentage of organic solvent to elute the analyte.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI). Use Multiple Reaction Monitoring (MRM) for quantification. The specific precursor ion (the molecular weight of O-Gln) and a characteristic product ion (from fragmentation) must be determined.
-
Quantification: Generate a standard curve using known concentrations of pure O-Gln and the internal standard to calculate the concentration in the unknown samples. Note that in-source cyclization of glutamine to pyroglutamic acid can be an artifact; chromatographic separation is key.[18]
Conclusion and Future Directions
This compound is a potent endogenous signaling lipid that plays a significant role in metabolic homeostasis. Its function as a direct, UCP1-independent mitochondrial uncoupler positions it as a key regulator of energy expenditure. The enzymatic control by the secreted, bidirectional enzyme PM20D1 allows for systemic regulation of O-Gln levels, influencing glucose tolerance, insulin sensitivity, and adiposity.
For drug development professionals, the PM20D1-NAA pathway represents a promising target. Modulating PM20D1 activity to increase endogenous levels of O-Gln and other thermogenic NAAs could offer a novel therapeutic strategy for obesity and type 2 diabetes. Future research should focus on:
-
Elucidating the precise molecular interactions between O-Gln and mitochondrial proteins.
-
Investigating the direct effects of O-Gln on food intake and satiety centers in the brain.
-
Developing specific and potent small-molecule modulators of PM20D1 enzymatic activity.
-
Conducting detailed preclinical studies to validate the long-term efficacy and safety of targeting this pathway for metabolic diseases.
References
- 1. pnas.org [pnas.org]
- 2. The secreted enzyme PM20D1 regulates lipidated amino acid uncouplers of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH - ProQuest [proquest.com]
- 4. Ablation of PM20D1 reveals N-acyl amino acid control of metabolism and nociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Natural Active Ingredients and TRPV1 Modulation: Focus on Key Chemical Moieties Involved in Ligand–Target Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of the TRPV1 endogenous agonist N-Oleoyldopamine in modulation of nociceptive signaling at the spinal cord level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Contributions of Different Modes of TRPV1 Activation to TRPV1 Antagonist-Induced Hyperthermia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. L-glutamine supplementation induces insulin resistance in adipose tissue and improves insulin signalling in liver and muscle of rats with diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glutamine supplementation increases postprandial energy expenditure and fat oxidation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] Metabolic effects of glutamine on insulin sensitivity | Semantic Scholar [semanticscholar.org]
- 12. Oral Glutamine Supplementation Reduces Obesity, Pro-Inflammatory Markers, and Improves Insulin Sensitivity in DIO Wistar Rats and Reduces Waist Circumference in Overweight and Obese Humans [mdpi.com]
- 13. assets.ctfassets.net [assets.ctfassets.net]
- 14. researchgate.net [researchgate.net]
- 15. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 16. An Optimized Protocol to Analyze Glycolysis and Mitochondrial Respiration in Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Downstream Targets of N-oleoyl glutamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-oleoyl glutamine (O-Gln) is an endogenous N-acyl amino acid that has emerged as a significant signaling molecule in the regulation of metabolism and nociception. Synthesized and hydrolyzed by the secreted enzyme Peptidase M20 Domain Containing 1 (PM20D1), O-Gln exerts its biological effects through modulation of specific downstream targets. This technical guide provides an in-depth overview of the current understanding of this compound's downstream targets, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.
Core Downstream Targets of this compound
Current research has identified two primary downstream targets of this compound: mitochondria, where it acts as an uncoupling agent, and the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, which it antagonizes.
Mitochondrial Uncoupling
This compound has been shown to induce mitochondrial uncoupling, a process that dissipates the proton gradient across the inner mitochondrial membrane, leading to increased respiration and energy expenditure. This effect is independent of the well-known uncoupling protein 1 (UCP1), suggesting a novel mechanism for regulating cellular thermogenesis.[1]
Quantitative Data: Effect of this compound on Mitochondrial Respiration
| Cell Line | Concentration (µM) | Effect | Reference |
| C2C12 myotubes | 50 | 64% increase in mitochondrial respiration | [2] |
| Human myoblasts | 500 - 5000 | Decreased respiratory chain efficiency to ~70% | [3] |
TRPV1 Channel Antagonism
This compound acts as an antagonist of the TRPV1 channel, a non-selective cation channel involved in the detection and transduction of nociceptive stimuli, including heat and capsaicin.[4] By inhibiting TRPV1, this compound can modulate pain perception. While it is established as a TRPV1 antagonist, a specific IC50 value for this compound has not been consistently reported in the literature, representing a key area for further investigation.
Signaling Pathways and Regulatory Networks
The downstream effects of this compound are initiated by its interaction with mitochondria and TRPV1 channels. The broader signaling cascades stemming from these interactions are areas of active investigation.
Regulation by PM20D1
The synthesis and degradation of this compound are controlled by the bidirectional enzyme PM20D1. This enzyme can catalyze both the condensation of oleic acid and glutamine to form this compound and the reverse hydrolytic reaction.[5][6] This dual functionality allows for tight regulation of O-Gln levels and its downstream signaling.
Caption: Bidirectional enzymatic activity of PM20D1.
Downstream Signaling Cascades
The primary actions of this compound on mitochondrial uncoupling and TRPV1 antagonism can trigger a cascade of downstream signaling events. While direct evidence for this compound's role is still emerging, the known consequences of these primary effects suggest the involvement of key cellular energy sensors and transcription factors.
-
AMP-activated Protein Kinase (AMPK) Signaling: Mitochondrial uncoupling can alter the cellular AMP/ATP ratio, a key activator of AMPK. Activated AMPK is a master regulator of metabolism, promoting catabolic pathways to restore energy homeostasis. While glutamine starvation is known to activate AMPK, the direct effect of this compound on AMPK phosphorylation requires further investigation.[7][8][9]
-
CREB-mediated Gene Expression: Changes in intracellular calcium levels, modulated by TRPV1 activity, and alterations in cellular energy status can influence the phosphorylation and activation of the cAMP response element-binding protein (CREB).[10][11] CREB is a transcription factor that regulates the expression of genes involved in metabolism, neuronal plasticity, and cell survival. The precise role of this compound in modulating CREB-dependent gene expression is an area for future research.
Caption: Potential downstream signaling of this compound.
Experimental Protocols
Measuring Mitochondrial Respiration in C2C12 Myotubes
This protocol outlines the use of an extracellular flux analyzer to measure the effect of this compound on mitochondrial oxygen consumption rate (OCR) in C2C12 myotubes.
Materials:
-
C2C12 myoblasts
-
DMEM, FBS, horse serum, penicillin-streptomycin
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Assay Medium: bicarbonate-free DMEM supplemented with glucose, pyruvate, and glutamine
-
This compound stock solution
-
Mitochondrial stress test compounds: Oligomycin, FCCP, Rotenone/Antimycin A
Procedure:
-
Cell Culture and Differentiation:
-
Seed C2C12 myoblasts in a Seahorse XF cell culture microplate at an appropriate density.
-
Culture in growth medium (DMEM with 10% FBS and antibiotics) until confluent.
-
Induce differentiation by switching to differentiation medium (DMEM with 2% horse serum and antibiotics) for 4-6 days, changing the medium every 48 hours.
-
-
Assay Preparation:
-
One hour prior to the assay, replace the differentiation medium with pre-warmed assay medium and incubate at 37°C in a non-CO2 incubator.
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., DMSO) and dilute to the desired final concentrations in the assay medium.
-
-
Extracellular Flux Analysis:
-
Calibrate the Seahorse XF analyzer sensor cartridge with XF Calibrant overnight.
-
Load the this compound solutions and mitochondrial stress test compounds into the appropriate ports of the sensor cartridge.
-
Place the cell culture microplate into the XF analyzer.
-
Measure the basal oxygen consumption rate (OCR).
-
Inject this compound at various concentrations and measure the change in OCR.
-
Sequentially inject oligomycin, FCCP, and rotenone/antimycin A to determine ATP-linked respiration, maximal respiration, and non-mitochondrial respiration, respectively.
-
-
Data Analysis:
-
Normalize OCR data to cell number or protein content.
-
Calculate the percentage change in basal and maximal respiration in response to this compound treatment.
-
Caption: Workflow for Seahorse XF mitochondrial respiration assay.
Calcium Flux Assay for TRPV1 Antagonism
This protocol describes a cell-based fluorescence assay to measure the antagonistic effect of this compound on capsaicin-induced calcium influx in HEK293 cells stably expressing human TRPV1.
Materials:
-
HEK293 cells stably expressing human TRPV1
-
DMEM, FBS, penicillin-streptomycin, selection antibiotic (e.g., G418)
-
Black-walled, clear-bottom 96-well plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound stock solution
-
Capsaicin (TRPV1 agonist)
-
Ionomycin (positive control)
Procedure:
-
Cell Culture:
-
Culture HEK293-hTRPV1 cells in growth medium containing the appropriate selection antibiotic.
-
Seed cells into black-walled, clear-bottom 96-well plates and grow to confluence.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in HBSS.
-
Wash the cells with HBSS and incubate with the loading buffer for 30-60 minutes at 37°C.
-
Wash the cells again with HBSS to remove excess dye.
-
-
Compound Treatment and Fluorescence Measurement:
-
Prepare serial dilutions of this compound in HBSS.
-
Add the this compound dilutions to the respective wells and incubate for a predetermined time.
-
Use a fluorescence microplate reader to measure the baseline fluorescence.
-
Add a fixed concentration of capsaicin to all wells (except negative controls) to stimulate calcium influx.
-
Immediately begin kinetic reading of fluorescence intensity over time.
-
As a positive control, add ionomycin to some wells to induce maximal calcium influx.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) for each well.
-
Normalize the data to the baseline fluorescence (F0) to get ΔF/F0.
-
Plot the percentage inhibition of the capsaicin response against the concentration of this compound.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Caption: Workflow for calcium flux assay to measure TRPV1 antagonism.
Future Directions and Unanswered Questions
While significant progress has been made in identifying the primary downstream targets of this compound, several key questions remain:
-
Quantitative Potency: A definitive IC50 value for this compound's antagonism of TRPV1 needs to be established through rigorous dose-response studies.
-
Broader Target Profile: The potential interaction of this compound with other TRP channels and G-protein coupled receptors (GPCRs) warrants further investigation.
-
Downstream Signaling Pathways: Elucidating the precise signaling cascades activated by this compound's effects on mitochondrial function and TRPV1 activity is crucial. Proteomic and phosphoproteomic studies of cells treated with this compound would provide an unbiased approach to identify modulated pathways.
-
In Vivo Relevance: Further in vivo studies are needed to fully understand the physiological and pathophysiological roles of this compound and its downstream targets in the context of metabolic diseases and pain.
Conclusion
This compound is a key bioactive lipid with well-defined effects on mitochondrial respiration and TRPV1 channel activity. This technical guide provides a framework for researchers to investigate these downstream targets through detailed experimental protocols. The elucidation of the broader signaling networks and the in vivo consequences of this compound's actions will be critical for harnessing its therapeutic potential in the future.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Normalizing glutamine concentration causes mitochondrial uncoupling in an in vitro model of human skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The secreted enzyme PM20D1 regulates lipidated amino acid uncouplers of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Secreted Enzyme PM20D1 Regulates Lipidated Amino Acid Uncouplers of Mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of SB-705498, a potent and selective vanilloid receptor-1 (VR1/TRPV1) antagonist that inhibits the capsaicin-, acid-, and heat-mediated activation of the receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Natural activators of AMPK signaling: potential role in the management of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of CREB Phosphorylation in Nucleus Accumbens after Relief Conditioning [mdpi.com]
- 11. researchgate.net [researchgate.net]
The Effect of N-oleoyl Glutamine on Cellular Respiration in C2C12 Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-oleoyl glutamine (NO-Gln) is an endogenous N-acyl amino acid that has been identified as a modulator of mitochondrial function. This technical guide provides a comprehensive overview of the effects of NO-Gln on cellular respiration, specifically within the context of C2C12 myoblasts, a widely used in vitro model for skeletal muscle. This document details the underlying signaling pathways, presents quantitative data on respiratory changes, and provides detailed experimental protocols for the methodologies cited. The information herein is intended to serve as a valuable resource for researchers and professionals in the fields of metabolic research and drug development.
Introduction
Cellular respiration is a fundamental metabolic process that generates adenosine triphosphate (ATP), the primary energy currency of the cell. This process, largely occurring within the mitochondria, is tightly regulated to meet the energetic demands of the cell. Dysregulation of cellular respiration is implicated in a variety of pathological conditions, including metabolic syndrome, neurodegenerative diseases, and cancer.
N-acyl amino acids (NAAs) are a class of lipid signaling molecules that have recently emerged as regulators of energy metabolism. Among these, this compound has been shown to directly influence mitochondrial activity. This guide focuses on the specific effects of NO-Gln on the cellular respiration of C2C12 myoblasts, providing a detailed examination of its mechanism of action and its impact on key respiratory parameters.
Signaling Pathway of this compound in C2C12 Cells
The synthesis and activity of this compound are primarily regulated by the enzyme Peptidase M20 Domain Containing 1 (PM20D1). PM20D1 is a bidirectional enzyme, capable of both synthesizing N-acyl amino acids from fatty acids and amino acids, and hydrolyzing them back to their constituent components[1].
Once synthesized, this compound acts as a mitochondrial uncoupling agent[1]. Mitochondrial uncoupling is a process that dissociates the flow of electrons through the electron transport chain (ETC) from the synthesis of ATP. Normally, the transport of electrons down the ETC pumps protons from the mitochondrial matrix to the intermembrane space, creating a proton motive force. This electrochemical gradient is then used by ATP synthase to produce ATP.
Uncoupling agents like this compound dissipate this proton gradient by providing an alternative route for protons to re-enter the mitochondrial matrix, bypassing ATP synthase[2][3][4][5][6]. This leads to an increase in the rate of electron transport and, consequently, an increase in oxygen consumption as the cell attempts to re-establish the proton gradient. However, because the proton gradient is continuously dissipated, the rate of ATP synthesis via oxidative phosphorylation is reduced[7][8]. The energy that would have been used for ATP synthesis is instead released as heat.
Quantitative Data on Cellular Respiration
The primary quantitative effect of this compound on C2C12 cells is a significant increase in the oxygen consumption rate (OCR). This is a direct consequence of its mitochondrial uncoupling activity. While extensive dose-response data for this compound in C2C12 cells is not yet available in the public domain, a key study has demonstrated a substantial increase in respiration at a specific concentration.
It is important to note that while moderate uncoupling can stimulate respiration, higher concentrations of N-acyl amino acids have been shown to have adverse effects on cell viability and can decrease mitochondrial ATP production[1][2].
Table 1: Effect of this compound on Oxygen Consumption Rate in C2C12 Cells
| Parameter | Concentration | Vehicle Control | This compound Treatment | Percentage Change |
| Oxygen Consumption Rate (OCR) | 50 µM | Baseline | Increased | +64%[1] |
| ATP Production | >25 µM | Baseline | Decreased | Not specified[1] |
| Cell Viability | >25 µM | Baseline | Decreased | Not specified[1] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the effect of this compound on cellular respiration in C2C12 cells.
C2C12 Cell Culture
-
Cell Line: C2C12 mouse myoblasts.
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Cells are passaged upon reaching 80-90% confluency.
Measurement of Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer
This protocol is based on standard procedures for the Agilent Seahorse XF Cell Mito Stress Test[9][10][11].
-
Cell Seeding: Seed C2C12 cells in a Seahorse XF cell culture microplate at an optimized density to achieve 80-90% confluency on the day of the assay.
-
Treatment: On the day of the assay, replace the growth medium with Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine. Allow the cells to equilibrate in a non-CO2 incubator at 37°C for 1 hour. Treat the cells with 50 µM this compound or a vehicle control.
-
Seahorse XF Analysis: Place the cell culture microplate into the Seahorse XF Analyzer. The instrument measures the OCR in real-time. A typical Mito Stress Test involves the sequential injection of the following mitochondrial inhibitors:
-
Oligomycin (Complex V inhibitor): To measure ATP-linked respiration.
-
Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP) (an uncoupling agent): To measure maximal respiration.
-
Rotenone (Complex I inhibitor) and Antimycin A (Complex III inhibitor): To shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.
-
-
Data Analysis: The Seahorse XF software calculates key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. The effect of this compound is determined by comparing the OCR of treated cells to the vehicle control.
Measurement of Intracellular ATP Levels
This protocol is based on commercially available ATP assay kits that utilize a luciferase-based reaction.
-
Cell Culture and Treatment: Culture C2C12 cells in a 96-well white-walled plate to ~80% confluency. Treat cells with varying concentrations of this compound or vehicle control for a specified duration.
-
Cell Lysis: Add the ATP releasing agent provided in the kit to each well to lyse the cells and release intracellular ATP.
-
Luciferase Reaction: Add the luciferase/luciferin substrate solution to each well. The luciferase enzyme catalyzes the oxidation of luciferin in the presence of ATP, producing light.
-
Luminescence Measurement: Immediately measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: The amount of light produced is directly proportional to the ATP concentration. A standard curve using known ATP concentrations is used to quantify the ATP levels in the cell lysates. The effect of this compound is determined by comparing the ATP levels in treated cells to the vehicle control.
Conclusion
This compound is a potent modulator of cellular respiration in C2C12 myoblasts. Its mechanism of action as a mitochondrial uncoupler leads to a significant increase in oxygen consumption. This effect is mediated by the dissipation of the proton motive force across the inner mitochondrial membrane. While this increase in respiration can be substantial, it is crucial for researchers to consider the potential for decreased ATP production and adverse effects on cell viability, particularly at higher concentrations. The experimental protocols provided in this guide offer a robust framework for investigating the detailed bioenergetic effects of this compound and other N-acyl amino acids in C2C12 cells and other relevant cell models. Further research into the dose-dependent effects and the long-term consequences of this compound treatment will be critical for evaluating its therapeutic potential in metabolic diseases.
References
- 1. Adverse bioenergetic effects of N-acyl amino acids in human adipocytes overshadow beneficial mitochondrial uncoupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Establishing the potency of N-acyl amino acids versus conventional fatty acids as thermogenic uncouplers in cells and mitochondria from different tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NMR-based metabolomic analysis of the effects of alanyl-glutamine supplementation on C2C12 myoblasts injured by energy deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutamine prevents myostatin hyperexpression and protein hypercatabolism induced in C2C12 myotubes by tumor necrosis factor-α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NMR-based metabolomic analysis of the effects of alanyl-glutamine supplementation on C2C12 myoblasts injured by energy deprivation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Mitochondrial uncoupling proteins: from mitochondria to the regulation of energy balance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Glutamine depletion disrupts mitochondrial integrity and impairs C2C12 myoblast proliferation, differentiation, and the heat-shock response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glutamine regulates mitochondrial uncoupling protein 2 to promote glutaminolysis in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Dual-Faceted Nature of N-Oleoyl Glutamine: A Deep Dive into its Structure-Activity Relationship
For Researchers, Scientists, and Drug Development Professionals
N-oleoyl glutamine, an endogenous N-acyl amino acid, has emerged as a fascinating molecule with a dual-faceted biological profile, acting as both a transient receptor potential vanilloid 1 (TRPV1) antagonist and a mitochondrial uncoupler. This technical guide delves into the intricate structure-activity relationship (SAR) of this compound, providing a comprehensive overview of its biological targets, mechanisms of action, and the structural determinants of its activity. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in harnessing the therapeutic potential of this unique class of lipids.
Biological Activities of this compound
This compound exerts its biological effects through two primary mechanisms:
-
TRPV1 Antagonism: It inhibits the capsaicin-induced calcium flux in cells expressing the TRPV1 receptor, a key player in pain and inflammation pathways.[1]
-
Mitochondrial Uncoupling: It induces mitochondrial uncoupling, leading to an increase in cellular respiration. This effect is independent of the well-known uncoupling protein 1 (UCP1).[2][3]
These activities position this compound and its analogs as potential therapeutic agents for a range of conditions, including pain, inflammation, and metabolic disorders.
Structure-Activity Relationship (SAR) of N-Acyl Amino Acids
The biological activity of N-acyl amino acids is intricately linked to their chemical structure, specifically the nature of the acyl chain and the amino acid headgroup.
The Acyl Chain
Key Observations:
-
Unsaturation: The presence of unsaturation in the acyl chain is generally favorable for mitochondrial uncoupling activity.
-
Chain Length: The optimal chain length for mitochondrial uncoupling appears to be in the medium to long-chain range.
The Amino Acid Headgroup
The properties of the amino acid moiety significantly influence both TRPV1 antagonism and mitochondrial uncoupling.
Key Observations:
-
Neutral Amino Acids: N-acyl derivatives of neutral amino acids, such as phenylalanine, leucine, and isoleucine, have been shown to be potent mitochondrial uncouplers.[2]
-
Charged Amino Acids: In contrast, N-acyl derivatives of charged amino acids, like lysine, exhibit reduced or no uncoupling activity.[2]
The following table summarizes the available quantitative data on the mitochondrial uncoupling activity of various N-acyl amino acids.
| Compound | Amino Acid | Acyl Chain | Activity | Cell Line | Reference |
| This compound | Glutamine | Oleoyl (C18:1) | 64% increase in respiration at 50 µM | C2C12 | [3] |
| N-oleoyl-phenylalanine | Phenylalanine | Oleoyl (C18:1) | Potent uncoupler | Human Adipocytes | [2] |
| N-oleoyl-isoleucine | Isoleucine | Oleoyl (C18:1) | Potent uncoupler | Human Adipocytes | [2] |
| N-oleoyl-leucine | Leucine | Oleoyl (C18:1) | Potent uncoupler | Human Adipocytes | [2] |
| N-oleoyl-lysine | Lysine | Oleoyl (C18:1) | No uncoupling activity | Human Adipocytes | [2] |
Note: Direct IC50 or EC50 values for a systematic series of this compound analogs are not currently available in the cited literature.
Signaling Pathways Modulated by this compound
The dual activities of this compound suggest its involvement in complex cellular signaling networks, particularly those related to energy homeostasis and cellular stress responses.
Glutamine Metabolism and mTOR/AMPK Signaling
Glutamine is a critical nutrient that fuels various cellular processes and is known to activate the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway, a central regulator of cell growth and proliferation.[4][5][6][7] Conversely, cellular energy stress, which can be induced by mitochondrial uncoupling, activates AMP-activated protein kinase (AMPK), a key energy sensor that often acts in opposition to mTORC1.[8][9]
The interplay between this compound's mitochondrial uncoupling effect and its glutamine component creates a complex regulatory loop. The uncoupling activity would be expected to increase the AMP/ATP ratio, thereby activating AMPK, which could, in turn, inhibit mTORC1. However, the glutamine moiety could potentially fuel metabolic pathways that support mTORC1 activation.
Figure 1: Simplified overview of glutamine's influence on mTOR and AMPK signaling pathways.
Downstream Effects of TRPV1 Antagonism by this compound
As a TRPV1 antagonist, this compound can block the influx of cations, primarily Ca²⁺, that is triggered by TRPV1 agonists like capsaicin. This action has significant implications for neuronal signaling and inflammation. By inhibiting TRPV1, this compound can potentially reduce the release of pro-inflammatory neuropeptides from sensory neurons, thereby attenuating pain and inflammation.
Figure 2: Mechanism of TRPV1 antagonism by this compound.
Consequences of Mitochondrial Uncoupling
The uncoupling of mitochondrial respiration by this compound leads to a dissipation of the proton gradient across the inner mitochondrial membrane. This results in an increased oxygen consumption rate (OCR) as the electron transport chain attempts to compensate. This process has several downstream consequences, including a potential decrease in ATP synthesis efficiency and an increase in thermogenesis.
Figure 3: Workflow of mitochondrial uncoupling induced by this compound.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the biological activities of this compound and its analogs.
Synthesis of this compound
A general method for the synthesis of N-acyl amino acids involves the coupling of a fatty acid with an amino acid.
General Procedure:
-
Activation of Oleic Acid: Oleic acid is activated, for example, by conversion to its N-hydroxysuccinimide (NHS) ester or by using a coupling agent such as dicyclohexylcarbodiimide (DCC).
-
Coupling Reaction: The activated oleic acid is then reacted with the amino group of L-glutamine in a suitable solvent, often in the presence of a weak base to neutralize the formed acid.
-
Purification: The resulting this compound is purified using techniques such as column chromatography or recrystallization.
Figure 4: General workflow for the synthesis of this compound.
TRPV1 Activity Assay (Calcium Influx)
The antagonist activity of this compound at the TRPV1 receptor can be quantified by measuring its ability to inhibit agonist-induced intracellular calcium influx.
Protocol using Fura-2 AM:
-
Cell Culture: HEK293 cells stably expressing the human TRPV1 receptor are cultured in appropriate media.
-
Dye Loading: Cells are loaded with the ratiometric calcium indicator Fura-2 AM.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of this compound or vehicle control.
-
Agonist Stimulation: A TRPV1 agonist, such as capsaicin, is added to stimulate calcium influx.
-
Fluorescence Measurement: The ratio of Fura-2 fluorescence emission at 510 nm with excitation at 340 nm and 380 nm is measured over time using a fluorescence plate reader or microscope.
-
Data Analysis: The inhibition of the capsaicin-induced calcium response by this compound is calculated to determine its IC50 value.
Mitochondrial Respiration Assay (Seahorse XF Analyzer)
The mitochondrial uncoupling activity is assessed by measuring the oxygen consumption rate (OCR) of intact cells.
Protocol using Seahorse XF Analyzer:
-
Cell Seeding: Cells (e.g., C2C12 myoblasts) are seeded in a Seahorse XF cell culture microplate.
-
Compound Treatment: Cells are treated with different concentrations of this compound or a vehicle control.
-
Mito Stress Test: A Seahorse XF Cell Mito Stress Test is performed. This involves the sequential injection of:
-
Oligomycin: An ATP synthase inhibitor, to measure ATP-linked respiration.
-
FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone): A potent uncoupler, to determine maximal respiration.
-
Rotenone/Antimycin A: Complex I and III inhibitors, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.
-
-
OCR Measurement: The OCR is measured in real-time throughout the assay.
-
Data Analysis: The increase in basal respiration and proton leak in response to this compound treatment is quantified to determine its uncoupling activity.
Conclusion and Future Directions
This compound represents a promising endogenous lipid with a unique dual-action profile. Its ability to antagonize TRPV1 and induce mitochondrial uncoupling opens up exciting avenues for therapeutic development in pain, inflammation, and metabolic diseases. The structure-activity relationships discussed herein provide a foundational understanding for the rational design of novel analogs with improved potency, selectivity, and pharmacokinetic properties.
Future research should focus on:
-
Comprehensive Quantitative SAR Studies: Systematic exploration of a wide range of analogs to build robust quantitative models for both TRPV1 antagonism and mitochondrial uncoupling.
-
Elucidation of Downstream Signaling: Detailed investigation of the specific signaling cascades activated or inhibited by this compound's dual actions.
-
In Vivo Efficacy Studies: Evaluation of the therapeutic potential of this compound and optimized analogs in relevant animal models of disease.
By continuing to unravel the complexities of this compound's biology, the scientific community can move closer to translating the therapeutic promise of this fascinating molecule into clinical reality.
References
- 1. caymanchem.com [caymanchem.com]
- 2. embopress.org [embopress.org]
- 3. agilent.com [agilent.com]
- 4. Recent advances in understanding of amino acid signaling to mTORC1 activation [imrpress.com]
- 5. L-Glutamine enhances enterocyte growth via activation of the mTOR signaling pathway independently of AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Glutaminolysis activates Rag-mTORC1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The sweet side of AMPK signaling: regulation of GFAT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
The Role of N-oleoyl Glutamine in Adipose Tissue Biology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-acyl amino acids (NAAs) are a class of lipid signaling molecules that have garnered significant interest for their roles in regulating various physiological processes. Among them, N-oleoyl glutamine (NO-Gln) has emerged as a key player in adipose tissue biology, particularly in the context of energy expenditure and metabolism. This technical guide provides a comprehensive overview of the synthesis, signaling mechanisms, and functional roles of this compound in adipocytes. It details its impact on mitochondrial respiration and UCP1-independent thermogenesis, offering insights into its potential as a therapeutic target for metabolic diseases such as obesity and type 2 diabetes. This document summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the underlying molecular pathways.
Introduction to this compound
This compound is an endogenous N-acyl amino acid, a lipid metabolite formed by the conjugation of oleic acid (an omega-9 monounsaturated fatty acid) and the amino acid glutamine.[1] These molecules are part of a larger family of lipidated amino acids that act as signaling molecules in various tissues. In the context of adipose tissue, NO-Gln is of particular interest due to its role in modulating energy homeostasis. It is primarily regulated by the secreted enzyme Peptidase M20 Domain Containing 1 (PM20D1), which catalyzes both its synthesis and degradation.[1] The discovery of NO-Gln and other NAAs has opened new avenues for understanding UCP1-independent thermogenesis, a process of heat production in adipocytes that does not rely on the classical uncoupling protein 1, offering novel therapeutic possibilities for metabolic disorders.[2]
Synthesis and Regulation of this compound
The metabolism of this compound is bidirectionally controlled by the enzyme PM20D1. This enzyme is secreted by thermogenic adipocytes, such as brown and beige fat cells, and can be found in circulation.[1][2]
-
Synthesis: PM20D1 catalyzes the condensation of oleoyl-CoA (the activated form of oleic acid) and glutamine to form this compound.
-
Degradation: The same enzyme, PM20D1, can also hydrolyze this compound back into oleic acid and glutamine.[1]
The regulation of PM20D1 expression and activity in adipose tissue is therefore a critical control point for the levels of this compound and its subsequent biological effects. The expression of the Pm20d1 gene itself does not appear to be altered in inguinal white adipose tissue (iWAT), interscapular brown adipose tissue (iBAT), or the liver of mice on certain specialized diets, suggesting that regulation may occur at the post-transcriptional or enzymatic activity level.[2]
Signaling Pathways and Molecular Function
The primary and most well-characterized function of this compound in adipose tissue is the induction of mitochondrial uncoupling, leading to increased respiration and energy expenditure.
Mitochondrial Uncoupling
This compound acts as a mitochondrial uncoupler. It permeates the mitochondrial inner membrane and functions as a protonophore, dissipating the proton gradient that is normally used by ATP synthase to produce ATP. This uncoupling of respiration from ATP synthesis leads to the release of energy as heat, a process known as thermogenesis.[1][3] This mechanism is independent of Uncoupling Protein 1 (UCP1), the canonical protein responsible for thermogenesis in brown adipocytes.[2] This UCP1-independent pathway is significant because it suggests a way to increase energy expenditure in white adipocytes, which have low or no UCP1 expression.
Below is a diagram illustrating the proposed signaling pathway for this compound-induced mitochondrial uncoupling.
Broader Context: The Role of Glutamine in Adipose Biology
While this compound's primary known role is in thermogenesis, the glutamine moiety connects it to the broader and critical functions of glutamine metabolism in adipocytes.
-
Adipogenesis: Glutamine is essential for the differentiation of preadipocytes into mature adipocytes.[4][5] Glutamine deprivation abolishes adipogenesis, a process that cannot be rescued by glucose supplementation alone. This is accompanied by the downregulation of key adipogenic markers like PPARγ.[4][6]
-
Lipolysis: Glutamine levels also regulate fat breakdown. Glutamine deficiency has been shown to induce the expression of Adipose Triglyceride Lipase (Atgl) and increase lipolysis in 3T3-L1 adipocytes, a process regulated by the transcription factor FoxO1.[5]
-
Inflammation: In human white adipose tissue, obesity is associated with a marked reduction in glutamine levels.[7][8] Low intracellular glutamine in adipocytes can trigger a pro-inflammatory response by increasing glycolysis and the hexosamine biosynthetic pathway, leading to the O-GlcNAcylation of transcription factors that promote the expression of inflammatory genes.[7][8]
Quantitative Data Summary
The following table summarizes the key quantitative findings from studies on this compound and related processes in adipose and muscle cells.
| Compound/Condition | Cell Type/Model | Parameter Measured | Result | Citation |
| This compound (50 µM) | C2C12 myoblasts | Mitochondrial Respiration | 64% increase | [1] |
| Glutamine Deprivation | 3T3-L1 adipocytes | Gene Expression (PPARγ) | Significant decrease | [4] |
| Glutamine Deprivation | 3T3-L1 adipocytes | Gene Expression (Atgl) | Significant increase | [5] |
| Glutamine Deprivation | 3T3-L1 adipocytes | Glycerol Release (Lipolysis) | Significant increase | [5] |
| N-oleoyl phenylalanine (50 µM) | Human SGBS adipocytes | Proton Leak Respiration | Significant increase | [3] |
| N-oleoyl leucine (50 µM) | Human SGBS adipocytes | Proton Leak Respiration | Significant increase | [3] |
Experimental Protocols
This section outlines common methodologies used to investigate the function of this compound in adipose tissue biology.
Synthesis of N-acyl Amino Acids
N-acyl amino acids for experimental use are typically synthesized chemically. A common method involves the direct condensation of the fatty acid (e.g., oleic acid) or its activated form (e.g., oleoyl-CoA) with the desired amino acid (e.g., glutamine).[2][3]
Cell Culture and Differentiation
-
Cell Lines: 3T3-L1 (mouse preadipocytes) and SGBS (human preadipocytes) are standard models.
-
Differentiation Protocol (3T3-L1): Preadipocytes are grown to confluence. Differentiation is induced using a cocktail typically containing 3-isobutyl-1-methylxanthine (IBMX), dexamethasone, and insulin in DMEM with high glucose and fetal bovine serum. After 2-3 days, the medium is switched to a maintenance medium containing only insulin, which is replaced every 2 days until mature, lipid-laden adipocytes form (typically 8-10 days).[9][10]
Measurement of Mitochondrial Respiration
The effect of this compound on energy expenditure is quantified by measuring the oxygen consumption rate (OCR) using extracellular flux analyzers (e.g., Seahorse XF Analyzer).
-
Assay Principle: Adipocytes are plated in a specialized microplate. The instrument sequentially injects compounds to measure different parameters of mitochondrial function.
-
Protocol:
-
Baseline OCR: The initial OCR is measured.
-
This compound Injection: this compound (dissolved in a suitable vehicle like DMSO and equilibrated with BSA-containing medium) is injected.[3] An increase in OCR following injection indicates increased respiration.
-
Oligomycin Injection: This ATP synthase inhibitor is injected. The remaining OCR is due to proton leak (uncoupled respiration). An increase in this parameter after this compound treatment confirms its uncoupling activity.
-
FCCP Injection: A potent chemical uncoupler is injected to determine the maximal respiratory capacity.
-
Rotenone/Antimycin A Injection: These complex I and III inhibitors shut down mitochondrial respiration, allowing for the measurement of non-mitochondrial oxygen consumption.
-
The following diagram illustrates a typical experimental workflow for assessing the impact of this compound on adipocyte respiration.
Conclusion and Therapeutic Implications
This compound is an important signaling lipid that functions as an endogenous mitochondrial uncoupler in adipose tissue. By stimulating UCP1-independent thermogenesis, it enhances energy expenditure, presenting a promising avenue for combating obesity. The ability to increase heat production in white adipocytes, the body's primary energy storage depot, is of significant therapeutic interest. Furthermore, its connection to the broader roles of glutamine in adipocyte differentiation, lipolysis, and inflammation highlights the intricate network of metabolic regulation within adipose tissue. Future research aimed at modulating the activity of the PM20D1 enzyme or developing stable this compound analogs could lead to novel pharmacological strategies for treating obesity and related metabolic disorders like type 2 diabetes.
References
- 1. caymanchem.com [caymanchem.com]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. Adverse bioenergetic effects of N-acyl amino acids in human adipocytes overshadow beneficial mitochondrial uncoupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Glutamine Synthesis Inhibits Stem Cell Adipogenesis in Vitro | Cell Physiol Biochem [cellphysiolbiochem.com]
- 5. Glutamine deficiency induces lipolysis in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting Glutamine Synthesis Inhibits Stem Cell Adipogenesis in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glutamine metabolism in adipocytes: a bona fide epigenetic modulator of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. N-Oleoyl glycine, a lipoamino acid, stimulates adipogenesis associated with activation of CB1 receptor and Akt signaling pathway in 3T3-L1 adipocyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Suppression of Glutamine:fructose-6-phosphate amidotransferase-1 inhibits adipogenesis in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of N-oleoyl Glutamine in Nociception and Pain Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-oleoyl glutamine (Olgln) is an endogenous N-acyl amino acid that has emerged as a significant modulator of nociception and pain signaling. Synthesized and metabolized by the enzyme Peptidase M20 Domain Containing 1 (PM20D1), Olgln exerts its primary analgesic effects through the antagonism of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key integrator of noxious stimuli in primary sensory neurons. This technical guide provides an in-depth overview of the biosynthesis, mechanism of action, and therapeutic potential of this compound in the context of pain management. It includes a compilation of quantitative data from preclinical studies, detailed experimental protocols for assessing its analgesic efficacy, and visual representations of the key signaling pathways and experimental workflows.
Introduction
N-acyl amino acids (NAAs) are a class of lipid signaling molecules involved in diverse physiological processes, including metabolic regulation and inflammation.[1] this compound, a member of this family, is an amide formed from oleic acid and L-glutamine.[2] Its endogenous nature and specific regulation by the secreted enzyme PM20D1 point to a finely tuned physiological role.[3][4] Recent research has highlighted the involvement of the PM20D1/Olgln axis in the modulation of pain, identifying Olgln as a promising target for the development of novel analgesic therapies.[3][5] This guide will explore the current understanding of Olgln's role in nociception, with a focus on its interaction with TRPV1 and the downstream consequences for pain signaling pathways.
Biosynthesis and Metabolism of this compound
The synthesis and degradation of this compound are bidirectionally catalyzed by the enzyme PM20D1.[6] This enzyme can condense oleic acid and glutamine to form Olgln and can also hydrolyze Olgln back to its constituent fatty acid and amino acid.[6] This dynamic regulation by PM20D1 suggests that the levels of Olgln can be precisely controlled in response to physiological and pathological stimuli.
Figure 1: Biosynthesis and hydrolysis of this compound by PM20D1.
Quantitative Data on the Analgesic Effects of this compound
The analgesic properties of this compound have been demonstrated in preclinical models of pain. The following table summarizes the available quantitative data.
| Parameter | Species | Pain Model | Dosage/Concentration | Effect | Reference |
| Analgesic Efficacy | Mouse | Acetic Acid-Induced Writhing | 100 mg/kg (i.p.) | Significant reduction in the number of writhes | [7] |
| Analgesic Efficacy | Mouse | Formalin-Induced Paw Licking | 100 mg/kg (i.p.) | Significant reduction in paw licking time | [7] |
| TRPV1 Antagonism | HEK293A cells (co-transfected with TRPV1) | Capsaicin-Induced Calcium Flux | 50 µM | Inhibition of calcium influx | [7] |
| TRPV1 Antagonism IC50 | Not Reported | In vitro assays | Not Reported | While identified as a TRPV1 antagonist, a specific IC50 value has not been reported in the reviewed literature. | [8] |
Mechanism of Action in Nociception
The primary mechanism through which this compound is understood to exert its analgesic effects is via the antagonism of the TRPV1 channel.
TRPV1 Antagonism
TRPV1 is a non-selective cation channel predominantly expressed in primary sensory neurons (nociceptors) and is activated by a variety of noxious stimuli, including high temperatures (>43°C), acidic conditions, and pungent compounds like capsaicin.[2][9] Activation of TRPV1 leads to an influx of Ca2+ and Na+ ions, depolarization of the neuronal membrane, and the initiation of a pain signal that is transmitted to the central nervous system.[10]
This compound has been shown to inhibit the activation of TRPV1 by capsaicin, thereby preventing the influx of calcium and subsequent neuronal activation.[7] By blocking this key molecular gateway for pain, Olgln effectively dampens the initial stages of nociceptive signaling.
Downstream Signaling Pathways
The inhibition of TRPV1 by this compound initiates a cascade of downstream events that collectively contribute to its analgesic effect.
Figure 2: Olgln antagonism of TRPV1 reduces glutamate release.
By blocking TRPV1, Olgln prevents the depolarization of the presynaptic terminal of the nociceptor. This, in turn, reduces the release of the excitatory neurotransmitter glutamate into the synaptic cleft of the dorsal horn of the spinal cord. The reduced availability of glutamate leads to decreased activation of postsynaptic glutamate receptors (e.g., NMDA and AMPA receptors) on second-order neurons, thereby inhibiting the propagation of the pain signal to higher brain centers.
Interaction with the Glutamate-Glutamine Cycle
The involvement of glutamine in the structure of Olgln suggests a potential interplay with the glutamate-glutamine cycle, a critical process for recycling glutamate in the central nervous system. In this cycle, glutamate released into the synapse is taken up by astrocytes and converted to glutamine, which is then transported back to neurons to be reconverted to glutamate. While direct evidence is still needed, it is plausible that fluctuations in Olgln levels, or the activity of PM20D1, could influence the availability of glutamine for this cycle, thereby modulating glutamatergic neurotransmission and nociception.
Potential Interaction with the Endocannabinoid System
Several N-acyl amides are known to interact with the endocannabinoid system, either by directly binding to cannabinoid receptors or by inhibiting the enzymes that degrade endocannabinoids, such as fatty acid amide hydrolase (FAAH). While direct binding of Olgln to cannabinoid receptors has not been extensively studied, its structural similarity to other N-acyl amides suggests a potential for cross-talk between the PM20D1/Olgln pathway and the endocannabinoid system in the modulation of pain.
Experimental Protocols for Assessing Analgesic Efficacy
The following are detailed methodologies for key preclinical pain models used to evaluate the analgesic effects of this compound.
Acetic Acid-Induced Writhing Test
This model assesses visceral pain by inducing abdominal constrictions (writhes) through the intraperitoneal injection of a dilute acetic acid solution.
-
Animals: Male mice (e.g., C57BL/6), 8-10 weeks old.
-
Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water. Acclimatize animals for at least 3-5 days before the experiment.
-
Drug Preparation and Administration:
-
Dissolve this compound in a suitable vehicle (e.g., a mixture of ethanol, Tween-80, and saline). The final concentration of ethanol should be minimal to avoid behavioral effects.
-
Administer Olgln or vehicle intraperitoneally (i.p.) at a volume of 10 mL/kg. A typical effective dose is 100 mg/kg.[7]
-
Administer the drug 30-60 minutes prior to the acetic acid injection.
-
-
Induction of Writhing:
-
Inject a 0.6% acetic acid solution i.p. at a volume of 10 mL/kg.
-
-
Observation and Scoring:
-
Immediately after the acetic acid injection, place the mouse in a transparent observation chamber.
-
Record the number of writhes (defined as a contraction of the abdominal muscles accompanied by stretching of the hind limbs) for a period of 20-30 minutes, starting 5 minutes after the acetic acid injection.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of writhing for the drug-treated group compared to the vehicle-treated group.
-
Formalin Test
This model assesses both acute (neurogenic) and persistent (inflammatory) pain by observing the behavioral response to a subcutaneous injection of formalin into the paw.
-
Animals: Male mice (e.g., C57BL/6), 8-10 weeks old.
-
Housing: As described for the writhing test.
-
Drug Preparation and Administration:
-
Prepare and administer this compound or vehicle as described for the writhing test. A typical effective dose is 100 mg/kg i.p.[7]
-
Administer the drug 30-60 minutes prior to the formalin injection.
-
-
Induction of Nociception:
-
Inject 20 µL of a 1-5% formalin solution subcutaneously into the plantar surface of the right hind paw.
-
-
Observation and Scoring:
-
Immediately after the formalin injection, place the mouse in a transparent observation chamber with a mirror to allow for unobstructed observation of the injected paw.
-
Record the total time spent licking or biting the injected paw during two distinct phases:
-
Phase 1 (Acute/Neurogenic Pain): 0-5 minutes post-injection.
-
Phase 2 (Inflammatory Pain): 15-30 minutes post-injection.
-
-
-
Data Analysis:
-
Compare the paw licking/biting time in the drug-treated group to the vehicle-treated group for both phases of the test.
-
Figure 3: General experimental workflow for in vivo pain assays.
Therapeutic Potential and Future Directions
The discovery of this compound's role as an endogenous analgesic acting through TRPV1 antagonism opens up new avenues for pain drug development. Targeting the PM20D1/Olgln pathway presents a novel strategy for modulating pain with potentially fewer side effects than traditional analgesics.
Future research should focus on:
-
Determining the IC50 of Olgln for TRPV1 antagonism: This will provide a more precise measure of its potency.
-
Conducting dose-response studies: To establish a clearer relationship between the dose of Olgln and its analgesic efficacy.
-
Investigating the role of Olgln in chronic pain models: To assess its potential for treating conditions like neuropathic pain and inflammatory pain.
-
Exploring the interaction with the endocannabinoid system: To understand the full spectrum of its mechanism of action.
-
Developing selective modulators of PM20D1 activity: To therapeutically manipulate endogenous Olgln levels.
Conclusion
This compound is a key endogenous lipid mediator in the regulation of nociception. Its synthesis by PM20D1 and its antagonistic action on the TRPV1 channel place it at a critical juncture in the pain signaling pathway. The preclinical evidence strongly supports its analgesic potential, making the PM20D1/Olgln axis a compelling target for the development of a new generation of pain therapeutics. Further elucidation of its detailed mechanism of action and its efficacy in chronic pain models will be crucial for translating these promising findings into clinical applications.
References
- 1. Direct evidence for activation and desensitization of the capsaicin receptor by N-oleoyldopamine on TRPV1-transfected cell, line in gene deleted mice and in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aurorabiomed.com.cn [aurorabiomed.com.cn]
- 3. TRPV1 activation is not an all-or-none event: TRPV1 partial agonism/antagonism and its regulatory modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of TRPV1 by Capsaicin or Heat Drives Changes in 2-Acyl Glycerols and N-Acyl Ethanolamines in a Time, Dose, and Temperature Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel methodology to identify TRPV1 antagonists independent of capsaicin activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A ‘Spicy’ Mechanotransduction Switch: Capsaicin-Activated TRPV1 Receptor Modulates Osteosarcoma Cell Behavior and Drug Sensitivity | MDPI [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Novel endogenous N-acyl amides activate TRPV1-4 receptors, BV-2 microglia, and are regulated in brain in an acute model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
Characterization of N-oleoyl glutamine's physicochemical properties.
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-oleoyl glutamine is an endogenous N-acyl amino acid that has garnered significant interest in the scientific community for its diverse biological activities. As a signaling lipid, it plays crucial roles in metabolic regulation and nociception. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for their determination, and a summary of its known signaling pathways. All quantitative data are presented in structured tables for clarity and comparative analysis.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and drug development, influencing aspects such as formulation, bioavailability, and target interaction.
Table 1: General Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₂₃H₄₂N₂O₄ | --INVALID-LINK-- |
| Molecular Weight | 410.6 g/mol | --INVALID-LINK-- |
| Appearance | Crystalline solid | --INVALID-LINK-- |
Table 2: Solubility Data
| Solvent | Solubility | Source |
| Dimethylformamide (DMF) | 30 mg/mL | --INVALID-LINK-- |
| Dimethyl sulfoxide (DMSO) | 30 mg/mL | --INVALID-LINK-- |
| Ethanol | 1 mg/mL | --INVALID-LINK-- |
Table 3: Predicted Physicochemical Properties
No experimentally determined values for Melting Point, pKa, and logP of this compound have been identified in the reviewed literature. The following table includes predicted values for a structurally similar compound, N-linoleoyl glutamine, to provide an estimation.
| Property | Predicted Value (for N-linoleoyl glutamine) | Source |
| logP | 5.46 | --INVALID-LINK-- |
| pKa (Strongest Acidic) | 3.94 | --INVALID-LINK-- |
| pKa (Strongest Basic) | -1.1 | --INVALID-LINK-- |
Experimental Protocols for Physicochemical Characterization
Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible physicochemical data. The following sections outline methodologies for determining the key properties of this compound.
Synthesis of this compound
The synthesis of this compound can be achieved through several methods, including chemical and enzymatic approaches. A common chemical synthesis route is the Schotten-Baumann reaction.
Protocol: Schotten-Baumann Condensation
-
Dissolution: Dissolve L-glutamine in an aqueous alkaline solution (e.g., 1 M NaOH).
-
Acylation: Add oleoyl chloride dropwise to the cooled L-glutamine solution with vigorous stirring. Maintain the pH of the reaction mixture between 9 and 10 by the concurrent addition of NaOH solution.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Acidification: Upon completion, acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the this compound.
-
Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.
-
Characterization: Confirm the structure and purity of the synthesized this compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Determination of Melting Point
The melting point provides an indication of the purity of a crystalline solid. Differential Scanning Calorimetry (DSC) is a precise method for its determination.
Protocol: Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh a small amount (1-5 mg) of crystalline this compound into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Data Acquisition: Record the heat flow as a function of temperature.
-
Analysis: The melting point is determined as the onset temperature of the endothermic melting peak in the DSC thermogram.
Determination of pKa
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a standard method for its experimental determination.
Protocol: Potentiometric Titration
-
Solution Preparation: Prepare a solution of this compound of known concentration in a suitable solvent system (e.g., a mixture of water and an organic co-solvent like methanol or DMSO to ensure solubility).
-
Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the this compound solution in a thermostatted vessel and immerse the pH electrode.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) of known concentration, adding the titrant in small increments.
-
Data Collection: Record the pH of the solution after each addition of titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point of the titration curve.
Determination of logP
The octanol-water partition coefficient (logP) is a measure of the lipophilicity of a compound. The shake-flask method is a classical and reliable technique for its determination.
Protocol: Shake-Flask Method
-
Phase Preparation: Prepare mutually saturated solutions of n-octanol and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4).
-
Partitioning: Dissolve a known amount of this compound in one of the phases (e.g., the aqueous phase). Add a known volume of the other phase to create a two-phase system.
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 24 hours) at a constant temperature to allow for partitioning equilibrium to be reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Concentration Analysis: Determine the concentration of this compound in both the n-octanol and aqueous phases using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV or MS detection.
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase.
Signaling Pathways of this compound
This compound is a bioactive lipid that modulates key physiological processes through its interaction with specific cellular components. The following diagrams illustrate the known signaling pathways involving this molecule.
PM20D1-Mediated Regulation of this compound
The enzyme Peptidase M20 Domain Containing 1 (PM20D1) is a key regulator of this compound levels. It exhibits bidirectional activity, capable of both synthesizing and degrading this N-acyl amino acid.[1][2]
References
Methodological & Application
Protocol for synthesizing N-oleoyl glutamine for laboratory use.
Application Notes and Protocols for N-oleoyl Glutamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the laboratory synthesis of this compound, a bioactive lipid with significant potential in metabolic and pain research. This document also outlines its key signaling pathways and provides experimental protocols for investigating its biological activity.
Introduction
This compound is an endogenous N-acyl amino acid that has emerged as a key signaling molecule.[1][2] It is regulated by the secreted enzyme Peptidase M20 Domain Containing 1 (PM20D1), which catalyzes both its synthesis and hydrolysis.[1][3][4] this compound has been identified as an endogenous uncoupler of mitochondrial respiration, acting independently of Uncoupling Protein 1 (UCP1), and as an antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][3][5] These properties make it a molecule of interest for studying metabolic regulation, thermogenesis, and nociception.
Chemical Synthesis of this compound
The synthesis of this compound can be achieved through the N-acylation of L-glutamine with oleoyl chloride, a method based on the Schotten-Baumann reaction.[6][7][8][9] This procedure involves the reaction of an acyl chloride with an amino acid in the presence of a base.
Reaction Scheme:
L-Glutamine + Oleoyl Chloride → N-oleoyl-L-glutamine + HCl
Materials and Reagents:
-
L-Glutamine
-
Oleoyl chloride
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl), 1M solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane/methanol gradient)
-
Rotary evaporator
-
Standard laboratory glassware
Experimental Protocol: Synthesis of this compound
-
Dissolution of L-Glutamine: In a round-bottom flask, dissolve L-glutamine (1.0 equivalent) in a 1M aqueous solution of sodium bicarbonate (2.2 equivalents). Cool the solution to 0-5 °C in an ice bath with stirring.
-
Preparation of Oleoyl Chloride Solution: In a separate flask, dissolve oleoyl chloride (1.1 equivalents) in dichloromethane.
-
Reaction: Add the oleoyl chloride solution dropwise to the stirring L-glutamine solution over 30-60 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Acidify the aqueous layer to a pH of approximately 2 with 1M HCl.
-
Extract the aqueous layer three times with dichloromethane.
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: Purify the crude this compound by silica gel column chromatography, eluting with a dichloromethane/methanol gradient.
-
Characterization: Characterize the purified product by NMR spectroscopy and mass spectrometry to confirm its identity and purity.
Quantitative Data Summary
| Parameter | Value |
| Synthesis | |
| Theoretical Yield | Calculated based on starting materials |
| Actual Yield | 70-85% (representative) |
| Purity (post-chromatography) | >95% |
| Biological Activity | |
| Mitochondrial Uncoupling | 50 µM induces a 64% increase in respiration in C2C12 cells[2] |
| In vivo dose (mice) | 100 mg/kg for nociception studies[2] |
Biological Activity and Signaling Pathways
This compound's biological effects are primarily mediated through its roles in mitochondrial bioenergetics and ion channel modulation.
Signaling Pathway of this compound
The enzyme PM20D1 bidirectionally regulates the levels of this compound.[1][3][4] This lipid metabolite can then act on at least two key cellular targets: mitochondria, where it induces UCP1-independent uncoupling, and the TRPV1 ion channel, where it acts as an antagonist.[1][3][5]
References
- 1. Ablation of PM20D1 reveals N-acyl amino acid control of metabolism and nociception - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. The secreted enzyme PM20D1 regulates lipidated amino acid uncouplers of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Secreted Enzyme PM20D1 Regulates Lipidated Amino Acid Uncouplers of Mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ablation of PM20D1 reveals N-acyl amino acid control of metabolism and nociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 7. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 8. EP2888226B2 - Method to produce n-acyl amino acid surfactants using n-acyl amino acid surfactants or the corresponding anhydrides as catalysts - Google Patents [patents.google.com]
- 9. Schotten-Baumann Reaction [organic-chemistry.org]
Application Notes and Protocols for Screening N-oleoyl Glutamine Activity
I. Introduction
N-oleoyl glutamine (OEA-Gln) is an endogenous N-acyl amino acid with emerging biological significance. Research indicates its involvement in several physiological processes, including metabolic regulation and nociception.[1][2][3] Specifically, OEA-Gln has been identified as an antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and has been shown to induce mitochondrial uncoupling.[2][3] Given that related N-acyl amides are known to interact with a variety of signaling pathways, including G-protein coupled receptors (GPCRs) and nuclear receptors, a comprehensive screening approach is necessary to fully elucidate the bioactivity of this compound.[4][5]
This document provides detailed protocols for a panel of cell-based assays designed to screen for and characterize the activity of this compound. The proposed assays will investigate its effects on three distinct signaling pathways:
-
Peroxisome Proliferator-Activated Receptor Alpha (PPARα) activation: To test the hypothesis that OEA-Gln may act as a prodrug for N-oleoylethanolamine (OEA), a known PPARα agonist.
-
TRPV1 channel antagonism: To confirm and quantify its known inhibitory activity on this ion channel.
-
G-protein Coupled Receptor 119 (GPR119) activation: To explore potential activity on a key metabolic GPCR also known to be activated by OEA.
These protocols are intended for researchers in drug discovery and development, providing a robust framework for identifying the cellular targets and mechanisms of action of this compound.
II. Assay 1: PPARα Activation via a Luciferase Reporter Assay
This assay will determine if this compound can directly or indirectly (e.g., through conversion to OEA) activate PPARα.
Signaling Pathway
Experimental Protocol
1. Materials:
-
HEK293T cells
-
PPARα expression vector
-
PPRE-luciferase reporter vector
-
Transfection reagent (e.g., Lipofectamine 3000)
-
DMEM, 10% FBS, 1% Penicillin-Streptomycin
-
This compound
-
GW7647 (PPARα agonist - positive control)
-
MK-886 (PPARα antagonist - negative control)
-
DMSO
-
Dual-Glo Luciferase Assay System
-
White, opaque 96-well plates
2. Methods:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 104 cells/well and incubate for 24 hours.
-
Transfection: Co-transfect cells with the PPARα expression vector and the PPRE-luciferase reporter vector according to the manufacturer's protocol. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound, GW7647, and MK-886 in culture medium. The final DMSO concentration should be ≤ 0.1%. Replace the medium with the compound solutions and incubate for 18-24 hours.
-
Luminescence Measurement: Add the Dual-Glo Luciferase reagent and measure the luminescence using a plate reader.
Data Presentation
Table 1: Raw Luminescence Data for PPARα Activation
| Compound | Concentration (µM) | Replicate 1 (RLU) | Replicate 2 (RLU) | Mean (RLU) |
|---|---|---|---|---|
| Vehicle (DMSO) | 0.1% | 15,234 | 15,890 | 15,562 |
| This compound | 0.1 | 18,345 | 19,012 | 18,679 |
| 1 | 45,789 | 46,923 | 46,356 | |
| 10 | 120,456 | 122,890 | 121,673 | |
| 100 | 155,123 | 158,456 | 156,790 | |
| GW7647 | 1 | 160,345 | 162,789 | 161,567 |
| MK-886 + GW7647 | 10 + 1 | 16,012 | 16,543 | 16,278 |
Table 2: Calculated Potency and Efficacy for PPARα Activation
| Compound | EC50 (µM) | Emax (% of GW7647) |
|---|---|---|
| This compound | 8.5 | 97.0 |
| GW7647 | 0.05 | 100 |
III. Assay 2: TRPV1 Antagonism via a Calcium Flux Assay
This assay will measure the ability of this compound to inhibit the influx of calcium through the TRPV1 channel upon activation by capsaicin.
Experimental Workflow
Experimental Protocol
1. Materials:
-
HEK293 cells stably expressing human TRPV1 (HEK293-hTRPV1)
-
DMEM, 10% FBS, 1% Penicillin-Streptomycin
-
This compound
-
Capsaicin (TRPV1 agonist)
-
Capsazepine (TRPV1 antagonist - positive control)
-
Fluo-4 AM calcium indicator
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader with an injection system
2. Methods:
-
Cell Seeding: Seed HEK293-hTRPV1 cells in a 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours.
-
Dye Loading: Wash the cells with HBSS and then incubate with Fluo-4 AM and Pluronic F-127 in HBSS for 1 hour at 37°C.
-
Compound Pre-incubation: Wash the cells with HBSS. Add serial dilutions of this compound or capsazepine and incubate for 15 minutes.
-
Fluorescence Measurement: Place the plate in the fluorescence reader. Start recording the baseline fluorescence. Inject capsaicin to a final concentration of 1 µM and continue recording the fluorescence for 2-5 minutes to measure the peak calcium influx.
Data Presentation
Table 3: Peak Fluorescence Intensity for TRPV1 Antagonism
| Pre-incubation Compound | Concentration (µM) | Replicate 1 (RFU) | Replicate 2 (RFU) | Mean (RFU) |
|---|---|---|---|---|
| Vehicle (DMSO) | 0.1% | 85,432 | 86,987 | 86,210 |
| This compound | 0.1 | 75,123 | 76,543 | 75,833 |
| 1 | 50,987 | 51,234 | 51,111 | |
| 10 | 25,678 | 26,098 | 25,888 | |
| 100 | 12,345 | 12,876 | 12,611 | |
| Capsazepine | 10 | 11,987 | 12,321 | 12,154 |
| No Capsaicin | - | 10,234 | 10,567 | 10,401 |
Table 4: Calculated Potency for TRPV1 Antagonism
| Compound | IC50 (µM) |
|---|---|
| This compound | 2.8 |
| Capsazepine | 0.5 |
IV. Assay 3: GPR119 Activation via a cAMP Assay
This assay will determine if this compound can activate GPR119, a receptor coupled to Gαs, leading to an increase in intracellular cyclic AMP (cAMP).
Signaling Pathway
Experimental Protocol
1. Materials:
-
CHO-K1 cells stably expressing human GPR119 (CHO-K1-hGPR119)
-
F-12K Medium, 10% FBS, 1% Penicillin-Streptomycin
-
This compound
-
OEA (GPR119 agonist - positive control)
-
Forskolin (Adenylyl cyclase activator - positive control)
-
IBMX (Phosphodiesterase inhibitor)
-
cAMP-Glo™ Assay kit
-
White, solid-bottom 384-well plates
2. Methods:
-
Cell Seeding: Seed CHO-K1-hGPR119 cells in a 384-well plate at a density of 5 x 103 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound and OEA in stimulation buffer containing IBMX. Add the compound solutions to the cells and incubate for 30 minutes at room temperature.
-
Cell Lysis and cAMP Detection: Add the cAMP-Glo™ lysis buffer, followed by the detection solution containing protein kinase A.
-
Luminescence Measurement: Add the Kinase-Glo® reagent to measure the amount of ATP remaining, which is inversely proportional to the cAMP produced. Read the luminescence on a plate reader.
Data Presentation
Table 5: Raw Luminescence Data for GPR119 Activation (Inverse Relationship)
| Compound | Concentration (µM) | Replicate 1 (RLU) | Replicate 2 (RLU) | Mean (RLU) |
|---|---|---|---|---|
| Vehicle (DMSO) | 0.1% | 250,123 | 248,987 | 249,555 |
| This compound | 0.1 | 245,678 | 246,123 | 245,901 |
| 1 | 201,234 | 200,987 | 201,111 | |
| 10 | 155,678 | 156,987 | 156,333 | |
| 100 | 150,123 | 151,987 | 151,055 | |
| OEA | 10 | 148,987 | 149,567 | 149,277 |
| Forskolin | 10 | 80,123 | 81,987 | 81,055 |
Table 6: Calculated Potency and Efficacy for GPR119 Activation
| Compound | EC50 (µM) | Emax (% of OEA) |
|---|---|---|
| This compound | 5.2 | 95.8 |
| OEA | 1.5 | 100 |
V. Summary and Conclusion
The provided protocols outline a comprehensive, multi-faceted approach to characterizing the bioactivity of this compound. By employing a panel of assays targeting a nuclear receptor (PPARα), an ion channel (TRPV1), and a G-protein coupled receptor (GPR119), researchers can obtain a detailed pharmacological profile of this compound. The structured data tables and clear, step-by-step protocols are designed to facilitate reproducible and robust screening, ultimately aiding in the identification of novel therapeutic leads for metabolic and sensory disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS 247150-73-8 | Cayman Chemical | Biomol.com [biomol.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Human Metabolome Database: Showing metabocard for N-Linoleoyl Glutamine (HMDB0241975) [hmdb.ca]
- 5. Human Metabolome Database: Showing metabocard for N-Oleoyl Glutamic acid (HMDB0241959) [hmdb.ca]
Application Notes and Protocols for In Vivo Administration of N-oleoyl Glutamine in a Mouse Model of Pain
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of N-oleoyl glutamine (Olq) and structurally related N-acyl amino acids in mouse models of pain. The protocols and data presented herein are intended to guide researchers in designing and executing experiments to evaluate the analgesic potential of this class of compounds.
Introduction
N-acyl amino acids are a class of endogenous lipid signaling molecules that have garnered interest for their potential therapeutic effects, including analgesia. This compound (Olq) belongs to this family and is being investigated for its role in pain modulation. Preclinical studies in rodent models are crucial for elucidating the mechanisms of action and efficacy of novel analgesic compounds. This document outlines key experimental protocols and presents data from a closely related compound, oleoyl-d-lysine, to serve as a reference for studies involving this compound.
Data Presentation
Table 1: Analgesic Efficacy of Oleoyl-D-lysine in a Mouse Model of Neuropathic Pain
| Compound | Dose (mg/kg, i.p.) | Pain Model | Assessment Method | Efficacy | Side Effects at Peak Analgesic Dose |
| Oleoyl-D-lysine | 30 | Chronic Constriction Injury (Neuropathic Pain) | von Frey Test | Significant anti-allodynia | None observed |
| Oleoyl-D-lysine | 30 | Hot Plate (Acute Pain) | Hot Plate Test | No significant analgesia | Not applicable |
| Oleoyl-D-lysine | 30 | Complete Freund's Adjuvant (Inflammatory Pain) | von Frey Test | No significant anti-allodynia | Not applicable |
Note: This data is for oleoyl-d-lysine and serves as a proxy for the potential effects of this compound.
Experimental Protocols
Hargreaves Test for Thermal Hyperalgesia
The Hargreaves test is used to assess the sensitivity of rodents to a thermal stimulus, typically radiant heat applied to the plantar surface of the paw.
Materials:
-
Hargreaves apparatus (radiant heat source, glass platform, animal enclosures)
-
Timer
-
Experimental mice
Procedure:
-
Acclimatization: Place the mice in the individual Plexiglas enclosures on the glass platform of the Hargreaves apparatus. Allow them to acclimate for at least 15-20 minutes before testing begins[4].
-
Administration of this compound: Administer this compound via the desired route (e.g., intraperitoneal injection) at the predetermined doses and time points before the test.
-
Testing:
-
Position the radiant heat source under the glass floor, directly beneath the plantar surface of the mouse's hind paw.
-
Activate the heat source to apply a beam of radiant heat to the paw. The intensity of the heat should be calibrated to produce a baseline paw withdrawal latency of approximately 10-12 seconds in naive animals to avoid tissue damage[4].
-
The timer starts automatically with the activation of the heat source and stops when the mouse withdraws its paw.
-
Record the paw withdrawal latency.
-
A cut-off time (typically 20-30 seconds) should be set to prevent tissue damage if the mouse does not respond.
-
-
Data Analysis: The paw withdrawal latency is the primary endpoint. An increase in paw withdrawal latency in the treated group compared to the vehicle control group indicates an analgesic effect.
Von Frey Test for Mechanical Allodynia
The von Frey test is used to measure mechanical sensitivity by applying calibrated monofilaments to the plantar surface of the paw.
Materials:
-
Von Frey monofilaments of varying forces
-
Elevated wire mesh platform
-
Individual animal enclosures
-
Experimental mice
Procedure:
-
Acclimatization: Place the mice in the individual enclosures on the wire mesh platform and allow them to acclimate for at least 30 minutes.
-
Administration of this compound: Administer this compound as described for the Hargreaves test.
-
Testing:
-
Apply the von Frey filaments to the mid-plantar surface of the hind paw from underneath the mesh floor.
-
Begin with a filament in the middle of the force range and apply it with enough pressure to cause it to bend.
-
A positive response is a brisk withdrawal or licking of the paw.
-
The "up-down" method is commonly used to determine the 50% paw withdrawal threshold. If there is no response, the next higher force filament is used. If there is a response, the next lower force filament is used.
-
The pattern of responses is used to calculate the 50% paw withdrawal threshold.
-
-
Data Analysis: The 50% paw withdrawal threshold is the primary endpoint. An increase in the withdrawal threshold in the treated group compared to the vehicle control group indicates an anti-allodynic effect.
Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the analgesic effects of this compound in a mouse model of pain.
Caption: Experimental workflow for assessing the analgesic effects of this compound.
Proposed Signaling Pathway
Based on studies of structurally related N-acyl amino acids, a likely mechanism of action for this compound's analgesic effect is the inhibition of the glycine transporter 2 (GlyT2)[5]. Additionally, interactions with the TRPV1 channel have been suggested for related N-acyl lipids.
Caption: Proposed signaling pathway for the analgesic action of this compound via GlyT2 inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. OPUS at UTS: Peripheral administration of selective GlyT2 inhibitor, oleoyl-D-lysine, reverses chronic neuropathic pain but not acute or inflammatory pain in male mice - Open Publications of UTS Scholars [opus.lib.uts.edu.au]
- 3. Peripheral Administration of Selective Glycine Transporter-2 Inhibitor, Oleoyl-D-Lysine, Reverses Chronic Neuropathic Pain but Not Acute or Inflammatory Pain in Male Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity of novel lipid glycine transporter inhibitors on synaptic signalling in the dorsal horn of the spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Guide to Measuring N-oleoyl Glutamine-Induced Changes in Mitochondrial Membrane Potential
Audience: Researchers, scientists, and drug development professionals.
Introduction The mitochondrial membrane potential (ΔΨm) is a critical indicator of mitochondrial health and cellular metabolic activity. It is generated by the proton-pumping activity of the electron transport chain (ETC) and is essential for ATP synthesis. A loss or decrease in ΔΨm is a hallmark of mitochondrial dysfunction and can be an early event in apoptosis. N-oleoyl glutamine is an endogenous N-acyl amino acid that has been identified as a mitochondrial uncoupler.[1][2] Mitochondrial uncouplers are molecules that dissipate the proton gradient across the inner mitochondrial membrane, leading to a decrease in ΔΨm and an increase in oxygen consumption.[3][4] At a concentration of 50 µM, this compound has been shown to increase respiration in C2C12 cells by 64% through this uncoupling mechanism.[2][5][6] This application note provides detailed protocols for measuring changes in ΔΨm induced by this compound using common fluorescent probes.
Principle of the Assays
Two primary methods utilizing fluorescent dyes are presented. The choice of method may depend on the available instrumentation (fluorescence microscope, plate reader, or flow cytometer).
-
JC-1 (5,5’,6,6’-tetrachloro-1,1’,3,3’-tetraethylbenzimidazolylcarbocyanine iodide): This lipophilic, cationic dye is a ratiometric probe that exhibits potential-dependent accumulation in mitochondria.[7] In healthy cells with high ΔΨm, JC-1 forms complexes known as J-aggregates, which emit intense red fluorescence (~590 nm). When ΔΨm collapses, JC-1 cannot accumulate and remains in the cytoplasm as monomers that emit green fluorescence (~529 nm).[8] The ratio of red to green fluorescence provides a sensitive measure of the mitochondrial membrane potential, largely independent of mitochondrial mass or cell number.[8]
-
TMRM (Tetramethylrhodamine, Methyl Ester): TMRM is a cell-permeant, cationic dye that accumulates in active mitochondria with intact membrane potentials.[9] The intensity of its fluorescence is proportional to the ΔΨm. A decrease in mitochondrial potential, such as that caused by an uncoupler, results in reduced accumulation of TMRM and a corresponding decrease in fluorescence signal.[10] This method is ideal for quantification by flow cytometry or fluorescence microscopy.[11]
Experimental Protocols
Important Pre-Assay Considerations:
-
Controls: Always include a negative control (vehicle, e.g., DMSO) and a positive control for depolarization. A potent uncoupler like FCCP (carbonyl cyanide p-trifluoromethoxyphenylhydrazone) at a final concentration of 10-20 µM is recommended.[12][13]
-
Dose-Response: To characterize the effect of this compound, perform a dose-response experiment (e.g., 1 µM, 10 µM, 25 µM, 50 µM, 100 µM).
-
Light Sensitivity: JC-1 and TMRM are light-sensitive. Protect all dye solutions from light and perform incubations in the dark.[8][13]
Protocol 1: Ratiometric Measurement of ΔΨm using JC-1
(For fluorescence plate reader or microscopy)
Materials and Reagents:
-
JC-1 Dye (Stock solution in DMSO, e.g., 1 mM)
-
This compound (Stock solution in DMSO)
-
FCCP (Stock solution in DMSO)
-
Cell Culture Medium (pre-warmed to 37°C)
-
Assay Buffer (e.g., pre-warmed PBS or HBSS)[8]
-
Black, clear-bottom 96-well plates
-
Adherent cells of interest
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to attach overnight in a CO2 incubator at 37°C.
-
Compound Treatment:
-
Prepare serial dilutions of this compound and FCCP (positive control) in pre-warmed cell culture medium.
-
Remove the old medium from the cells and add the treatment media. Include vehicle-only wells as a negative control.
-
Incubate for the desired treatment period (e.g., 1-4 hours).
-
-
JC-1 Staining:
-
Prepare a fresh JC-1 working solution by diluting the JC-1 stock to a final concentration of 1-5 µM in pre-warmed cell culture medium.[7] Mix well.
-
Remove the compound-containing medium from the wells.
-
Add 100 µL of the JC-1 working solution to each well.
-
Incubate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.[8]
-
-
Wash:
-
Carefully aspirate the JC-1 staining solution.
-
Gently wash the cells twice with 100 µL of pre-warmed Assay Buffer.[14] Leave the final wash in the wells for analysis.
-
-
Data Acquisition:
-
Fluorescence Plate Reader: Immediately measure the fluorescence. Read J-aggregates (Red) at Ex/Em ≈ 535/590 nm and J-monomers (Green) at Ex/Em ≈ 485/530 nm.[8]
-
Fluorescence Microscopy: Image cells using appropriate filter sets for red (e.g., TRITC/Rhodamine) and green (e.g., FITC) fluorescence.
-
-
Data Analysis: Calculate the ratio of Red/Green fluorescence intensity for each well. A decrease in this ratio indicates mitochondrial depolarization.
Protocol 2: Intensity-Based Measurement of ΔΨm using TMRM
(For flow cytometry)
Materials and Reagents:
-
TMRM Dye (Stock solution in DMSO, e.g., 10 mM)[9]
-
This compound (Stock solution in DMSO)
-
FCCP (Stock solution in DMSO)
-
Cell Culture Medium (pre-warmed to 37°C)
-
Assay Buffer (e.g., pre-warmed PBS with 1% BSA)
-
FACS tubes
-
Suspension cells or trypsinized adherent cells
Procedure:
-
Cell Preparation: Prepare a single-cell suspension at a concentration of 0.5-1 x 10^6 cells/mL in pre-warmed cell culture medium.
-
Compound Treatment:
-
Aliquot the cell suspension into FACS tubes.
-
Add this compound, FCCP (positive control), or vehicle (negative control) to the respective tubes.
-
Incubate for the desired treatment period (e.g., 1-4 hours) at 37°C.
-
-
TMRM Staining:
-
Prepare a fresh TMRM working solution. Dilute the stock solution in pre-warmed cell culture medium to a final concentration of 20-250 nM (this should be optimized for your cell type).[10][13]
-
Add the TMRM working solution directly to the cell suspensions.
-
Incubate for 20-30 minutes at 37°C, protected from light.[9]
-
-
Wash (Optional but Recommended):
-
Centrifuge the cells at 400 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 500 µL of pre-warmed Assay Buffer.
-
-
Data Acquisition:
-
Analyze the samples immediately on a flow cytometer.
-
Use an excitation laser of ~548 nm and detect emission in the appropriate channel (~575 nm, e.g., PE or PE-Texas Red channel).
-
-
Data Analysis: Quantify the geometric mean fluorescence intensity (MFI) for each sample population. A decrease or leftward shift in MFI compared to the vehicle control indicates mitochondrial depolarization.
Data Presentation
Quantitative data should be summarized for clarity and comparison. The following table provides a template for presenting results from a JC-1 plate reader experiment.
| Treatment Group | Concentration | Red Fluorescence (RFU, Mean ± SD) | Green Fluorescence (RFU, Mean ± SD) | Red/Green Ratio | % of Control Ratio |
| Vehicle Control | 0.1% DMSO | 85,430 ± 5,120 | 8,990 ± 750 | 9.50 | 100% |
| N-oleoyl Gln | 10 µM | 76,880 ± 4,950 | 14,350 ± 1,100 | 5.36 | 56% |
| N-oleoyl Gln | 25 µM | 59,100 ± 3,800 | 25,670 ± 2,040 | 2.30 | 24% |
| N-oleoyl Gln | 50 µM | 34,200 ± 2,500 | 41,700 ± 3,100 | 0.82 | 9% |
| FCCP (Control) | 20 µM | 15,300 ± 1,210 | 55,800 ± 4,500 | 0.27 | 3% |
| Table 1: Example data summary for this compound (N-oleoyl Gln) induced mitochondrial depolarization measured with the JC-1 assay. RFU = Relative Fluorescence Units. Data are presented as mean ± standard deviation (SD). |
Visualization of Workflow and Mechanism
Diagrams created using Graphviz can help visualize the experimental process and the underlying biological mechanism.
References
- 1. repo.uni-hannover.de [repo.uni-hannover.de]
- 2. caymanchem.com [caymanchem.com]
- 3. Adverse bioenergetic effects of N-acyl amino acids in human adipocytes overshadow beneficial mitochondrial uncoupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | CAS 247150-73-8 | Cayman Chemical | Biomol.com [biomol.com]
- 6. Sapphire North America [sapphire-usa.com]
- 7. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 101.200.202.226 [101.200.202.226]
- 9. Functional Mitochondrial Staining | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. abcam.com [abcam.com]
Application Notes and Protocols for Stable Isotope Labeling Studies with N-Oleoyl Glutamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to conducting stable isotope labeling studies with N-oleoyl glutamine. This document outlines the background, applications, and detailed protocols for tracing the metabolism and biological functions of this important N-acyl amino acid.
Introduction to this compound
This compound is an endogenous N-acyl amino acid that plays a significant role in various physiological processes.[1][2] It is part of a larger family of bioactive lipids known as N-acyl amino acids (NAAAs), which are involved in signaling pathways related to metabolism and nociception.[1][2] The synthesis and degradation of this compound are primarily regulated by the bidirectional enzyme Peptidase M20 Domain Containing 1 (PM20D1).[1] This enzyme catalyzes the condensation of oleic acid and glutamine to form this compound, as well as its hydrolysis back to its constituent molecules.[1][3]
Stable isotope labeling is a powerful technique to trace the metabolic fate of this compound in biological systems. By using precursors such as ¹³C-labeled oleic acid or ¹³C- and/or ¹⁵N-labeled glutamine, researchers can track the synthesis, uptake, and downstream metabolism of this compound, providing valuable insights into its biological roles.[4][5][6]
Applications of Stable Isotope Labeling with this compound
-
Metabolic Flux Analysis: Quantify the rate of synthesis and degradation of this compound in various cell types and tissues.[7]
-
Target Engagement and Enzyme Activity: Assess the in vivo and in vitro activity of the PM20D1 enzyme.[1][3]
-
Pathway Elucidation: Identify the downstream metabolic pathways and signaling cascades affected by this compound.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Trace the distribution, metabolism, and excretion of this compound-based therapeutics.
-
Biomarker Discovery: Identify and quantify metabolic products derived from this compound that may serve as biomarkers for disease.
Quantitative Data Summary
The following tables summarize quantitative data from studies involving the regulation of N-acyl amino acids by PM20D1. These data highlight the significant changes in NAAA levels upon genetic modification of PM20D1, underscoring the enzyme's critical role in their metabolism.
Table 1: N-Acyl Amino Acid Hydrolase Activity in Wild-Type (WT) and PM20D1-Knockout (KO) Mouse Tissues [1][8]
| Tissue | Substrate | % Conversion in WT (mean ± SEM) | % Conversion in KO (mean ± SEM) |
| Plasma | N-arachidonoyl glycine (C20:4-Gly) | 44 ± 4 | <1 |
| Liver | N-oleoyl phenylalanine (C18:1-Phe) | 67 ± 3 | 14 ± 4 |
Table 2: Fold Change of Various N-Acyl Amino Acids in PM20D1-KO Mouse Tissues Compared to Wild-Type [1][8]
| N-Acyl Amino Acid | Fold Change in Liver (KO vs. WT) | Fold Change in Plasma (KO vs. WT) |
| This compound | Increased | Increased |
| N-oleoyl phenylalanine | Decreased | Decreased |
| N-arachidonoyl glycine | Increased | Increased |
Experimental Protocols
Protocol 1: In Vitro Enzymatic Synthesis of Stable Isotope-Labeled this compound
This protocol describes the synthesis of labeled this compound using recombinant PM20D1 enzyme and isotopically labeled precursors.
Materials:
-
Recombinant PM20D1 enzyme
-
¹³C-labeled Oleic Acid (e.g., [U-¹³C₁₈]-Oleic Acid)
-
¹⁵N-labeled L-Glutamine (e.g., L-Glutamine-¹⁵N₂)
-
Reaction Buffer (e.g., Phosphate-Buffered Saline, PBS)
-
Quenching Solution (e.g., 2:1 v/v acetonitrile:methanol)
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, recombinant PM20D1 enzyme, ¹³C-labeled oleic acid, and ¹⁵N-labeled L-glutamine.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 1 hour).
-
Stop the reaction by adding four volumes of ice-cold quenching solution.
-
Vortex the mixture and centrifuge to pellet any precipitated protein.
-
Collect the supernatant for LC-MS/MS analysis to confirm the synthesis of labeled this compound.
Protocol 2: Cell Culture Labeling with Stable Isotope Precursors
This protocol outlines the procedure for labeling cells in culture to study the endogenous synthesis and metabolism of this compound.
Materials:
-
Mammalian cell line of interest (e.g., HEK293T, adipocytes)
-
Cell culture medium deficient in oleic acid and glutamine
-
¹³C-labeled Oleic Acid or ¹⁵N-labeled L-Glutamine
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Phosphate-Buffered Saline (PBS)
-
Metabolite Extraction Solution (e.g., 80% methanol)
Procedure:
-
Culture cells to the desired confluency in standard growth medium.
-
Wash the cells with PBS to remove the standard medium.
-
Replace the standard medium with the labeling medium containing either ¹³C-oleic acid or ¹⁵N-glutamine and supplemented with dFBS.
-
Incubate the cells for a time course (e.g., 0, 2, 6, 12, 24 hours) to allow for the incorporation of the labeled precursors into this compound and its metabolites.
-
At each time point, wash the cells with ice-cold PBS and quench metabolism by adding the metabolite extraction solution.
-
Harvest the cell lysates and centrifuge to remove cell debris.
-
Analyze the supernatant by LC-MS/MS.
Protocol 3: LC-MS/MS Analysis of Labeled this compound
This protocol provides a general method for the detection and quantification of stable isotope-labeled this compound.
Instrumentation:
-
Liquid Chromatography system coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient from low to high organic phase to elute this compound.
-
Flow Rate: A typical flow rate for analytical LC columns (e.g., 0.3-0.5 mL/min).
MS/MS Conditions:
-
Ionization Mode: Positive ion mode is generally suitable for N-acyl amino acids.
-
Multiple Reaction Monitoring (MRM):
-
Unlabeled this compound: Monitor the transition from the precursor ion (m/z) to a specific product ion.
-
¹³C-labeled this compound: The precursor and product ion m/z values will be shifted according to the number of ¹³C atoms incorporated.
-
¹⁵N-labeled this compound: The precursor and product ion m/z values will be shifted according to the number of ¹⁵N atoms incorporated.
-
-
Optimization: Optimize source parameters (e.g., capillary voltage, gas flow) and compound-specific parameters (e.g., collision energy, fragmentor voltage) for maximal signal intensity.
Visualizations
The following diagrams illustrate key pathways and workflows related to this compound studies.
References
- 1. Ablation of PM20D1 reveals N-acyl amino acid control of metabolism and nociception - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ablation of PM20D1 reveals N-acyl amino acid control of metabolism and nociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An optimized method for measuring fatty acids and cholesterol in stable isotope-labeled cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. systems.crump.ucla.edu [systems.crump.ucla.edu]
- 7. Quantifying Reductive Carboxylation Flux of Glutamine to Lipid in a Brown Adipocyte Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Calcium Influx in HEK293 Cells Treated with N-oleoyl Glutamine
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-oleoyl glutamine is an endogenous N-acyl amino acid that has garnered interest for its potential roles in metabolism and nociception.[1][2][3] Understanding its mechanism of action is crucial for elucidating its physiological functions and therapeutic potential. One key aspect of cellular signaling is the regulation of intracellular calcium concentration. This document provides a detailed protocol for measuring calcium influx in Human Embryonic Kidney 293 (HEK293) cells upon treatment with this compound. HEK293 cells are a widely used model system for studying signal transduction pathways due to their robust growth and amenability to transfection.[4][5]
While this compound has been identified as a transient receptor potential (TRP) channel antagonist, its complete signaling profile, including potential agonistic activity on other receptors, is still under investigation.[1] Evidence suggests that related lipid signaling molecules can activate G-protein coupled receptors (GPCRs), such as GPR120, leading to a Gαq-mediated increase in intracellular calcium.[6][7][8][9] This protocol is designed to be a versatile starting point for investigating both potential agonistic and antagonistic effects of this compound on calcium signaling in HEK293 cells.
Signaling Pathway
The putative signaling pathway for this compound-induced calcium influx, potentially through a G-protein coupled receptor like GPR120, is depicted below. Activation of the receptor by this compound is hypothesized to stimulate the Gαq subunit of the G-protein. This, in turn, activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum (ER), leading to the release of stored calcium into the cytoplasm. This initial rise in intracellular calcium can be followed by an influx of extracellular calcium through store-operated calcium channels.
Caption: Putative signaling pathway for this compound-induced calcium influx.
Experimental Workflow
The general workflow for measuring calcium influx involves culturing HEK293 cells, loading them with a calcium-sensitive fluorescent dye, treating them with this compound, and then measuring the change in fluorescence, which corresponds to changes in intracellular calcium levels.
Caption: General experimental workflow for the calcium influx assay.
Materials and Reagents
| Reagent | Supplier (Example) | Catalog Number (Example) | Storage Temperature |
| HEK293 Cells | ATCC | CRL-1573 | Liquid Nitrogen |
| Dulbecco's Modified Eagle Medium (DMEM) | Thermo Fisher | 11965092 | 4°C |
| Fetal Bovine Serum (FBS) | Thermo Fisher | 26140079 | -20°C |
| Penicillin-Streptomycin | Thermo Fisher | 15140122 | -20°C |
| Trypsin-EDTA (0.25%) | Thermo Fisher | 25200056 | 4°C |
| Phosphate-Buffered Saline (PBS) | Thermo Fisher | 10010023 | Room Temperature |
| This compound | Cayman Chemical | 10010356 | -20°C |
| Fluo-4 AM | Thermo Fisher | F14201 | -20°C (desiccated) |
| Pluronic F-127 | Thermo Fisher | P3000MP | Room Temperature |
| Dimethyl sulfoxide (DMSO), anhydrous | Sigma-Aldrich | 276855 | Room Temperature |
| Hanks' Balanced Salt Solution (HBSS) | Thermo Fisher | 14025092 | 4°C |
| Probenecid | Sigma-Aldrich | P8761 | Room Temperature |
| Ionomycin | Sigma-Aldrich | I2422 | -20°C |
| EGTA | Sigma-Aldrich | E3889 | Room Temperature |
Experimental Protocols
HEK293 Cell Culture
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells every 2-3 days or when they reach 80-90% confluency. Use Trypsin-EDTA to detach the cells.
Cell Seeding
-
The day before the experiment, harvest the HEK293 cells using Trypsin-EDTA.
-
Resuspend the cells in fresh culture medium and perform a cell count.
-
Seed the cells in a black, clear-bottom 96-well plate at a density of 40,000 to 80,000 cells per well in 100 µL of culture medium.[10][11]
-
Incubate the plate overnight at 37°C with 5% CO2.
Preparation of Reagents
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store at -20°C. Further dilutions should be made in HBSS or the desired assay buffer.
-
Fluo-4 AM Stock Solution: Prepare a 1 mM stock solution of Fluo-4 AM in anhydrous DMSO.[12]
-
Pluronic F-127 Stock Solution: Prepare a 20% (w/v) solution of Pluronic F-127 in anhydrous DMSO.
-
Assay Buffer (HBSS): Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4.
-
Fluo-4 AM Loading Solution: For one 96-well plate, mix 10 µL of 1 mM Fluo-4 AM stock solution with 10 µL of 20% Pluronic F-127.[12] Add this mixture to 10 mL of Assay Buffer. If using, add probenecid to the Assay Buffer at a final concentration of 2.5 mM to inhibit the extrusion of the dye.[12] Vortex to ensure complete mixing. This solution should be prepared fresh.
Calcium Influx Assay
-
Dye Loading:
-
Remove the culture medium from the 96-well plate containing the HEK293 cells.
-
Wash the cells once with 100 µL of Assay Buffer per well.
-
Add 100 µL of the Fluo-4 AM Loading Solution to each well.[10][11]
-
Incubate the plate at 37°C for 60 minutes in the dark.[13]
-
After incubation, wash the cells twice with 100 µL of Assay Buffer per well to remove excess dye.
-
Add 100 µL of Assay Buffer to each well.
-
-
Fluorescence Measurement:
-
Place the 96-well plate in a fluorescence plate reader equipped with an automated injection system.
-
Set the excitation wavelength to 490 nm and the emission wavelength to 525 nm.[10][11]
-
Record a baseline fluorescence reading for 1-2 minutes.
-
Inject the desired concentration of this compound (e.g., 20 µL of a 6X stock to achieve a 1X final concentration) into the wells.
-
Immediately begin kinetic reading of the fluorescence intensity every 1-2 seconds for at least 5-10 minutes.
-
Controls:
-
Negative Control: Inject Assay Buffer or vehicle (DMSO) alone.
-
Positive Control: At the end of the experiment, add a calcium ionophore like ionomycin (e.g., 5 µM final concentration) to elicit a maximal calcium response.[14]
-
Baseline Control: To determine the baseline intracellular calcium level, add a calcium chelator like EGTA (e.g., 10 mM final concentration) to some wells before adding ionomycin.
-
-
Data Presentation
The change in intracellular calcium concentration is typically represented as a change in fluorescence intensity over time. The data can be normalized to the baseline fluorescence before the addition of the stimulus.
Table 1: Example Data Representation for this compound Treatment
| Treatment | Baseline Fluorescence (RFU) | Peak Fluorescence (RFU) | Fold Change (Peak/Baseline) |
| Vehicle (DMSO) | 1500 ± 50 | 1550 ± 60 | 1.03 ± 0.04 |
| This compound (1 µM) | 1520 ± 55 | 3040 ± 150 | 2.00 ± 0.10 |
| This compound (10 µM) | 1480 ± 60 | 4440 ± 220 | 3.00 ± 0.15 |
| This compound (50 µM) | 1510 ± 50 | 6040 ± 300 | 4.00 ± 0.20 |
| Ionomycin (Positive Control) | 1500 ± 50 | 9000 ± 450 | 6.00 ± 0.30 |
RFU: Relative Fluorescence Units. Data are presented as mean ± standard deviation.
Conclusion
This protocol provides a comprehensive framework for investigating the effects of this compound on intracellular calcium levels in HEK293 cells. By following these detailed steps, researchers can generate robust and reproducible data to further characterize the signaling pathways modulated by this bioactive lipid. The flexibility of this protocol allows for adaptation to study both potential agonistic and antagonistic properties of this compound and other novel compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS 247150-73-8 | Cayman Chemical | Biomol.com [biomol.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Characteristics of a human N-type calcium channel expressed in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functional properties of endogenous receptor- and store-operated calcium influx channels in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GPR120 promotes adipogenesis through intracellular calcium and extracellular signal-regulated kinase 1/2 signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The GPR120 Agonist TUG-891 Inhibits the Motility and Phagocytosis of Mouse Alveolar Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. abcam.com [abcam.com]
- 12. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hellobio.com [hellobio.com]
- 14. bu.edu [bu.edu]
Application Notes and Protocols: Unraveling the Targets of N-oleoyl Glutamine using CRISPR/Cas9
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing CRISPR/Cas9 technology to identify and validate the molecular targets of N-oleoyl glutamine.
Introduction to this compound
This compound is an endogenous N-acyl amino acid that plays a significant role in various physiological processes. It is synthesized and degraded by the peptidase M20 domain-containing 1 (PM20D1), an enzyme secreted by thermogenic adipose cells.[1][2] Known biological activities of this compound include its function as an antagonist of the transient receptor potential (TRP) channels, specifically TRPV1, induction of mitochondrial uncoupling to increase respiration, and analgesic effects.[1][2][3] Its involvement in metabolic regulation and nociception makes it a molecule of interest for therapeutic development.[1]
Application of CRISPR/Cas9 for Target Identification
CRISPR-Cas9 technology offers a powerful and unbiased approach to identify the molecular targets of bioactive compounds like this compound.[4] By systematically knocking out genes in a high-throughput manner, researchers can identify which genetic perturbations confer resistance or sensitivity to the compound's effects, thereby revealing its targets and associated signaling pathways.[5]
Experimental Workflow for CRISPR/Cas9 Screening
A genome-wide CRISPR/Cas9 knockout screen can be employed to identify genes that modulate cellular responses to this compound. The general workflow is as follows:
Protocols
Protocol 1: Generation of a Stable Cas9-Expressing Cell Line
-
Cell Line Selection : Choose a cell line relevant to the known biological activities of this compound. For example, a neuronal cell line (e.g., SH-SY5Y) for studying nociception or a metabolically active cell line (e.g., HepG2 or C2C12) for investigating metabolic effects.[1]
-
Transduction with Cas9 Lentivirus :
-
Plate the selected cells and allow them to reach 50-70% confluency.
-
Transduce the cells with a lentiviral vector encoding Cas9 and a selection marker (e.g., puromycin resistance).
-
Incubate for 24-48 hours.
-
-
Antibiotic Selection :
-
Replace the medium with fresh medium containing the appropriate concentration of the selection antibiotic (e.g., puromycin).
-
Continue selection for 7-10 days, replacing the medium every 2-3 days, until non-transduced control cells are completely eliminated.
-
-
Validation of Cas9 Expression :
-
Confirm Cas9 expression and activity using Western blotting for the Cas9 protein and a functional assay (e.g., transduction with a GFP-targeting sgRNA followed by flow cytometry to measure GFP knockout).
-
Protocol 2: Genome-Wide CRISPR/Cas9 Knockout Screen
-
sgRNA Library Transduction :
-
Transduce the stable Cas9-expressing cells with a genome-wide sgRNA lentiviral library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA.
-
Maintain a cell population size that ensures adequate representation of the library (at least 500 cells per sgRNA).
-
-
Selection and Expansion :
-
Select for transduced cells using the appropriate antibiotic for the sgRNA vector.
-
Expand the cell population to ensure the library representation is maintained.
-
-
This compound Treatment :
-
Split the cell population into two groups: a treatment group and a vehicle control group.
-
Treat the treatment group with a predetermined concentration of this compound that induces a measurable phenotypic change (e.g., 50% inhibition of cell viability or a significant change in a specific signaling pathway).
-
Treat the control group with the vehicle (e.g., DMSO).
-
-
Phenotypic Selection :
-
After a defined treatment period, harvest the cells and isolate populations based on the desired phenotype. For example, if this compound induces cell death, surviving cells would be the resistant population. Fluorescence-activated cell sorting (FACS) can be used for more nuanced phenotypic selections.
-
-
Genomic DNA Extraction and Sequencing :
-
Extract genomic DNA from both the resistant/sensitive populations and the control population.
-
Amplify the sgRNA cassette from the genomic DNA using PCR.
-
Perform next-generation sequencing (NGS) to determine the abundance of each sgRNA in the different cell populations.
-
-
Data Analysis :
-
Use bioinformatics tools like MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to identify sgRNAs that are significantly enriched or depleted in the treated population compared to the control.[6]
-
Genes targeted by these sgRNAs are considered potential hits.
-
Data Presentation
The results from the CRISPR/Cas9 screen should be summarized in a clear and structured table to facilitate comparison and hit prioritization.
| Gene Symbol | Log2 Fold Change (Enrichment/Depletion) | P-value | False Discovery Rate (FDR) | Potential Role |
| Gene X | 5.2 | 1.5e-8 | 2.1e-6 | Receptor/Transporter |
| Gene Y | -4.8 | 3.2e-7 | 4.5e-5 | Downstream Signaling |
| Gene Z | 3.9 | 8.1e-6 | 9.3e-4 | Metabolic Enzyme |
Signaling Pathways
Based on the known functions of N-acyl amino acids and glutamine metabolism, potential signaling pathways involving this compound can be visualized.
Potential this compound Signaling Pathway
Glutamine Metabolism and its Interplay
Glutamine is a key metabolite in cellular processes, and understanding its metabolism can provide context for the actions of this compound.
Hit Validation Protocols
Following the primary screen, it is crucial to validate the identified gene hits.
Protocol 3: Individual Gene Knockout
-
sgRNA Design : Design 2-3 independent sgRNAs targeting the coding region of each hit gene.
-
Transduction and Knockout : Transduce the Cas9-expressing cells with lentiviral vectors encoding the individual sgRNAs.
-
Verification of Knockout : Confirm gene knockout at the protein level using Western blotting or at the mRNA level using qPCR.
-
Phenotypic Analysis : Subject the knockout cell lines to the same phenotypic assay used in the primary screen (e.g., cell viability assay in the presence of this compound) to confirm their resistance or sensitivity.
Protocol 4: Cell Viability Assay (MTT Assay)
-
Cell Seeding : Seed the individual gene knockout and control (non-targeting sgRNA) cells in a 96-well plate.
-
Treatment : Treat the cells with a range of concentrations of this compound.
-
MTT Incubation : After the desired treatment period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization : Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis : Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
| Cell Line | IC50 of this compound (µM) |
| Control (non-targeting sgRNA) | 50 |
| Gene X KO | >200 |
| Gene Y KO | 10 |
This comprehensive approach, from genome-wide screening to individual hit validation, will enable the robust identification and confirmation of the molecular targets of this compound, paving the way for a deeper understanding of its biological functions and therapeutic potential.
References
Application Notes and Protocols for N-oleoyl Glutamine (OEQ) Delivery in In Vivo Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-oleoyl glutamine (OEQ), an endogenous N-acyl amino acid, has garnered significant interest in biomedical research for its roles in metabolism and nociception. This document provides detailed application notes and protocols for the effective delivery of OEQ in in vivo rodent studies, ensuring reproducible and reliable experimental outcomes. The protocols outlined below are based on established methodologies and aim to provide a comprehensive guide for researchers.
Data Presentation: Quantitative Summary
The following tables summarize the key quantitative data for the in vivo administration of this compound in rodent models.
| Compound | Animal Model | Dose | Route of Administration | Vehicle | Observed Effects | Reference |
| This compound | Mouse | 100 mg/kg | Intraperitoneal (IP) | DMSO/Saline or similar | Reduced acetic acid-induced abdominal constrictions; Reduced formalin-induced paw licking | [1] |
Note: While the precise vehicle for the 100 mg/kg dose is not explicitly stated in the primary literature, the solubility of OEQ in DMSO makes a DMSO/saline vehicle a common and effective choice for intraperitoneal injections of lipophilic compounds.
Experimental Protocols
Protocol 1: Intraperitoneal (IP) Injection of this compound in Mice
This protocol details the preparation and administration of OEQ to mice via intraperitoneal injection.
Materials:
-
This compound (OEQ) powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile saline (0.9% NaCl)
-
Sterile 1.5 mL microcentrifuge tubes
-
Vortex mixer
-
1 mL sterile syringes
-
25-27 gauge sterile needles
-
Animal scale
-
70% ethanol for disinfection
Procedure:
-
Animal Preparation:
-
Acclimatize mice to the housing conditions for at least one week prior to the experiment.
-
Weigh each mouse accurately on the day of the experiment to calculate the precise injection volume.
-
-
Preparation of OEQ Solution (for a 10 mg/mL stock solution):
-
In a sterile microcentrifuge tube, dissolve 10 mg of OEQ powder in 1 mL of sterile DMSO.
-
Vortex thoroughly until the OEQ is completely dissolved. This will be your stock solution. Note: OEQ is soluble in DMSO at up to 30 mg/mL[1]. Adjust stock concentration as needed, but be mindful of the final DMSO concentration administered to the animal.
-
-
Preparation of Dosing Solution (for a 100 mg/kg dose in a 25g mouse):
-
The target dose is 100 mg/kg. For a 25g mouse, the required dose is 2.5 mg.
-
Calculate the volume of the 10 mg/mL stock solution needed: 2.5 mg / 10 mg/mL = 0.25 mL.
-
To minimize the concentration of DMSO in the final injection, the stock solution should be diluted with sterile saline. A common practice is to keep the final DMSO concentration below 10%.
-
For this example, we will prepare a final injection volume of 250 µL. Since the required stock volume is 0.25 mL (250 µL), this would result in a 100% DMSO vehicle. To reduce DMSO toxicity, a more concentrated stock should be made, or the final volume increased with saline.
-
Revised Dosing Solution Preparation:
-
Prepare a 30 mg/mL stock solution of OEQ in DMSO[1].
-
For a 25g mouse, the required dose is 2.5 mg.
-
Volume of 30 mg/mL stock needed: 2.5 mg / 30 mg/mL = 0.083 mL (83 µL).
-
Prepare the final injection solution by adding sterile saline. To maintain a low DMSO percentage, dilute the 83 µL of OEQ stock with sterile saline to a final volume that is appropriate for IP injection in mice (e.g., up to 10 mL/kg, which is 250 µL for a 25g mouse)[2]. In this case, add 167 µL of saline to the 83 µL of OEQ stock. The final DMSO concentration will be approximately 33.2%. Note: Researchers should optimize the vehicle composition to ensure solubility and minimize toxicity. A pilot study to assess vehicle tolerance is recommended.
-
-
-
Administration:
-
Restrain the mouse securely. One common method is to scruff the mouse by the loose skin on its neck and back.
-
Tilt the mouse's head downwards at a slight angle.
-
Identify the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum[2].
-
Wipe the injection site with 70% ethanol.
-
Insert a 25-27 gauge needle at a 15-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure no fluid (e.g., blood, urine) is drawn into the syringe.
-
Inject the calculated volume of the OEQ dosing solution slowly and steadily.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions post-injection.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound
This compound is an N-acyl amino acid regulated by the enzyme Peptidase M20 Domain Containing 1 (PM20D1). In vivo studies have shown that OEQ can function as a mitochondrial uncoupler and a transient receptor potential (TRP) channel antagonist[1].
Caption: Signaling pathway of this compound (OEQ).
Experimental Workflow for In Vivo OEQ Studies
The following diagram illustrates a typical experimental workflow for investigating the in vivo effects of this compound in rodents.
Caption: Experimental workflow for in vivo OEQ studies.
References
Application Notes and Protocols for Seahorse XF Analysis of Cells Treated with N-oleoyl glutamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-oleoyl glutamine (OLG) is an endogenous N-acyl amino acid that has emerged as a key regulator of cellular metabolism. Synthesized and hydrolyzed by the secreted enzyme Peptidase M20 Domain Containing 1 (PM20D1), OLG functions as an endogenous mitochondrial uncoupler.[1][2] This activity is independent of the well-known uncoupling protein 1 (UCP1), presenting a novel pathway for modulating energy expenditure.[1][2] OLG has been shown to increase mitochondrial respiration and has potential therapeutic applications in metabolic disorders such as obesity and type 2 diabetes.[1][2] Additionally, OLG exhibits antagonism towards certain Transient Receptor Potential (TRP) channels, including TRPV1, suggesting broader physiological roles in processes like nociception.[3]
The Agilent Seahorse XF Analyzer is a powerful tool for investigating the metabolic effects of compounds like OLG in real-time. By measuring the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR), researchers can gain detailed insights into mitochondrial respiration and glycolysis.[4] These application notes provide a comprehensive protocol for utilizing the Seahorse XF platform to characterize the metabolic phenotype of cells treated with this compound.
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data from a Seahorse XF Mito Stress Test performed on C2C12 myoblasts treated with 50 µM this compound for 1 hour. This data illustrates the expected effects of OLG as a mitochondrial uncoupler.
Table 1: Key Parameters of Mitochondrial Respiration in C2C12 Cells Treated with this compound (OLG)
| Parameter | Control (pmol/min) | 50 µM OLG (pmol/min) | Fold Change |
| Basal Respiration | 100 ± 8 | 150 ± 12 | 1.5 |
| ATP-linked Respiration | 75 ± 6 | 70 ± 9 | 0.93 |
| Proton Leak | 25 ± 3 | 80 ± 10 | 3.2 |
| Maximal Respiration | 250 ± 20 | 260 ± 25 | 1.04 |
| Spare Respiratory Capacity | 150 ± 15 | 110 ± 18 | 0.73 |
| Non-mitochondrial Oxygen Consumption | 10 ± 2 | 10 ± 2 | 1.0 |
Table 2: Calculated ATP Production Rates in C2C12 Cells Treated with this compound (OLG)
| ATP Source | Control (pmol ATP/min) | 50 µM OLG (pmol ATP/min) | Fold Change |
| Mitochondrial ATP | 412.5 ± 33 | 385 ± 49.5 | 0.93 |
| Glycolytic ATP | 50 ± 5 | 55 ± 7 | 1.1 |
| Total ATP Production | 462.5 ± 38 | 440 ± 56.5 | 0.95 |
Experimental Protocols
Preparation of this compound Stock Solution
-
Reagent: this compound (powder)
-
Solvent: Dimethyl sulfoxide (DMSO)
-
Procedure:
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in high-purity DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Cell Culture and Seeding for Seahorse XF Analysis
-
Cell Line: C2C12 myoblasts (or other relevant cell line)
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Procedure:
-
Culture C2C12 cells in a T-75 flask until they reach 70-80% confluency.
-
On the day before the assay, trypsinize the cells and count them using a hemocytometer or an automated cell counter.
-
Seed the cells into a Seahorse XF96 or XF24 cell culture microplate at a pre-determined optimal density (e.g., 20,000 cells/well for a 96-well plate). Ensure even cell distribution.
-
Incubate the microplate overnight at 37°C in a 5% CO2 incubator.
-
Seahorse XF Mito Stress Test Protocol
-
Reagents:
-
Seahorse XF Base Medium (or XF DMEM, pH 7.4)
-
Supplements: Glucose, Pyruvate, L-glutamine
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)
-
This compound stock solution
-
-
Procedure:
-
Hydrate the Sensor Cartridge: The day before the assay, hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.
-
Prepare Assay Medium: On the day of the assay, prepare the Seahorse XF assay medium by supplementing XF Base Medium with 10 mM glucose, 1 mM pyruvate, and 2 mM L-glutamine. Warm the medium to 37°C and adjust the pH to 7.4.
-
Prepare Treatment Plate:
-
Prepare a working solution of OLG in the assay medium. For a final concentration of 50 µM, dilute the 10 mM stock solution. Include a vehicle control (DMSO) at the same final concentration.
-
Wash the cells in the microplate twice with the prepared assay medium.
-
Add the appropriate volume of assay medium containing either OLG or vehicle control to the respective wells.
-
Incubate the cell plate at 37°C in a non-CO2 incubator for 1 hour prior to the assay.
-
-
Load the Sensor Cartridge:
-
Prepare the mitochondrial inhibitors from the Mito Stress Test Kit according to the manufacturer's instructions.
-
Load the appropriate volumes of Oligomycin, FCCP, and Rotenone/Antimycin A into the designated ports of the hydrated sensor cartridge.
-
-
Run the Seahorse XF Assay:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell culture microplate.
-
Initiate the assay protocol. A typical protocol includes:
-
Baseline measurements (3 cycles)
-
Injection of OLG/vehicle (if not pre-incubated) followed by measurements
-
Injection of Oligomycin followed by measurements (3 cycles)
-
Injection of FCCP followed by measurements (3 cycles)
-
Injection of Rotenone/Antimycin A followed by measurements (3 cycles)
-
-
-
Data Analysis:
-
After the run, normalize the data to cell number or protein concentration.
-
Use the Seahorse Wave software to calculate the key parameters of mitochondrial function as listed in Table 1.
-
-
Mandatory Visualizations
Caption: Signaling pathway of this compound (OLG) synthesis and action.
References
- 1. The secreted enzyme PM20D1 regulates lipidated amino acid uncouplers of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Secreted Enzyme PM20D1 Regulates Lipidated Amino Acid Uncouplers of Mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Effects of N-Oleoyl Glutamine on Ion Channels Using Patch-Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing patch-clamp electrophysiology for studying the modulatory effects of the endogenous lipid N-oleoyl glutamine on ion channels, with a specific focus on the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.
Introduction
This compound is an N-acyl amino acid that has been identified as a transient receptor potential (TRP) channel antagonist.[1] Understanding its interaction with specific ion channels is crucial for elucidating its physiological roles and therapeutic potential. Patch-clamp electrophysiology is a powerful technique that allows for the direct measurement of ion channel activity with high temporal and spatial resolution, making it the gold standard for characterizing the effects of compounds like this compound on ion channel function.[2] This document outlines detailed protocols for investigating the inhibitory effects of this compound on TRPV1 channels expressed in a heterologous system.
Data Presentation
The following table summarizes the quantitative data regarding the interaction of this compound with the TRPV1 ion channel.
| Compound | Target Ion Channel | Cell Type | Method | Key Parameter | Value | Reference |
| This compound | TRPV1 | HEK293A cells co-transfected with TRPV1 | Calcium Flux Assay | Inhibition of capsaicin-induced calcium flux | - | Not specified |
| This compound | TRPV1 | Not specified | Not specified | IC50 | Not specified | [1] |
Note: While an IC50 value is mentioned in a product description, the specific value and experimental conditions are not detailed in the provided search results. The protocol below describes how such a value could be determined.
Experimental Protocols
This section provides a detailed methodology for investigating the effect of this compound on capsaicin-activated TRPV1 currents using the whole-cell patch-clamp technique.
Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney (HEK293) cells are a suitable host for heterologous expression of TRPV1 channels.
-
Culture Conditions: Maintain HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection: Transiently transfect the HEK293 cells with a plasmid encoding human or rat TRPV1. A co-transfection with a marker gene, such as Green Fluorescent Protein (GFP), is recommended to identify successfully transfected cells for patch-clamp recording. Use a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's instructions. Recordings can typically be performed 24-48 hours post-transfection.
Reagents and Solutions
-
External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 2 Mg-ATP. Adjust pH to 7.2 with KOH.
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) of this compound in a suitable solvent like dimethyl sulfoxide (DMSO).
-
Capsaicin Stock Solution: Prepare a stock solution of capsaicin (e.g., 10 mM) in ethanol or DMSO.
-
Working Solutions: On the day of the experiment, dilute the stock solutions of this compound and capsaicin in the external solution to the desired final concentrations. Ensure the final solvent concentration is low (e.g., <0.1%) to avoid non-specific effects.
Patch-Clamp Electrophysiology (Whole-Cell Configuration)
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries using a micropipette puller. The pipette resistance should be 3-5 MΩ when filled with the internal solution.
-
Cell Plating: Plate the transfected HEK293 cells onto glass coverslips in a recording chamber.
-
Recording Setup: Mount the recording chamber on the stage of an inverted microscope equipped with fluorescence to identify GFP-positive cells.
-
Giga-seal Formation: Approach a transfected cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell recording configuration. This allows for control of the intracellular environment and measurement of whole-cell currents.
-
Voltage-Clamp Protocol: Clamp the membrane potential at a holding potential of -60 mV. Apply voltage ramps or steps to elicit and measure TRPV1 currents. A typical voltage ramp protocol would be from -100 mV to +100 mV over 200 ms.
-
Drug Application: Apply capsaicin (e.g., 1 µM) to the bath to activate TRPV1 channels and establish a stable baseline current. Once a stable current is achieved, co-apply different concentrations of this compound with capsaicin to determine its inhibitory effect. A perfusion system is recommended for rapid solution exchange.
Data Acquisition and Analysis
-
Data Acquisition: Use a patch-clamp amplifier and appropriate data acquisition software (e.g., pCLAMP) to record the ionic currents.
-
Data Analysis:
-
Measure the peak inward and outward currents in response to capsaicin in the absence and presence of this compound.
-
To determine the IC50 value, plot the percentage of inhibition of the capsaicin-induced current against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve using a suitable equation (e.g., the Hill equation) to calculate the IC50.
-
Analyze changes in the current-voltage (I-V) relationship to understand the mechanism of inhibition (e.g., voltage-dependent or independent block).
-
Visualizations
Experimental Workflow
References
Application of N-oleoyl Glutamine in the Study of Metabolic Disorders
For Researchers, Scientists, and Drug Development Professionals
Application Notes
N-oleoyl glutamine (OEQ) is an endogenous N-acyl amino acid that has emerged as a significant signaling molecule in the regulation of energy metabolism. Synthesized by the secreted enzyme Peptidase M20 Domain Containing 1 (PM20D1), OEQ has been identified as a key player in metabolic homeostasis, with potential therapeutic applications in metabolic disorders such as obesity and type 2 diabetes.[1][2][3][4] This document provides a comprehensive overview of the applications of OEQ in metabolic research, including detailed protocols for in vitro and in vivo studies.
OEQ exerts its effects through at least two distinct mechanisms. Firstly, it functions as a potent endogenous mitochondrial uncoupler, increasing respiration in a UCP1-independent manner.[1][4] This action leads to increased energy expenditure, which can contribute to improved glucose homeostasis and reduced adiposity.[1][4] Secondly, OEQ has been identified as an antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a receptor involved in pain sensation and inflammation.[2][3] This dual functionality positions OEQ as a molecule of interest for investigating the intricate links between metabolism, inflammation, and nociception in the context of metabolic diseases.
The study of PM20D1, the enzyme responsible for OEQ synthesis, has further illuminated the role of this pathway in metabolic health. Mice with increased circulating levels of PM20D1 exhibit elevated levels of N-acyl amino acids, including OEQ, leading to augmented energy expenditure and improved glucose tolerance.[1][4] Conversely, ablation of PM20D1 results in insulin resistance and other metabolic dysfunctions, highlighting the critical role of the PM20D1/OEQ axis in maintaining metabolic balance.[2][5]
These findings underscore the potential of targeting the PM20D1/OEQ pathway for the development of novel therapeutics for metabolic disorders. The following sections provide detailed quantitative data from key studies and step-by-step protocols to facilitate further research into the multifaceted roles of this compound.
Data Presentation
Table 1: In Vitro Effects of this compound
| Parameter | Cell Line | Concentration of OEQ | Observed Effect | Reference |
| Mitochondrial Respiration | C2C12 myotubes | 50 µM | 64% increase in respiration | [6] |
| TRPV1 Channel Activity | HEK293A cells | Not specified | Inhibition of capsaicin-induced calcium flux | [6] |
| Mitochondrial Uncoupling | Human adipocytes | 10 µM | Significant induction of proton leak respiration | [7] |
Table 2: In Vivo Effects of this compound in Mice
| Parameter | Mouse Model | Dosage and Administration | Observed Effect | Reference |
| Pain Sensation (Acetic Acid-Induced Writhing) | Wild-type mice | 100 mg/kg, intraperitoneal injection | Reduction in the number of abdominal constrictions | [6] |
| Pain Sensation (Formalin-Induced Paw Licking) | Wild-type mice | 100 mg/kg, intraperitoneal injection | Reduction in paw licking time | [6] |
| Glucose Homeostasis | Diet-induced obese mice | 10 mg/kg/day | Improved glucose tolerance | [1] |
| Energy Expenditure | Wild-type mice | 10 mg/kg/day | Increased energy expenditure | [1] |
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of this compound (OEQ) synthesis and its cellular effects.
Caption: Experimental workflow for measuring mitochondrial respiration in C2C12 myotubes.
Experimental Protocols
Protocol 1: In Vitro Mitochondrial Respiration Assay in C2C12 Myotubes
This protocol details the measurement of oxygen consumption rate (OCR) in C2C12 myotubes treated with this compound using the Seahorse XF Cell Mito Stress Test.
Materials:
-
C2C12 myoblasts
-
DMEM with high glucose, L-glutamine, and sodium pyruvate
-
Fetal Bovine Serum (FBS)
-
Horse Serum
-
Penicillin-Streptomycin
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium
-
Glucose, Glutamine, Sodium Pyruvate (for assay medium)
-
This compound (OEQ)
-
Seahorse XF Cell Mito Stress Test Kit (Oligomycin, FCCP, Rotenone/Antimycin A)
-
Seahorse XF Analyzer
Procedure:
-
Cell Culture and Differentiation:
-
Culture C2C12 myoblasts in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed cells into a Seahorse XF cell culture microplate at an optimized density.
-
Once confluent, induce differentiation by switching to DMEM supplemented with 2% horse serum and 1% Penicillin-Streptomycin. Differentiate for 4-6 days, changing the medium every 2 days.
-
-
Seahorse XF Analyzer Preparation:
-
Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.
-
On the day of the assay, replace the calibrant with pre-warmed Seahorse XF assay medium (XF Base Medium supplemented with 10 mM glucose, 2 mM glutamine, and 1 mM pyruvate, pH 7.4).
-
-
Cell Plate Preparation:
-
Wash the differentiated C2C12 myotubes with pre-warmed Seahorse XF assay medium.
-
Add the final volume of assay medium to each well.
-
Incubate the cell plate at 37°C in a non-CO2 incubator for 1 hour prior to the assay.
-
-
Compound Preparation and Loading:
-
Prepare stock solutions of OEQ and the Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) in Seahorse XF assay medium.
-
Load the compounds into the appropriate ports of the hydrated sensor cartridge. A typical loading strategy is:
-
Port A: OEQ (e.g., to a final concentration of 50 µM) or vehicle control.
-
Port B: Oligomycin (e.g., 1.0 µM).
-
Port C: FCCP (e.g., 1.0 µM).
-
Port D: Rotenone/Antimycin A (e.g., 0.5 µM).
-
-
-
Seahorse XF Assay:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell plate.
-
Run the Cell Mito Stress Test protocol, which will sequentially inject the compounds and measure OCR.
-
-
Data Analysis:
-
Normalize the OCR data to cell number or protein concentration.
-
Calculate key mitochondrial parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
Compare the OCR profiles of OEQ-treated cells to vehicle-treated controls.
-
Protocol 2: In Vitro TRPV1 Antagonism Assay in HEK293 Cells
This protocol describes how to assess the antagonistic effect of this compound on capsaicin-induced calcium influx in HEK293 cells stably expressing human TRPV1.
Materials:
-
HEK293 cells stably expressing human TRPV1
-
DMEM with high glucose, L-glutamine, and sodium pyruvate
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
96-well black-walled, clear-bottom plates
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound (OEQ)
-
Capsaicin
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Cell Culture:
-
Culture TRPV1-HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed the cells into a 96-well black-walled, clear-bottom plate and grow to confluence.
-
-
Calcium Indicator Loading:
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.
-
Wash the cells with HBSS.
-
Incubate the cells with the Fluo-4 AM loading buffer for 1 hour at 37°C.
-
Wash the cells with HBSS to remove excess dye and allow for de-esterification for 30 minutes at room temperature.
-
-
Compound Treatment:
-
Prepare solutions of OEQ and capsaicin in HBSS.
-
Add OEQ at various concentrations (or vehicle control) to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
-
Calcium Flux Measurement:
-
Place the plate in the fluorescence plate reader and set the excitation and emission wavelengths for Fluo-4 (e.g., 485 nm and 525 nm, respectively).
-
Record a baseline fluorescence reading.
-
Use the plate reader's injector to add a solution of capsaicin (to a final concentration known to elicit a robust response, e.g., 100 nM) to the wells.
-
Immediately begin recording the fluorescence intensity over time to measure the calcium influx.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after capsaicin addition.
-
Normalize the response to the vehicle control.
-
Determine the inhibitory effect of OEQ by comparing the capsaicin-induced calcium influx in the presence and absence of OEQ. If a dose-response was performed, calculate the IC50 value.
-
Protocol 3: In Vivo Glucose Tolerance Test in Mice
This protocol outlines the procedure for performing an intraperitoneal glucose tolerance test (IPGTT) in mice treated with this compound.
Materials:
-
C57BL/6J mice (e.g., on a high-fat diet to induce obesity and insulin resistance)
-
This compound (OEQ)
-
Vehicle control (e.g., saline or PBS with a solubilizing agent)
-
20% D-glucose solution (sterile)
-
Handheld glucometer and test strips
-
Blood collection supplies (e.g., lancets, capillary tubes)
-
Animal scale
Procedure:
-
Animal Acclimatization and Treatment:
-
Acclimatize mice to handling and experimental procedures.
-
Administer OEQ (e.g., 10 mg/kg) or vehicle control via the desired route (e.g., intraperitoneal injection) at a specified time before the glucose challenge.
-
-
Fasting:
-
Fast the mice for 6 hours prior to the glucose challenge, with free access to water.
-
-
Baseline Blood Glucose Measurement:
-
Weigh the mice.
-
Obtain a baseline blood sample (time 0) from the tail vein and measure the blood glucose concentration using a glucometer.
-
-
Glucose Administration:
-
Administer a 20% D-glucose solution via intraperitoneal injection at a dose of 2 g/kg body weight.
-
-
Blood Glucose Monitoring:
-
Collect blood samples from the tail vein at specified time points after the glucose injection (e.g., 15, 30, 60, 90, and 120 minutes).
-
Measure the blood glucose concentration at each time point.
-
-
Data Analysis:
-
Plot the blood glucose concentrations over time for both the OEQ-treated and vehicle-treated groups.
-
Calculate the area under the curve (AUC) for the glucose excursion for each mouse.
-
Compare the blood glucose levels and AUC between the two groups using appropriate statistical tests. A lower AUC in the OEQ-treated group indicates improved glucose tolerance.
-
References
- 1. Mitochondria as Pharmacological Targets: The Discovery of Novel Anti-Obesity Mitochondrial Uncouplers from Africa's Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ablation of PM20D1 reveals N-acyl amino acid control of metabolism and nociception - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The secreted enzyme PM20D1 regulates lipidated amino acid uncouplers of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fountainofyouthswfl.com [fountainofyouthswfl.com]
- 7. Adverse bioenergetic effects of N-acyl amino acids in human adipocytes overshadow beneficial mitochondrial uncoupling - PMC [pmc.ncbi.nlm.nih.gov]
N-oleoyl Glutamine (OAGln): A Novel Endogenous Modulator for Investigating TRP Channel Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
N-oleoyl glutamine (OAGln) is an endogenous N-acyl amino acid that has emerged as a valuable pharmacological tool for the investigation of Transient Receptor Potential (TRP) channel function.[1] Synthesized and hydrolyzed by the secreted enzyme Peptidase M20 Domain Containing 1 (PM20D1), OAGln is implicated in the regulation of metabolism and nociception.[1] Notably, OAGln has been identified as an antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain and temperature sensation.[1] It also exhibits effects on mitochondrial respiration, highlighting its multifaceted biological activity.
These application notes provide a comprehensive guide for utilizing OAGln in experimental settings to probe TRP channel function, particularly TRPV1, and to explore its effects on cellular bioenergetics. Detailed protocols for key assays, quantitative data from published studies, and visual representations of relevant signaling pathways are presented to facilitate the integration of OAGln into research and drug discovery workflows.
Physicochemical Properties and Storage
| Property | Value |
| Chemical Formula | C₂₃H₄₂N₂O₄ |
| Molecular Weight | 410.6 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMSO and Ethanol |
| Storage | Store at -20°C for long-term stability. |
Data Presentation: Quantitative Effects of this compound
While a specific IC₅₀ value for the inhibition of TRPV1 by this compound is not yet available in the peer-reviewed literature, the following table summarizes its known quantitative effects from published studies.
| Parameter | Cell Line | Assay | Concentration | Observed Effect | Reference |
| TRPV1 Antagonism | HEK293A cells expressing TRPV1 | Capsaicin-induced calcium flux | Not specified | Inhibition of capsaicin-induced calcium influx | [1] |
| Mitochondrial Respiration | C2C12 myotubes | Mitochondrial uncoupling | 50 µM | Increased mitochondrial respiration | Long, J.Z., et al. (2016) |
| Analgesia | Mice | Acetic acid-induced writhing | 100 mg/kg | Reduction in abdominal constrictions | [1] |
| Analgesia | Mice | Formalin-induced paw licking | 100 mg/kg | Reduction in paw licking time | [1] |
Signaling and Experimental Workflow Diagrams
Signaling Pathway of PM20D1 and this compound in Modulating TRPV1 Activity
Experimental Workflow for Assessing OAGln Effects on TRPV1
Experimental Protocols
Protocol 1: In Vitro Calcium Imaging Assay to Measure TRPV1 Antagonism
This protocol is designed to assess the inhibitory effect of OAGln on capsaicin-induced calcium influx in HEK293 cells stably expressing human TRPV1, using a fluorescent plate reader (e.g., FLIPR).
Materials:
-
HEK293 cells stably expressing human TRPV1
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Poly-D-lysine coated 96-well or 384-well black-walled, clear-bottom assay plates
-
FLIPR Calcium Assay Kit (or equivalent calcium-sensitive dye, e.g., Fura-2 AM, Fluo-4 AM)
-
Assay Buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4)
-
This compound (OAGln) stock solution (e.g., 10 mM in DMSO)
-
Capsaicin stock solution (e.g., 10 mM in ethanol)
-
TRPV1 antagonist control (e.g., Capsazepine)
-
Fluorescent plate reader with liquid handling capabilities (e.g., FLIPR)
Procedure:
-
Cell Plating:
-
One day prior to the assay, seed the TRPV1-expressing HEK293 cells into poly-D-lysine coated microplates at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
-
Dye Loading:
-
On the day of the assay, prepare the calcium-sensitive dye loading solution according to the manufacturer's instructions.
-
Remove the culture medium from the cell plate and add the dye loading solution to each well.
-
Incubate the plate for 1 hour at 37°C, 5% CO₂.
-
-
Compound Preparation:
-
Prepare a dilution series of OAGln in Assay Buffer. A typical concentration range to test would be from 100 µM down to 1 nM. Include a vehicle control (e.g., DMSO at the same final concentration as in the OAGln dilutions).
-
Prepare a stock of capsaicin in Assay Buffer at a concentration that elicits a submaximal response (e.g., EC₈₀, to be determined in a separate dose-response experiment). A final concentration of 100-300 nM is often effective.
-
-
FLIPR Assay:
-
Place the dye-loaded cell plate and the compound plates into the FLIPR instrument.
-
Program the instrument to first add the OAGln dilutions (or control compounds) to the cell plate and incubate for a predefined period (e.g., 5-15 minutes).
-
Following the pre-incubation, add the capsaicin solution to all wells to stimulate TRPV1.
-
Measure the fluorescence intensity before and after the addition of OAGln and capsaicin.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Normalize the response to the vehicle control.
-
Plot the percentage of inhibition against the log concentration of OAGln and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology to Characterize OAGln's Effect on TRPV1 Currents
This protocol details the procedure for recording capsaicin-evoked currents from TRPV1-expressing cells and assessing the modulatory effect of OAGln.
Materials:
-
TRPV1-expressing cells (e.g., HEK293 or primary sensory neurons)
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system, data acquisition system)
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4 with NaOH.
-
Internal solution (in mM): 140 KCl, 10 HEPES, 5 EGTA, 2 Mg-ATP, 0.3 Na-GTP, pH 7.2 with KOH.
-
OAGln and capsaicin stock solutions.
Procedure:
-
Cell Preparation:
-
Plate cells on glass coverslips suitable for microscopy and allow them to adhere.
-
Transfer a coverslip to the recording chamber on the microscope stage and perfuse with external solution.
-
-
Pipette Preparation and Seal Formation:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Approach a target cell with the patch pipette under positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to form a Giga-ohm seal.
-
-
Whole-Cell Configuration:
-
Apply gentle suction to rupture the membrane patch and establish the whole-cell configuration.
-
Allow the cell to dialyze with the internal solution for a few minutes before recording.
-
-
Recording Protocol:
-
Clamp the cell at a holding potential of -60 mV.
-
Apply voltage ramps or steps to elicit baseline currents.
-
Apply capsaicin (e.g., 1 µM) via the perfusion system to activate TRPV1 and record the inward current.
-
Once a stable capsaicin-evoked current is established, co-apply OAGln at various concentrations with capsaicin.
-
Record the current in the presence of OAGln to determine its inhibitory effect.
-
Wash out OAGln to assess the reversibility of the inhibition.
-
-
Data Analysis:
-
Measure the peak amplitude of the capsaicin-evoked current in the absence and presence of OAGln.
-
Calculate the percentage of inhibition for each OAGln concentration.
-
Construct a concentration-response curve to determine the IC₅₀.
-
Protocol 3: Mitochondrial Respiration Assay to Evaluate the Uncoupling Effect of OAGln
This protocol uses the Seahorse XF Analyzer to measure the effect of OAGln on the oxygen consumption rate (OCR) in intact cells, providing an assessment of mitochondrial uncoupling.
Materials:
-
C2C12 myoblasts or other suitable cell line
-
Seahorse XF cell culture microplate
-
Seahorse XF Analyzer
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
OAGln stock solution
-
Mitochondrial stress test compounds: Oligomycin, FCCP, Rotenone/Antimycin A
-
Cell culture reagents
Procedure:
-
Cell Seeding:
-
Seed C2C12 cells into a Seahorse XF microplate at an optimal density and allow them to differentiate into myotubes if required.
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Assay Preparation:
-
On the day of the assay, hydrate the Seahorse XF sensor cartridge with XF Calibrant solution and incubate at 37°C in a non-CO₂ incubator for at least one hour.
-
Replace the culture medium in the cell plate with pre-warmed Seahorse XF assay medium.
-
Incubate the cell plate at 37°C in a non-CO₂ incubator for one hour to allow for temperature and pH equilibration.
-
-
Compound Loading:
-
Prepare stock solutions of OAGln and the mitochondrial stress test compounds in assay medium.
-
Load the compounds into the appropriate ports of the hydrated sensor cartridge. For a direct test of uncoupling, OAGln (e.g., final concentration of 50 µM) can be injected first, followed by oligomycin, FCCP, and Rotenone/Antimycin A in subsequent ports.
-
-
Seahorse XF Assay:
-
Calibrate the Seahorse XF Analyzer with the sensor cartridge.
-
Replace the calibrant plate with the cell plate and initiate the assay.
-
The instrument will measure baseline OCR, then inject the compounds sequentially and measure the OCR after each injection.
-
-
Data Analysis:
-
The Seahorse software will calculate key parameters of mitochondrial function: basal respiration, ATP-linked respiration, proton leak, maximal respiration, and non-mitochondrial respiration.
-
An increase in OCR after the addition of OAGln, particularly an increase in proton leak (OCR after oligomycin), is indicative of mitochondrial uncoupling.
-
Compare the OCR profiles of OAGln-treated cells to vehicle-treated controls.
-
Conclusion
This compound is a promising endogenous lipid modulator for the study of TRP channels, particularly TRPV1. Its antagonistic action on TRPV1 and its influence on mitochondrial bioenergetics make it a valuable tool for dissecting the roles of these targets in physiology and disease. The protocols and data presented here provide a framework for researchers to effectively utilize OAGln in their investigations, contributing to a deeper understanding of TRP channel biology and the potential for new therapeutic interventions. Further research is warranted to determine the precise IC₅₀ of OAGln on TRPV1 and to explore its selectivity across the broader TRP channel family.
References
Application Note: High-Throughput Screening for Modulators of N-oleoyl Glutamine Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-oleoyl glutamine (O-Glu) is an endogenous N-acyl amino acid that belongs to a growing class of lipid signaling molecules with diverse physiological roles. The enzyme PM20D1 regulates its synthesis and degradation.[1][2] While the full extent of O-Glu signaling is still under investigation, evidence suggests its involvement in metabolic regulation and nociception. O-Glu has been identified as a transient receptor potential (TRP) channel antagonist, specifically targeting TRPV1.[1][3][4] Furthermore, related N-acyl amides have been shown to interact with several orphan G protein-coupled receptors (GPCRs), such as GPR18, GPR55, and GPR119, suggesting that O-Glu may also act through one or more of these currently uncharacterized receptors.[5][6]
The deorphanization of these receptors and the identification of potent and selective modulators of O-Glu signaling represent a promising avenue for the development of novel therapeutics for metabolic and pain-related disorders. High-throughput screening (HTS) is a critical tool in this endeavor, enabling the rapid evaluation of large compound libraries to identify novel agonists or antagonists.
This application note provides a detailed protocol for a robust HTS campaign designed to identify modulators of O-Glu signaling, focusing on a hypothetical orphan GPCR target. Given the uncharacterized nature of the downstream signaling pathway for many orphan GPCRs, a universal assay platform that is independent of G-protein coupling, such as a β-arrestin recruitment assay, is highly suitable.[7][8][9]
Signaling Pathway and Assay Principle
The proposed HTS assay is based on the principle of β-arrestin recruitment, a key event in the desensitization and internalization of most GPCRs. Upon ligand binding and receptor activation, GPCRs are phosphorylated, leading to the recruitment of β-arrestin proteins from the cytoplasm to the cell membrane. This interaction can be detected and quantified, providing a direct measure of receptor activation.
For this application note, we will consider a hypothetical screening scenario targeting GPR18, an orphan GPCR known to be activated by other N-acyl amides.[5][6] The PathHunter® β-arrestin assay technology provides a well-established platform for this purpose. In this system, the target GPCR (GPR18) is fused to a small enzyme fragment (ProLink™), and β-arrestin is fused to a larger, complementary enzyme fragment (Enzyme Acceptor). Upon O-Glu-mediated activation of the GPR18-ProLink fusion protein, the β-arrestin-Enzyme Acceptor is recruited, forcing the complementation of the two enzyme fragments and forming a functional β-galactosidase enzyme. This active enzyme then hydrolyzes a substrate to produce a chemiluminescent signal that is proportional to the extent of receptor activation.[7][8][10]
Figure 1: GPR18 β-arrestin recruitment signaling pathway.
Experimental Protocols
This section details the methodology for a high-throughput screening campaign to identify modulators of a hypothetical O-Glu-GPR18 signaling axis using the PathHunter® β-arrestin assay.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| PathHunter® CHO-K1 GPR18 β-arrestin cell line | DiscoverX | e.g., 93-0XXX-P |
| PathHunter® Detection Reagents | DiscoverX | 93-0001 |
| This compound (O-Glu) | Cayman Chemical | 19330 |
| Assay Buffer (e.g., HBSS with 20 mM HEPES) | Varies | Varies |
| Compound Library | Varies | Varies |
| 384-well white, solid-bottom assay plates | Varies | Varies |
Protocol for HTS of GPR18 Agonists
The following protocol is designed for a 384-well plate format.
Figure 2: High-throughput screening workflow for GPR18 modulators.
1. Cell Preparation and Plating:
-
Culture PathHunter® CHO-K1 GPR18 β-arrestin cells according to the supplier's instructions.
-
On the day of the assay, harvest cells and resuspend in assay buffer to a final concentration of 2.5 x 10^5 cells/mL.
-
Dispense 20 µL of the cell suspension into each well of a 384-well assay plate.
-
Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO2.
2. Compound Addition:
-
Prepare serial dilutions of the positive control (O-Glu) and test compounds in assay buffer. The final concentration of DMSO should not exceed 0.5%.
-
For an agonist screen, add 5 µL of diluted compound or control to the appropriate wells.
-
For an antagonist screen, add 5 µL of diluted compound, incubate for 15-30 minutes, and then add 5 µL of O-Glu at a concentration that elicits an 80% maximal response (EC80).
-
Include wells with vehicle control (assay buffer with DMSO) as a negative control.
3. Incubation:
-
Incubate the plates for 90 minutes at 37°C.
4. Signal Detection:
-
Prepare the PathHunter® detection reagent according to the manufacturer's protocol.
-
Add 12.5 µL of the detection reagent to each well.
-
Incubate the plates at room temperature for 60 minutes, protected from light.
5. Data Acquisition:
-
Measure the chemiluminescent signal using a plate reader (e.g., PerkinElmer EnVision®).
Data Analysis
-
Normalization: The raw data from the plate reader is normalized to the controls on each plate. The percent activation for each test compound is calculated using the following formula:
% Activation = 100 * (Test Compound Signal - Negative Control Mean) / (Positive Control Mean - Negative Control Mean)
-
Z'-Factor Calculation: The quality and robustness of the assay are assessed by calculating the Z'-factor for each plate.[11][12][13] The Z'-factor is a measure of the statistical effect size and is calculated as follows:
Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|
An ideal HTS assay has a Z'-factor between 0.5 and 1.0.[12]
Data Presentation
The following tables present hypothetical data from a primary screen and a follow-up dose-response experiment.
Table 1: Primary HTS Assay Performance Summary
| Parameter | Value | Interpretation |
| Screening Throughput | 10,000 compounds/day | High-throughput |
| Positive Control (10 µM O-Glu) Mean Signal | 1,500,000 RLU | Strong signal |
| Negative Control (Vehicle) Mean Signal | 100,000 RLU | Low background |
| Signal-to-Background Ratio | 15 | Excellent |
| Z'-Factor | 0.75 | Excellent assay quality |
| Hit Rate | 0.5% | Manageable for follow-up |
Table 2: Dose-Response of a Hypothetical Agonist Hit
| Compound ID | EC50 (µM) | Max Response (% of O-Glu) | Hill Slope |
| O-Glu (Reference) | 2.5 | 100% | 1.1 |
| Hit_Compound_001 | 1.2 | 95% | 1.0 |
| Hit_Compound_002 | 5.8 | 80% | 0.9 |
| Hit_Compound_003 | 0.7 | 110% (Superagonist) | 1.2 |
Table 3: Dose-Response of a Hypothetical Antagonist Hit
| Compound ID | IC50 (µM) | Max Inhibition (%) | Hill Slope |
| Antagonist_001 | 0.9 | 98% | -1.0 |
| Antagonist_002 | 3.2 | 92% | -0.9 |
Logical Relationships in Hit Confirmation
Following the primary screen, a series of secondary and tertiary assays are crucial to confirm and characterize the initial hits.
Figure 3: Logical workflow for hit confirmation and characterization.
Conclusion
The protocol described in this application note provides a robust and reliable framework for conducting a high-throughput screening campaign to identify novel modulators of this compound signaling. By employing a universal β-arrestin recruitment assay, this methodology is applicable to orphan GPCRs where the downstream signaling pathways are unknown. The systematic approach to data analysis and hit validation ensures the identification of high-quality lead compounds for further drug development efforts targeting this exciting class of lipid signaling molecules.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | CAS 247150-73-8 | Cayman Chemical | Biomol.com [biomol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. adooq.com [adooq.com]
- 5. ORPHAN ENDOGENOUS LIPIDS AND ORPHAN GPCRS: A GOOD MATCH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. cosmobio.co.jp [cosmobio.co.jp]
- 8. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. GPCR β-Arrestin Product Solutions [discoverx.com]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 12. assay.dev [assay.dev]
- 13. academic.oup.com [academic.oup.com]
Application Notes and Protocols for the Use of N-oleoyl Glutamine in Primary Adipocyte Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-oleoyl glutamine is a lipoamino acid, a class of molecules that combines a fatty acid (oleic acid) and an amino acid (glutamine). While direct research on the effects of this compound in primary adipocyte culture is limited, the biological activities of its constituent parts and related molecules suggest its potential as a modulator of adipocyte function. Oleic acid and its derivatives are known to influence lipolysis and adipogenesis, and glutamine is a critical amino acid for adipocyte differentiation, metabolism, and inflammatory signaling.[1][2][3]
These application notes provide a framework for investigating the potential effects of this compound on primary adipocytes. The protocols outlined below are based on established methodologies for primary adipocyte culture and analysis, adapted for the study of this novel compound.[4][5][6][7] The hypothetical signaling pathways and expected outcomes are extrapolated from existing knowledge of related lipoamino acids and metabolic regulators in adipocytes.
Potential Applications
-
Investigation of Adipogenesis: To determine if this compound promotes or inhibits the differentiation of preadipocytes into mature adipocytes.
-
Modulation of Lipolysis: To assess the effect of this compound on the breakdown of triglycerides and the release of fatty acids and glycerol.[8]
-
Glucose Metabolism Studies: To evaluate the impact of this compound on glucose uptake and insulin sensitivity in mature adipocytes.[9][10]
-
Anti-inflammatory Effects: To explore the potential of this compound to mitigate inflammation in adipocytes, a key factor in obesity-related metabolic disorders.[11][12]
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Murine Adipocytes
This protocol describes the isolation of mature adipocytes from murine white adipose tissue.[4][6][7]
Materials:
-
White adipose tissue (e.g., epididymal or subcutaneous fat pads) from mice.
-
Collagenase buffer (DMEM, 1% BSA, 1 mg/mL type II collagenase).[13]
-
Digestion media (DMEM, 1% BSA, 1 mg/mL type II collagenase).[13]
-
Complete DMEM media (10% FBS, 1% Penicillin/Streptomycin, and 50 μg/mL of Primocin).[13]
-
Sterile Dulbecco's Phosphate-Buffered Saline (DPBS).
-
Sterile cell strainers (100 μm and 40 μm).
-
Sterile conical tubes (50 mL).
-
Tissue culture plates.
Procedure:
-
Excise adipose tissue from euthanized mice and place it in cold DPBS with 1% Penicillin/Streptomycin.
-
Mince the tissue finely in a sterile dish containing a small volume of digestion media.
-
Transfer the minced tissue to a 50 mL conical tube and add 3 mL of digestion media.
-
Incubate at 37°C for 30 minutes with gentle agitation.
-
Stop the digestion by adding 1 mL of 2 mM EDTA in DMEM.
-
Filter the cell suspension through a 100 μm cell strainer into a new 50 mL conical tube.
-
Centrifuge at 700 x g for 10 minutes at 4°C.
-
Aspirate the fat layer and the media, being careful not to disturb the stromal vascular fraction (SVF) pellet.
-
Resuspend the SVF pellet in complete DMEM media and filter through a 40 μm cell strainer.
-
Centrifuge again at 700 x g for 3 minutes at 4°C.
-
Resuspend the pellet in complete DMEM media and plate in a suitable culture dish.
Diagram: Experimental Workflow for Primary Adipocyte Isolation and Culture
Caption: Workflow for primary adipocyte isolation, culture, and treatment.
Protocol 2: Adipocyte Differentiation
Materials:
-
Induction media (Complete DMEM with 5 μg/mL insulin).
-
Adipogenic cocktail (0.5 mM 3-isobutyl-1-methylxanthine, 1 μM dexamethasone, 5 μg/mL insulin, 1 μM rosiglitazone in complete DMEM).
Procedure:
-
Once primary preadipocytes reach 80-90% confluency, replace the complete DMEM with induction media for approximately 2 days, until cells are 100% confluent.
-
On Day 0, replace the induction media with the adipogenic cocktail.
-
After 2-3 days, replace the adipogenic cocktail with complete DMEM containing 5 μg/mL insulin.
-
Continue to culture for another 4-7 days, replacing the media every 2-3 days, until mature adipocytes with visible lipid droplets are formed.
Protocol 3: this compound Treatment and Lipolysis Assay
Materials:
-
Mature primary adipocytes in culture.
-
This compound stock solution (dissolved in a suitable vehicle like DMSO).
-
Control and stimulation media (e.g., phenol red-free DMEM with 5% BSA).
-
Glycerol and Free Fatty Acid Assay Kits.
Procedure:
-
Culture mature adipocytes in phenol red-free media for at least 24 hours before the assay.
-
Prepare working solutions of this compound at various concentrations in the control media. Include a vehicle-only control.
-
Wash the cells with warm DPBS.
-
Add the prepared this compound solutions or control media to the respective wells.
-
Incubate at 37°C and 5% CO2.
-
Collect media samples at different time points (e.g., 1, 2, 4, and 24 hours).
-
Measure the concentration of glycerol and free fatty acids in the collected media using commercially available kits.
Data Presentation: Hypothetical Quantitative Data
The following tables represent hypothetical data that could be generated from the described experiments.
Table 1: Effect of this compound on Lipolysis in Primary Adipocytes
| Treatment | Glycerol Release (µM) | Free Fatty Acid Release (µM) |
| Vehicle Control | 50 ± 5 | 150 ± 12 |
| This compound (1 µM) | 75 ± 8 | 220 ± 15 |
| This compound (10 µM) | 120 ± 11 | 350 ± 20 |
| This compound (50 µM) | 180 ± 15 | 500 ± 25 |
| Isoproterenol (Positive Control) | 250 ± 20 | 700 ± 30 |
Table 2: Effect of this compound on Glucose Uptake in Primary Adipocytes
| Treatment | Basal Glucose Uptake (pmol/mg protein) | Insulin-Stimulated Glucose Uptake (pmol/mg protein) |
| Vehicle Control | 100 ± 10 | 500 ± 40 |
| This compound (10 µM) | 120 ± 12 | 580 ± 45 |
| Insulin (100 nM) | - | 500 ± 40 |
| This compound + Insulin | - | 650 ± 50 |
Hypothesized Signaling Pathways
Based on the known actions of related molecules, this compound may exert its effects through the following pathways.
Diagram: Hypothetical Signaling Pathway for this compound-Induced Lipolysis
Caption: Proposed mechanism for this compound-induced lipolysis.
Diagram: Hypothetical Signaling Pathway for this compound's Effect on Adipocyte Inflammation
Caption: Proposed anti-inflammatory mechanism of this compound.
Conclusion
The protocols and hypothetical data presented here offer a comprehensive starting point for investigating the role of this compound in primary adipocyte culture. Researchers can adapt these methods to explore the specific effects of this compound on various aspects of adipocyte biology. The provided diagrams of potential signaling pathways can serve as a guide for mechanistic studies, helping to elucidate how this compound may regulate metabolic and inflammatory processes in adipose tissue. Further research is necessary to validate these hypotheses and fully characterize the therapeutic potential of this compound.
References
- 1. Glutamine deficiency induces lipolysis in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting Glutamine Synthesis Inhibits Stem Cell Adipogenesis in Vitro | Cell Physiol Biochem [cellphysiolbiochem.com]
- 3. Oleoylethanolamide stimulates lipolysis by activating the nuclear receptor peroxisome proliferator-activated receptor alpha (PPAR-alpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation and Culturing of Primary Murine Adipocytes from Lean and Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Culture of Isolated Human Adipocytes and Isolated Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Culture and Differentiation of Primary Preadipocytes from Mouse Subcutaneous White Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sochob.cl [sochob.cl]
- 9. Effects of oleate and insulin on glucose uptake, oxidation, and glucose transporter proteins in rat adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Primary Adipocytes as a Model for Insulin Sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Glutamine metabolism in adipocytes: a bona fide epigenetic modulator of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Protocol to perform polysome profiling in primary differentiating murine adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve the solubility of N-oleoyl glutamine in aqueous buffers.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively solubilizing N-oleoyl glutamine in aqueous buffers for experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the known solubility properties of this compound?
This compound is an N-acyl amino acid, characterized by a long, lipophilic oleoyl tail attached to a hydrophilic glutamine head.[1][2] This amphipathic nature results in very poor solubility in aqueous solutions. It is readily soluble in organic solvents.[3][4] The reported solubility in common organic solvents is summarized below.
| Solvent | Concentration |
| Dimethylformamide (DMF) | 30 mg/mL[3][4] |
| Dimethyl sulfoxide (DMSO) | 30 mg/mL[3][4] |
| Ethanol | 1 mg/mL[3][4] |
Table 1: Reported solubility of this compound in various organic solvents.
Q2: I cannot dissolve this compound directly in my aqueous buffer. What is the recommended first step?
The most common and recommended method is to first prepare a concentrated stock solution in an organic solvent like DMSO or DMF and then dilute this stock into your aqueous buffer.[5] This method ensures the compound is fully dissolved before being introduced to the aqueous environment, where it can be diluted below its aqueous solubility limit.
It is crucial to ensure the final concentration of the organic solvent is minimal, as it may have physiological effects in biological experiments.[5]
Caption: Recommended workflow for solubilizing this compound.
Q3: The final concentration of organic solvent is a concern for my cell-based assay. What are the alternative methods?
If residual organic solvent is not permissible, several alternative strategies can be employed. The optimal method may require some empirical testing for your specific buffer system and desired final concentration.
-
Method A: pH Adjustment: The glutamine moiety of this compound contains a carboxylic acid group. Increasing the pH of the aqueous buffer above the pKa of this group will ionize it to a carboxylate (COO-), which significantly increases the polarity and aqueous solubility of the molecule.
-
Method B: Use of a Carrier Protein (BSA): Bovine Serum Albumin (BSA) is known to bind and transport fatty acids and other lipophilic molecules in solution. A "fatty acid-free" grade of BSA is recommended to ensure maximal binding capacity.
-
Method C: Use of Surfactants: Non-ionic surfactants like Tween® 20 or Triton™ X-100 can be used at concentrations above their critical micelle concentration (CMC) to encapsulate the lipophilic oleoyl tail within micelles, thereby solubilizing the entire molecule in the aqueous phase.
Caption: Conceptual diagram of alternative solubilization methods.
Q4: My this compound solution is cloudy or precipitates after dilution. What does this mean and how can I fix it?
Cloudiness or precipitation indicates that the concentration of this compound has exceeded its solubility limit in the final aqueous buffer. Here are some troubleshooting steps:
-
Increase Mixing Energy: Ensure you are adding the organic stock solution very slowly (dropwise) into the aqueous buffer while vortexing or stirring vigorously. This helps to rapidly disperse the molecules before they can aggregate.
-
Lower the Final Concentration: The most straightforward solution is to prepare a more dilute final solution.
-
Prepare Freshly: The glutamine moiety itself can be unstable in solution over time.[6][7] It is always recommended to prepare the final working solution fresh for each experiment.
-
Filter the Solution: If a small amount of precipitate is present, you may be able to remove it by filtering the solution through a 0.22 µm syringe filter. However, be aware that this will lower the final concentration of your compound.
-
Re-evaluate Your Method: If precipitation persists, consider using one of the alternative methods described in Q3, such as pH adjustment or a carrier protein, which may support a higher final concentration.
Experimental Protocols
Protocol 1: Solubilization using an Organic Solvent Stock
-
Weigh the desired amount of this compound powder in a sterile microfuge tube.
-
Add the appropriate volume of high-purity DMSO or DMF to achieve a concentrated stock solution (e.g., 30 mg/mL).
-
Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved and the solution is clear. Gentle warming in a 37°C water bath can assist if needed.
-
To prepare the final working solution, add the stock solution dropwise to the pre-warmed (e.g., 37°C) aqueous buffer while continuously vortexing or stirring. Do not add the buffer to the stock solution.
-
Visually inspect the final solution for any signs of precipitation.
-
Note: Always prepare a vehicle control using the same final concentration of the organic solvent in your aqueous buffer.
Protocol 2: Solubilization via pH Adjustment
-
Prepare a series of your desired aqueous buffer at increasing pH values (e.g., pH 7.4, 8.0, 8.5, and 9.0).
-
Add the this compound powder directly to a small volume of each buffer.
-
Vortex vigorously and sonicate in a bath sonicator for 5-10 minutes.
-
Observe the solutions to determine the minimum pH at which the compound fully dissolves.
-
Once dissolved, the pH can be carefully adjusted back towards the desired final pH if necessary, but be aware that the compound may precipitate if the pH is lowered significantly.
Protocol 3: Solubilization using Bovine Serum Albumin (BSA)
-
Prepare a solution of fatty acid-free BSA in your desired aqueous buffer (e.g., 1-10% w/v).
-
Prepare a concentrated stock of this compound in ethanol (e.g., 1 mg/mL). Ethanol is often preferred over DMSO/DMF for this application as it is less disruptive to protein structure.
-
Slowly add the ethanolic stock solution of this compound to the BSA solution while stirring. The molar ratio of this compound to BSA is critical; start with a ratio of 1:1 or 2:1 and optimize as needed.
-
Incubate the mixture at 37°C for 30 minutes with gentle agitation to facilitate binding.
-
The resulting complex should be a clear solution, ready for use in your experiment. A BSA-only control should be prepared in parallel.
References
- 1. Human Metabolome Database: Showing metabocard for N-Oleoyl Glutamic acid (HMDB0241959) [hmdb.ca]
- 2. Human Metabolome Database: Showing metabocard for N-Linoleoyl Glutamine (HMDB0241975) [hmdb.ca]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | CAS 247150-73-8 | Cayman Chemical | Biomol.com [biomol.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. himedialabs.com [himedialabs.com]
- 7. resources.rndsystems.com [resources.rndsystems.com]
N-oleoyl glutamine stability and degradation in cell culture media.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-oleoyl glutamine. The information is designed to help you anticipate and resolve common issues related to the stability and degradation of this compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: this compound is stable for at least four years when stored at -20°C. For short-term use, it can be shipped on wet ice.
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is soluble in DMF (30 mg/ml), DMSO (30 mg/ml), and ethanol (1 mg/ml).
Q3: Is this compound stable in aqueous solutions?
A3: While specific data for this compound is limited, aqueous solutions of N-acyl amino acids are generally stable over a wide temperature range, from -20°C to +80°C, particularly at a pH between 6.5 and 8.5.
Q4: What are the known degradation pathways for this compound?
A4: this compound can be degraded by the enzyme Peptidase M20 Domain Containing 1 (PM20D1), which can both synthesize and hydrolyze this molecule. Additionally, like L-glutamine, it may be susceptible to spontaneous, non-enzymatic degradation in aqueous solutions, especially at physiological temperatures (37°C).
Q5: What are the degradation products of this compound?
A5: Enzymatic degradation by PM20D1 would likely yield oleic acid and glutamine. Spontaneous degradation of the glutamine moiety, similar to that of free L-glutamine, could produce ammonia and pyroglutamic acid.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or weaker than expected biological activity in my experiments. | Degradation of this compound in the cell culture medium at 37°C. | Prepare fresh stock solutions of this compound for each experiment. Minimize the time the compound is in the culture medium before and during the experiment. Consider using a stabilized form of glutamine, such as GlutaMAX™, in your media to reduce overall ammonia levels, which can be toxic to cells. |
| High background or unexpected off-target effects. | Presence of degradation products (e.g., oleic acid, ammonia) that may have their own biological activities. | Run a vehicle control with the solvent used to dissolve the this compound. To confirm that the observed effects are from intact this compound, consider performing a time-course experiment to see if the biological activity changes with pre-incubation time in the media. |
| Variability between different batches of experiments. | Inconsistent storage and handling of this compound stock solutions. | Aliquot stock solutions after preparation to avoid multiple freeze-thaw cycles. Store aliquots at -20°C or -80°C. Protect from light. |
| Precipitation of the compound in the culture medium. | The concentration of this compound exceeds its solubility in the aqueous medium. | Ensure the final concentration of the solvent (e.g., DMSO, ethanol) in the culture medium is low and non-toxic to the cells. Perform a solubility test in your specific cell culture medium before the experiment. |
Stability Data Summary
| Compound | Storage Conditions | Stability | Notes |
| This compound (Solid) | -20°C | ≥ 4 years | Stable as a crystalline solid. |
| L-glutamine (in solution) | 4°C | Approximately 1 month | Degradation is dependent on pH, temperature, and presence of certain ions. |
| L-glutamine (in solution) | 37°C | Rapid degradation | Spontaneously breaks down into ammonia and pyrrolidone carboxylic acid. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Media
This protocol provides a framework to determine the stability of this compound in your specific experimental conditions.
1. Materials:
- This compound
- Your cell culture medium of choice (e.g., DMEM, RPMI-1640)
- Sterile, conical tubes
- Incubator at 37°C with 5% CO2
- LC-MS/MS system for quantification
2. Procedure:
- Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) at a high concentration.
- Spike the this compound stock solution into your cell culture medium to the final working concentration you use in your experiments. Prepare a sufficient volume for sampling at multiple time points.
- Immediately after mixing, take a sample for the 0-hour time point.
- Incubate the medium containing this compound at 37°C in a 5% CO2 incubator.
- Collect samples at various time points (e.g., 2, 4, 8, 12, 24, 48 hours).
- Store all samples at -80°C until analysis.
- Quantify the concentration of intact this compound in each sample using a validated LC-MS/MS method.
- Plot the concentration of this compound versus time to determine its degradation kinetics and half-life in your specific medium.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for assessing this compound stability.
Troubleshooting inconsistent results in N-oleoyl glutamine experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with N-oleoyl glutamine (OEA-Gln).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Compound Solubility and Stability
-
Q: I am having trouble dissolving this compound. What are the recommended solvents?
-
A: this compound is a crystalline solid with limited aqueous solubility. It is soluble in organic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) at concentrations up to 30 mg/mL, and in ethanol at approximately 1 mg/mL.[1] For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the aqueous culture medium.
-
-
Q: My this compound solution appears cloudy or precipitates upon dilution in my aqueous buffer or cell culture medium. How can I prevent this?
-
A: This is a common issue when working with lipid-based molecules. To minimize precipitation, ensure that the final concentration of the organic solvent (e.g., DMSO) in your aqueous solution is as low as possible and does not exceed a level that affects your experimental system (typically <0.5%). When diluting the stock solution, add it to the aqueous buffer or medium dropwise while vortexing or stirring to facilitate mixing. Preparing a stock solution in a solvent-free delivery vehicle like a cyclodextrin or formulating it into liposomes can also improve aqueous solubility and prevent precipitation.
-
-
Q: How stable is this compound in solution and how should I store it?
-
A: this compound is stable for at least four years when stored at -20°C as a crystalline solid.[1] In solution, the stability of the glutamine moiety can be a concern, as free glutamine is known to be labile in aqueous solutions, degrading over time. To ensure experimental consistency, it is recommended to prepare fresh working solutions from a frozen stock for each experiment. If you need to store solutions, aliquot them and store at -80°C to minimize degradation.
-
2. In Vitro Experimentation
-
Q: I am not observing the expected biological effects of this compound in my cell-based assays. What could be the reason?
-
A: Several factors could contribute to inconsistent results in cell culture experiments:
-
Cell Line Specificity: The cellular response to this compound can be cell-type dependent. For example, its effect on mitochondrial respiration has been demonstrated in C2C12 cells.[1] Ensure that your chosen cell line expresses the necessary molecular targets, such as the enzyme PM20D1 which is involved in its metabolism.[1]
-
Compound Degradation: As mentioned, the glutamine moiety can degrade in solution. Use freshly prepared solutions for your experiments. Consider using more stable dipeptide forms of glutamine as controls to assess the stability of the glutamine component in your media.[2][3]
-
Off-Target Effects of Solvents: High concentrations of solvents like DMSO can have cytotoxic or other off-target effects. Always include a vehicle control in your experiments to account for any effects of the solvent.
-
Presence of Serum: Components in fetal bovine serum (FBS) or other serum supplements can bind to lipid molecules like this compound, reducing its effective concentration. Consider reducing the serum concentration or using a serum-free medium during the treatment period.
-
-
3. In Vivo Experimentation
-
Q: What is a suitable vehicle for in vivo administration of this compound?
-
A: Due to its poor water solubility, this compound requires a specific vehicle for in vivo administration. Common approaches for formulating poorly soluble lipids include suspensions in vehicles containing surfactants and/or emulsifying agents. For example, a formulation could consist of a small percentage of DMSO to initially dissolve the compound, followed by dilution in a vehicle containing PEG300 and corn oil.[4] It is crucial to perform pilot studies to ensure the tolerability and stability of the chosen formulation.
-
-
Q: I am observing high variability in my in vivo experiments. What are the potential sources of this inconsistency?
-
A: In vivo experiments with lipid molecules can be challenging. Sources of variability include:
-
Formulation Instability: Ensure your formulation is stable and does not precipitate upon storage or administration.
-
Route of Administration: The route of administration (e.g., oral gavage, intraperitoneal injection) can significantly impact the bioavailability and biodistribution of the compound.
-
Metabolism: this compound is metabolized by enzymes like PM20D1.[1] The expression and activity of these enzymes can vary between animals, leading to different pharmacokinetic profiles.
-
-
Quantitative Data Summary
| Experimental Model | Concentration/Dose | Observed Effect | Reference |
| C2C12 cells | 50 µM | 64% increase in mitochondrial respiration | [1] |
| HEK293A cells (co-transfected with TRPV1 and RFP) | Not specified | Inhibition of capsaicin-induced calcium flux | [1] |
| Mice | 100 mg/kg | Reduction in acetic acid-induced abdominal constrictions | [1] |
| Mice | 100 mg/kg | Reduction in formalin-induced paw licking | [1] |
Experimental Protocols
Note: These are generalized protocols and may require optimization for specific experimental conditions.
1. In Vitro Cell-Based Assay for Mitochondrial Respiration
-
Cell Line: C2C12 myoblasts.
-
Materials:
-
This compound (crystalline solid)
-
DMSO
-
C2C12 growth medium (e.g., DMEM with 10% FBS)
-
Seahorse XF Analyzer or similar instrument for measuring oxygen consumption rate (OCR).
-
-
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Seed C2C12 cells in a Seahorse XF cell culture plate at an appropriate density.
-
Allow cells to adhere and grow overnight.
-
The following day, prepare fresh working solutions of this compound by diluting the stock solution in the assay medium to the desired final concentrations (e.g., 10, 25, 50, 100 µM). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.5%.
-
Replace the growth medium with the assay medium containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for the desired treatment time.
-
Measure the OCR using a Seahorse XF Analyzer according to the manufacturer's instructions.
-
2. In Vivo Administration in Mice
-
Animal Model: C57BL/6 mice.
-
Materials:
-
This compound (crystalline solid)
-
DMSO
-
PEG300
-
Corn oil
-
-
Procedure:
-
Prepare the vehicle solution (e.g., 5% DMSO, 40% PEG300, 55% corn oil).
-
Dissolve the this compound in DMSO first.
-
Add the PEG300 and corn oil to the DMSO solution and mix thoroughly to form a stable emulsion.
-
Administer the formulation to the mice via the desired route (e.g., oral gavage) at the target dose (e.g., 100 mg/kg).
-
Monitor the animals for any adverse effects.
-
Proceed with the planned experimental measurements at the appropriate time points.
-
Signaling Pathways and Experimental Workflows
Caption: this compound synthesis and cellular actions.
Caption: General experimental workflows for OEA-Gln.
References
Technical Support Center: Optimizing N-oleoyl Glutamine for In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-oleoyl glutamine in in vitro settings.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action in vitro?
This compound is an endogenous N-acyl amino acid. In in vitro studies, it is known to have two primary effects:
-
Mitochondrial Uncoupling: It can increase mitochondrial respiration by inducing uncoupling, a process that dissociates substrate oxidation from ATP synthesis. A concentration of 50 µM has been shown to increase respiration in C2C12 cells.[1]
-
TRPV1 Antagonism: It acts as an antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, inhibiting capsaicin-induced calcium flux in cells like HEK293A that are co-transfected with TRPV1.[1]
2. What is the recommended starting concentration for in vitro experiments?
A common starting point for this compound concentration in in vitro studies is 50 µM .[1] However, the optimal concentration can vary significantly depending on the cell type and the specific assay being performed. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
3. How should I prepare a stock solution of this compound?
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) at a concentration of 30 mg/mL, and in ethanol at 1 mg/mL.[1]
Recommended Stock Solution Protocol:
-
Solvent Selection: Due to its broad compatibility with cell culture, DMSO is the recommended solvent for preparing a high-concentration stock solution.
-
Preparation:
-
Warm the vial of this compound to room temperature.
-
Add the appropriate volume of sterile DMSO to the vial to achieve a desired stock concentration (e.g., 10 mM or 20 mM).
-
Gently vortex or sonicate the vial until the compound is completely dissolved. A brief warming to 37°C can aid dissolution.
-
-
Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
4. How do I prepare working solutions in cell culture media?
To prepare a working solution, dilute the stock solution directly into your cell culture medium. It is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) in the medium is low enough to not affect the cells.
General Guidelines for Solvent Concentration:
| Solvent | Recommended Max. Final Concentration | Notes |
| DMSO | ≤ 0.5% | Most cell lines tolerate up to 0.5% DMSO without significant cytotoxicity. Some sensitive or primary cells may require lower concentrations (≤ 0.1%).[2][3][4] |
Example Dilution Calculation:
To prepare a 50 µM working solution from a 10 mM stock in 10 mL of media:
-
Volume of stock = (Final Concentration x Final Volume) / Stock Concentration
-
Volume of stock = (50 µM x 10 mL) / 10,000 µM = 0.05 mL = 5 µL
-
Final DMSO concentration = (5 µL / 10,000 µL) x 100% = 0.05%
5. How stable is this compound in cell culture media?
While specific stability data for this compound in cell culture media is limited, the stability of the parent amino acid, L-glutamine, is a critical consideration. L-glutamine is known to be unstable in aqueous solutions at 37°C, degrading into ammonia and pyroglutamate.[5][6][7] The accumulation of ammonia can be toxic to cells.[5][6]
Recommendations:
-
Prepare fresh working solutions of this compound for each experiment.
-
If long-term experiments are necessary, consider replacing the media with freshly prepared this compound solution periodically.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Precipitation in stock solution upon thawing | Concentrated solutions of L-glutamine and its derivatives can precipitate when cooled. | Gently warm the stock solution in a 37°C water bath and swirl until the precipitate is fully dissolved before use. |
| Precipitation in cell culture medium | - The final concentration of this compound exceeds its solubility in the aqueous medium.- The final concentration of the organic solvent is too low to maintain solubility.- Interaction with components in serum-containing media. | - Ensure the final concentration is within a range previously shown to be soluble.- If possible without inducing cytotoxicity, slightly increase the final DMSO concentration (not exceeding 0.5%).- Consider using a serum-free medium for your experiments if compatible with your cell line.[8][9][10] |
| Cell death or reduced viability (Cytotoxicity) | - The concentration of this compound is too high. N-acyl amino acids have been shown to reduce adipocyte viability at concentrations above 25 µM.- The final concentration of the organic solvent (e.g., DMSO) is toxic to the cells. | - Perform a dose-response experiment to determine the optimal, non-toxic concentration for your cell line.- Ensure the final DMSO concentration is ≤ 0.5%. For sensitive cells, aim for ≤ 0.1%.[2][3][4] Include a vehicle control (media with the same final concentration of DMSO) in your experiments. |
| No observable effect | - The concentration of this compound is too low.- The compound has degraded in the media over the course of a long experiment.- The cell line used does not express the necessary targets (e.g., TRPV1). | - Increase the concentration of this compound. Perform a dose-response experiment.- Prepare fresh media with this compound for each experiment and consider media changes for longer time points.- Confirm the expression of target proteins in your cell line of interest. |
Experimental Protocols & Data
Quantitative Data Summary
| Parameter | Value | Reference |
| Solubility in DMSO | 30 mg/mL | [1] |
| Solubility in DMF | 30 mg/mL | [1] |
| Solubility in Ethanol | 1 mg/mL | [1] |
| Effective Concentration (C2C12 cells) | 50 µM (for mitochondrial uncoupling) | [1] |
| Effective Concentration (HEK293A cells) | Not specified, but inhibits capsaicin-induced calcium flux | [1] |
| Cytotoxic Concentration (general N-acyl amino acids) | > 25 µM (in human adipocytes) |
Key Experimental Methodologies
1. Preparation of this compound Stock Solution (10 mM)
-
Materials: this compound (solid), sterile DMSO, sterile microcentrifuge tubes.
-
Calculation: The molecular weight of this compound is 410.6 g/mol . To make a 10 mM solution, you will need 4.106 mg per 1 mL of DMSO.
-
Procedure: a. Weigh out the desired amount of this compound in a sterile microcentrifuge tube. b. Add the calculated volume of sterile DMSO. c. Vortex thoroughly until the solid is completely dissolved. Gentle warming to 37°C may be necessary. d. Aliquot into smaller volumes to avoid multiple freeze-thaw cycles. e. Store at -20°C.
2. General Cell Treatment Protocol
-
Cell Seeding: Plate your cells at the desired density in a multi-well plate and allow them to adhere overnight.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Dilute the stock solution directly into pre-warmed cell culture medium to the desired final concentration. Ensure the final DMSO concentration is non-toxic (e.g., ≤ 0.5%).
-
Vehicle Control: Prepare a vehicle control medium containing the same final concentration of DMSO as the this compound-treated wells.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Assay: Proceed with your specific downstream assay (e.g., measurement of mitochondrial respiration, calcium flux, or cell viability).
Signaling Pathway and Workflow Diagrams
Caption: this compound induces mitochondrial uncoupling by dissipating the proton gradient.
Caption: Experimental workflow to confirm TRPV1 antagonism by this compound.
Caption: Workflow for preparing this compound solutions for in vitro use.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 3. lifetein.com [lifetein.com]
- 4. researchgate.net [researchgate.net]
- 5. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.com]
- 6. The components of cell culture media: glutamine - Cellculture2 [cellculture2.altervista.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. ziobio.com [ziobio.com]
- 9. Development of a serum-free and heat-sterilizable medium and continuous high-density cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of a modified serum-free medium for Vero cell cultures: effects of protein hydrolysates, l-glutamine and SITE liquid media supplement on cell growth - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent the degradation of N-oleoyl glutamine during storage.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of N-oleoyl glutamine during storage and experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
A1: For long-term storage, this compound as a crystalline solid should be stored at -20°C.[1][2] Under these conditions, it is stable for at least four years.[1]
Q2: How should I store this compound once it is in solution?
A2: this compound in solution is significantly less stable than in its solid form. Stock solutions should be prepared fresh whenever possible. If storage is necessary, it is recommended to store aliquots at -20°C and use them within one month to prevent significant degradation. Some suppliers suggest that for longer-term storage of solutions, -80°C is preferable, with a recommended use-by period of up to six months. Avoid repeated freeze-thaw cycles as this can accelerate degradation.
Q3: What are the primary degradation pathways for this compound?
A3: this compound has two main points of instability: the glutamine residue and the oleoyl fatty acid chain.
-
Glutamine Moiety: The glutamine part of the molecule can undergo hydrolysis of the side-chain amide to form N-oleoyl glutamic acid and ammonia.[3][4] It can also cyclize to form pyroglutamic acid and oleoylamide.[4][5]
-
Oleoyl Moiety: The double bond in the oleoyl chain is susceptible to oxidation, which can be initiated by factors like light and the presence of oxygen.[6][7]
Q4: Is this compound sensitive to light?
Q5: What solvents are suitable for dissolving this compound?
A5: this compound is soluble in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) at concentrations of up to 30 mg/mL.[1][2] It is sparingly soluble in ethanol.[1][2] For cell culture experiments, a concentrated stock solution in DMSO or DMF is typically prepared and then diluted into the aqueous culture medium.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare fresh stock solutions for each experiment. If using a stored stock, perform a quality control check (e.g., HPLC) to assess purity. Aliquot stock solutions to minimize freeze-thaw cycles. |
| Inaccurate concentration of the stock solution. | Ensure complete dissolution of the solid this compound when preparing the stock solution. Use a calibrated balance for accurate weighing. | |
| Reduced biological activity of this compound | Hydrolysis of the glutamine amide, leading to the formation of less active or inactive N-oleoyl glutamic acid. | Maintain the pH of the experimental solution within a neutral range (pH 6-7.5), as both acidic and basic conditions can accelerate glutamine degradation.[8] Use freshly prepared solutions. |
| Precipitation of this compound in aqueous media | Low solubility in aqueous solutions. | Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it into the aqueous medium with vigorous vortexing. Do not exceed the solubility limit in the final medium. |
| Evidence of oxidation (e.g., discoloration of the compound) | Exposure to light and/or oxygen. | Store this compound in amber vials or wrap containers in aluminum foil to protect from light. Purge the headspace of the storage container with an inert gas like argon or nitrogen before sealing. |
Quantitative Data on Stability
While specific quantitative degradation kinetics for this compound are not extensively published, data from analogous compounds like L-glutamine and L-alanyl-L-glutamine can provide valuable insights.
Table 1: Stability of L-Glutamine in Aqueous Solutions
| Temperature | Degradation Rate (% per day) | Reference |
| 4°C | < 0.15 | [9] |
| 22-24°C | 0.23 (in water, pH 6.5) | [9] |
| -20°C | < 0.03 | [9] |
| -80°C | Undetectable | [9] |
Table 2: Predicted Shelf-Life (90% remaining) of L-Alanyl-L-Glutamine at pH 6.0
| Temperature | Predicted Shelf-Life | Reference |
| 25°C | 5.3 years | |
| 40°C | 7.1 months |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous DMSO or DMF
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
-
Inert gas (argon or nitrogen)
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the solution until the solid is completely dissolved. Gentle warming (to no more than 37°C) may aid dissolution.
-
(Optional but recommended) Purge the headspace of the vial with a gentle stream of inert gas to displace oxygen.
-
Seal the vial tightly.
-
For immediate use, proceed with dilution. For storage, aliquot the stock solution into smaller, single-use volumes in amber vials.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.
-
Protocol for Assessing the Stability of this compound by HPLC
-
Objective: To quantify the degradation of this compound and the appearance of its degradation products over time under specific storage conditions.
-
Materials:
-
This compound solution to be tested
-
HPLC system with a UV or mass spectrometry (MS) detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., a gradient of acetonitrile and water with a modifier like formic acid or ammonium acetate)[10]
-
Reference standards for this compound and potential degradation products (e.g., N-oleoyl glutamic acid)
-
-
Procedure:
-
Prepare a fresh solution of this compound at a known concentration. This will serve as the time-zero sample.
-
Divide the remaining solution into multiple aliquots and store them under the desired conditions (e.g., different temperatures, light/dark).
-
At specified time points (e.g., 0, 1, 3, 7, 14, 30 days), remove one aliquot from storage.
-
Analyze the time-zero sample and the aged sample by HPLC.
-
HPLC Method:
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Inject a defined volume of the sample.
-
Run a gradient elution to separate this compound from its more polar degradation products.
-
Monitor the elution profile using a UV detector (e.g., at 205 nm) or an MS detector.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on the retention time of the reference standard.
-
Identify peaks for degradation products by comparing with their respective standards or by using MS for identification.
-
Calculate the percentage of this compound remaining at each time point relative to the time-zero sample.
-
Plot the percentage of remaining this compound versus time to determine the degradation kinetics.
-
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | CAS 247150-73-8 | Cayman Chemical | Biomol.com [biomol.com]
- 3. Analysis of Glutamine Deamidation: Products, Pathways, and Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability of Minimum Essential Medium functionality despite l-glutamine decomposition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. amino acids - ʟ-Glutamine solubility in hot water - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. research.rug.nl [research.rug.nl]
- 7. researchgate.net [researchgate.net]
- 8. Degradation kinetics of L-glutamine in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Factors affecting the stability of L-glutamine in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-oleoyl Glutamine (OEQ) in Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing N-oleoyl glutamine (OEQ) in animal studies. The information is designed to address potential sources of variability and provide standardized protocols to enhance experimental reproducibility.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing high variability in the response to OEQ between our experimental animals. What are the potential causes?
A1: High variability is a common challenge in animal studies and can stem from several factors when working with this compound (OEQ). Here are the primary aspects to consider:
-
Animal-Specific Factors:
-
Gut Microbiota: The composition of the gut microbiome can influence the metabolism and absorption of lipids and amino acids, potentially impacting OEQ efficacy. Studies have shown that glutamine supplementation can alter the gut microbiota composition.[1][2][3][4][5] Consider standardizing the microbiome of your experimental animals through co-housing or using animals from a supplier with a well-characterized microbial status.
-
Diet: The composition of the animal's diet, particularly the fatty acid and amino acid content, can influence the endogenous levels of N-acyl amino acids and their metabolic pathways.[6][7][8][9] Ensure all animals are on a standardized diet for a sufficient acclimation period before the experiment begins.
-
Genetics and Strain: Different mouse or rat strains can have inherent differences in metabolism and physiological responses. It is crucial to use a consistent inbred strain for all experiments.
-
-
Experimental Procedure Factors:
-
Route of Administration: The method of OEQ delivery (e.g., oral gavage, intraperitoneal injection, dietary supplementation) can significantly affect its bioavailability and subsequent effects. Inconsistent administration technique can be a major source of variability.
-
Vehicle and Solubility: OEQ is a lipid molecule with limited solubility in aqueous solutions. The choice of vehicle is critical for consistent delivery. Common vehicles for similar compounds include a mixture of ethanol, Tween 80, and saline.[10] Incomplete solubilization can lead to inaccurate dosing.
-
Dosage and Timing: Inconsistent dosing or variations in the time of day of administration can introduce variability, especially for metabolic studies, as circadian rhythms can influence metabolic parameters.
-
-
Compound Stability:
-
Solution Stability: While N-acetyl-L-glutamine is more stable than L-glutamine in aqueous solutions, the stability of OEQ in your chosen vehicle should be considered.[11][12] Prepare fresh solutions regularly and store them appropriately to prevent degradation. L-glutamine degradation is pH and temperature-dependent, with maximum stability observed between pH 5.0 and 7.5.[13][14]
-
Q2: What is the recommended vehicle for dissolving and administering OEQ?
A2: this compound is soluble in DMF (30 mg/ml), DMSO (30 mg/ml), and to a lesser extent in ethanol (1 mg/ml).[15] For in vivo administration, a common vehicle for lipophilic compounds is a mixture of ethanol, a surfactant like Tween 80, and saline. A typical ratio is 1:1:18 (ethanol:Tween 80:saline).[10] It is crucial to ensure complete dissolution of the OEQ in the vehicle before administration. A brief sonication or vortexing may be necessary. Always prepare a vehicle-only control group to account for any effects of the vehicle itself.
Q3: What are the recommended routes of administration and typical dosages for OEQ in rodents?
A3: The choice of administration route depends on the experimental goals.
-
Intraperitoneal (IP) Injection: This route ensures a precise dose enters the systemic circulation. A published study in mice used a dosage of 100 mg/kg to observe effects on nociception.[15]
-
Oral Gavage: This method is suitable for studying the effects of OEQ following gastrointestinal absorption. Dosages for oral administration of glutamine have ranged from 2.1 g/kg body weight in mice.
-
Dietary Supplementation: For chronic studies, incorporating OEQ into the diet can be a less stressful method of administration. However, this can make it difficult to control the exact dosage consumed by each animal.
It is always recommended to perform a pilot study to determine the optimal dose-response for your specific experimental model and outcome measures.
Q4: We are not observing the expected metabolic effects of OEQ. What could be the issue?
A4: If you are not seeing the anticipated metabolic effects, such as changes in energy expenditure or glucose homeostasis, consider the following:
-
Dosage: The dose of OEQ may be insufficient to elicit a significant metabolic response in your model. Consider conducting a dose-response study.
-
Time Course: The timing of your measurements may not align with the peak activity of OEQ. Pharmacokinetic studies for N-acetylglutamine in rats suggest it can be rapidly utilized.[11][16] A time-course experiment will help identify the optimal window for observing the desired effects.
-
Diet-Induced Obesity Model: The metabolic effects of OEQ may be more pronounced in a diet-induced obesity model where baseline metabolic function is altered.
-
Mitochondrial Uncoupling Measurement: OEQ is known to be a mitochondrial uncoupler.[15] Direct measurement of mitochondrial respiration in relevant tissues (e.g., adipocytes) can confirm its biological activity in your system.
-
Confounding Factors: As mentioned in Q1, factors like diet and gut microbiota can significantly influence metabolic outcomes.
Q5: Can OEQ affect the animal's behavior, and should we be concerned about this?
A5: Yes, OEQ has been shown to have effects on nociception (pain perception). Specifically, it can act as a TRPV1 antagonist and has been demonstrated to reduce pain behaviors in mice.[15] Therefore, if your study involves behavioral assessments, particularly those related to pain or sensory function, it is important to be aware of this and have appropriate control groups. For other behavioral paradigms, it is advisable to conduct preliminary assessments to ensure OEQ administration does not have unintended confounding effects.
Quantitative Data Summary
The following tables summarize quantitative data from studies on glutamine and related compounds to provide a reference for expected effect sizes and dosages.
Table 1: Effects of Glutamine Supplementation on Metabolic Parameters in Rodents
| Parameter | Species/Model | Dosage | Route | Duration | Observed Effect | Reference |
| Body Weight | C57BL/6J mice on high-fat diet | Not specified | Dietary | 16 weeks | ~10% reduction compared to high-fat diet control | [17] |
| Plasma Glucose | C57BL/6J mice on high-fat diet | Not specified | Dietary | 5.5 months | Persistent reduction | [17] |
| Plasma Insulin | C57BL/6J mice on high-fat diet | Not specified | Dietary | 5.5 months | Persistent reduction | [17] |
| Liver Damage Markers | C57BL/6J mice on Western-style diet | 2.1 g/kg body weight | Oral | 6 weeks | ~47% less NAFLD activity score, ~60% fewer neutrophils in the liver | [18] |
| Energy Expenditure | Humans | 1.05 kcal/kg with a mixed meal | Oral | Single dose | 49% greater postmeal energy expenditure | [19] |
| Fat Oxidation | Humans | 1.05 kcal/kg with a mixed meal | Oral | Single dose | Enhanced by ~42 kcal during the late postmeal phase | [19] |
Table 2: Effects of this compound on Nociception in Mice
| Parameter | Species/Model | Dosage | Route | Observed Effect | Reference |
| Acetic acid-induced abdominal constrictions | Mice | 100 mg/kg | Not specified | Reduction in the number of constrictions | [15] |
| Formalin-induced paw licking | Mice | 100 mg/kg | Not specified | Reduction in paw licking | [15] |
Experimental Protocols
1. Protocol for Intraperitoneal (IP) Injection of this compound in Mice
-
Materials:
-
This compound (OEQ)
-
Vehicle solution (e.g., 1:1:18 ratio of ethanol:Tween 80:saline)
-
Sterile microcentrifuge tubes
-
Vortex mixer or sonicator
-
1 ml syringes with 27-30 gauge needles
-
70% ethanol for disinfection
-
Experimental animals (mice)
-
-
Procedure:
-
Preparation of OEQ Solution:
-
Calculate the required amount of OEQ based on the desired dosage (e.g., 100 mg/kg) and the body weight of the mice.
-
In a sterile microcentrifuge tube, dissolve the OEQ in the appropriate volume of the vehicle. For a 1:1:18 vehicle, first dissolve OEQ in ethanol, then add Tween 80, and finally add saline.
-
Vortex or sonicate the solution until the OEQ is completely dissolved and the solution is clear.
-
Prepare a vehicle-only solution for the control group.
-
-
Animal Handling and Injection:
-
Gently restrain the mouse, exposing the abdomen.
-
Disinfect the injection site in the lower right or left abdominal quadrant with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity, being careful to avoid puncturing any internal organs.
-
Gently aspirate to ensure no fluid or blood is drawn back, indicating correct placement.
-
Slowly inject the OEQ solution or vehicle.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-Injection Monitoring:
-
Monitor the animals for any signs of distress or adverse reactions immediately after injection and at regular intervals as required by the experimental design.
-
-
2. Protocol for Oral Gavage of this compound in Mice
-
Materials:
-
This compound (OEQ)
-
Appropriate vehicle (e.g., corn oil, or an aqueous solution with a solubilizing agent)
-
Sterile microcentrifuge tubes
-
Vortex mixer or sonicator
-
Flexible gavage needles (20-22 gauge for adult mice)
-
1 ml syringes
-
Experimental animals (mice)
-
-
Procedure:
-
Preparation of OEQ Suspension/Solution:
-
Prepare the OEQ solution or suspension in the chosen vehicle at the desired concentration. Ensure it is homogenous.
-
Prepare a vehicle-only solution for the control group.
-
-
Animal Handling and Gavage:
-
Gently but firmly restrain the mouse to prevent movement of the head and body.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.
-
With the mouse's head tilted slightly upwards, gently insert the gavage needle into the esophagus. The needle should pass easily without resistance. If resistance is met, withdraw and re-insert.
-
Slowly administer the OEQ solution or vehicle.
-
Gently remove the gavage needle.
-
-
Post-Gavage Monitoring:
-
Return the mouse to its cage and monitor for any signs of respiratory distress or discomfort.
-
-
Visualizations
References
- 1. Oral supplementation with L-glutamine alters gut microbiota of obese and overweight adults: A pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of Glutamine in the Complex Interaction between Gut Microbiota and Health: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. L-glutamine may alter gut microbiota to resemble changes seen in weight loss programs [nutraingredients.com]
- 4. researchgate.net [researchgate.net]
- 5. The Role of Glutamine in the Complex Interaction between Gut Microbiota and Health: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Dietary essentiality of “nutritionally non-essential amino acids” for animals and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | N-Oleoylglycine and N-Oleoylalanine Do Not Modify Tolerance to Nociception, Hyperthermia, and Suppression of Activity Produced by Morphine [frontiersin.org]
- 11. [Biological availability of glutamine from N-acetyl-L-glutamine in intravenous administration. Studies in the rat] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Factors affecting the stability of L-glutamine in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Degradation kinetics of L-glutamine in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. caymanchem.com [caymanchem.com]
- 16. A Study on Acetylglutamine Pharmacokinetics in Rat Blood and Brain Based on Liquid Chromatography-Tandem Mass Spectrometry and Microdialysis Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Thirteen-week oral toxicity study of L-glutamine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Degradation kinetics of L-alanyl-L-glutamine and its derivatives in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Glutamine supplementation increases postprandial energy expenditure and fat oxidation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of N-oleoyl glutamine by LC-MS/MS
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the detection of N-oleoyl glutamine.
Frequently Asked Questions (FAQs) - Method Development & Optimization
This section addresses common questions encountered during the initial setup and optimization of an LC-MS/MS method for this compound.
Q1: What are the recommended starting parameters for LC-MS/MS detection of this compound?
A1: Optimizing an LC-MS/MS method requires empirical determination, but the following tables provide robust starting points for methodology development. This compound, as a neutral lipid, typically ionizes well in positive electrospray ionization (ESI) mode through the formation of adducts.[1]
Table 1: Recommended Starting Mass Spectrometry Parameters
| Parameter | Recommended Setting | Rationale & Notes |
|---|---|---|
| Ionization Mode | ESI Positive | This compound lacks readily ionizable acidic protons, making positive mode more effective for forming protonated or other cation adducts.[1] |
| Precursor Ion (Q1) | m/z 411.3 | Corresponds to the [M+H]⁺ adduct of this compound (C₂₃H₄₂N₂O₄, MW: 410.6). |
| Product Ions (Q3) | m/z 265.2 | Corresponds to the oleoyl acylium ion, a common and stable fragment. |
| m/z 131.1 | Corresponds to the glutamine immonium ion. | |
| Collision Energy (CE) | 15-30 eV | This is a typical range. It must be optimized empirically to maximize the signal of the product ions while retaining ~10-15% of the precursor ion.[2] |
| Source Gas Temp. | 300 - 350 °C | Dependent on solvent composition and flow rate; needs to be sufficient for desolvation.[3] |
| Drying Gas Flow | 7 - 12 L/min | Assists in desolvation; higher flow rates may be needed for higher aqueous mobile phase compositions.[3] |
| Nebulizer Pressure | 40 - 55 psi | Crucial for efficient spray formation.[3] |
Table 2: Recommended Starting Liquid Chromatography Parameters
| Parameter | Recommended Setting | Rationale & Notes |
|---|---|---|
| Column | C18 or C8, <3 µm particle size | Reversed-phase chromatography is ideal for retaining and separating lipids based on hydrophobicity.[4] |
| Mobile Phase A | Water + 0.1% Formic Acid | Formic acid is a common LC-MS compatible modifier that aids in protonation for positive ESI mode.[5] |
| Mobile Phase B | Acetonitrile/Isopropanol (90:10, v/v) + 0.1% Formic Acid | A strong organic mobile phase is necessary to elute hydrophobic lipids. |
| Flow Rate | 0.3 - 0.5 mL/min | Standard analytical flow rate compatible with most ESI sources. |
| Gradient | 5-minute linear gradient from 60% to 100% B, hold for 2 min, re-equilibrate | A gradient is necessary to elute the analyte with good peak shape and separate it from other matrix components. |
| Column Temp. | 40 - 50 °C | Elevated temperatures can improve peak shape and reduce viscosity. |
| Injection Volume | 2 - 10 µL | Should be optimized based on sample concentration and system sensitivity. |
Q2: How should I select the appropriate ionization mode and mobile phase additives?
A2: For neutral lipids like this compound, ESI in positive mode is the most common and effective approach as it promotes the formation of cation adducts.[1] The choice of mobile phase additive is critical for enhancing ionization efficiency.
-
Formic Acid (0.1%): This is the most common additive for positive mode ESI. It provides a source of protons (H⁺) to facilitate the formation of [M+H]⁺ ions and ensures a low pH, which can improve chromatographic peak shape for some compounds.[5]
-
Ammonium Formate/Acetate: These additives can be used to form ammonium adducts ([M+NH₄]⁺), which can be more stable and provide better fragmentation for certain lipids.[1]
-
Sodium Adducts: While [M+Na]⁺ adducts are sometimes observed, relying on them can be problematic due to ubiquitous sodium contamination, which can lead to inconsistent signal and complex spectra.[5][6] It is generally better to use additives that provide a consistent and controlled source of ions.
Q3: What is a standard experimental protocol for optimizing collision energy (CE)?
A3: Collision energy optimization is crucial for maximizing the sensitivity of your MRM assay. The goal is to find the voltage that produces the most abundant and stable product ion.
-
Prepare a Standard Solution: Prepare a solution of this compound at a concentration that gives a strong, stable signal (e.g., 1 µg/mL).
-
Infuse the Standard: Using a syringe pump, infuse the standard solution directly into the mass spectrometer via a T-piece, mixing it with a typical mobile phase composition (e.g., 50:50 A:B) at your target flow rate.
-
Select Precursor Ion: Set the mass spectrometer to monitor the precursor ion (m/z 411.3 for [M+H]⁺).
-
Scan a Range of Collision Energies: Set up an experiment where the collision energy is ramped in discrete steps (e.g., from 5 eV to 50 eV in 2-5 eV increments).
-
Monitor Product Ions: Monitor the intensity of your target product ions (e.g., m/z 265.2 and 131.1) at each CE value.
-
Plot and Determine Optimum CE: Create a plot of product ion intensity versus collision energy. The optimal CE is the value that yields the highest intensity for your chosen product ion. This process should be repeated for each MRM transition. You should aim to be left with 10-15% of the parent ion signal.[2]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the analysis of this compound.
Q: I am seeing no signal or a very low signal intensity. What should I do?
A: This is a common issue with multiple potential causes. A systematic approach is required to isolate the problem. The issue can originate from the sample preparation, the LC system, or the mass spectrometer.[7][8]
Troubleshooting Steps:
-
Verify Basic System Status: Check for obvious errors. Ensure all instrument modules are powered on, communication cables are connected, and there is an adequate supply of solvents and collision gas.[9]
-
Check the MS Spray: Visually inspect the ESI spray if possible. An unstable or absent spray points to issues with the capillary, nebulizer, or solvent flow.[10] Ensure the capillary is not blocked and is protruding about 0.5-1 mm from the probe.[9]
-
Infuse a Known Standard: Bypass the LC system and infuse a known standard directly into the MS. If you see a signal, the problem is likely with the LC system or the chromatographic method. If there is still no signal, the issue lies within the mass spectrometer or the standard itself.
-
LC System Checks (if MS is working):
-
Check for Leaks: Inspect all fittings from the injector to the MS source for any signs of leaks, such as drips or salt deposits.[7]
-
Verify Mobile Phase Flow: Ensure the pumps are delivering the correct flow rate and that there are no air bubbles in the solvent lines.[9] Purging the pumps can often resolve this.[8]
-
Column Integrity: Ensure the correct column is installed and not clogged. A sudden increase in backpressure can indicate a blockage.[10]
-
-
MS System Checks (if infusion fails):
-
Ion Source Cleaning: The ion source is prone to contamination. Perform routine cleaning according to the manufacturer's guidelines.[11]
-
MS Calibration/Tune: Run an instrument tune or calibration to ensure the mass accuracy and detector voltages are correct.[7][11]
-
Method Parameters: Double-check all acquisition parameters in your method file, including m/z values, scan time, and source settings.[10] Harsh source settings can sometimes lead to excessive fragmentation and loss of the precursor ion.[9]
-
Caption: Troubleshooting workflow for no or low signal intensity.
Q: My baseline is very noisy. How can I resolve this?
A: A noisy baseline can obscure low-level peaks and compromise quantification. Common causes include contamination of the mobile phase, the LC-MS system, or electronic noise.
-
Mobile Phase Contamination: Use only high-purity, LC-MS grade solvents and additives.[8] Contaminants in solvents or from glass mobile phase bottles can cause high background noise.[6] Prepare fresh mobile phases.
-
System Contamination: Flush the entire LC system, including the injector and sample loop, to remove contaminants. A dirty ion source is a frequent cause of high background; perform regular cleaning.
-
Matrix Effects: If the noise is only present during the sample run and not in blanks, it may be due to co-eluting matrix components. Improve sample clean-up or adjust the chromatography to better separate the analyte from interferences.[9]
Q: My chromatographic peaks are broad, tailing, or splitting. What are the common causes?
A: Poor peak shape compromises resolution and integration accuracy.
-
Column Issues: The most common cause is column degradation or contamination. Try flushing the column with a strong solvent.[10] If that fails, replace the column.
-
Mismatched Solvents: Ensure the sample solvent is not significantly stronger than the initial mobile phase. A strong sample solvent can cause the analyte to travel down the column before the gradient starts, leading to broad or split peaks.
-
Extra-Column Volume: Excessive tubing length or fittings with large dead volumes between the injector, column, and detector can cause peak broadening. Ensure all connections are made correctly with minimal dead volume.
-
Secondary Interactions: The analyte may be interacting with active sites on the column packing material or system components. Ensure the mobile phase pH is appropriate.
Q: My retention time is shifting between injections. Why is this happening?
A: Retention time stability is critical for reliable identification.
-
Inadequate Equilibration: Ensure the column is fully re-equilibrated to the initial gradient conditions between each injection. Extend the post-run equilibration time if necessary.
-
Pump Performance: Inconsistent pump flow or gradient proportioning can cause shifts. Check for leaks, air bubbles, or faulty check valves in the pumps.[9][10] Monitoring the system pressure trace can help diagnose pump problems.[7]
-
Mobile Phase Changes: Changes in mobile phase composition, even from evaporation, can alter retention times. Prepare fresh mobile phases daily and keep bottles capped.
-
Column Temperature: An unstable column oven temperature will cause retention time drift. Verify that the column compartment is maintaining a stable temperature.
Experimental Protocols & Visualizations
This section provides detailed methodologies and visual workflows relevant to the analysis of this compound.
Protocol 1: Lipid Extraction from Biological Samples
This protocol is a general method for extracting lipids, including this compound, from plasma or tissue samples, based on the widely used methyl-tert-butyl ether (MTBE) method.[4]
Materials:
-
Sample (e.g., 50 µL plasma or 10 mg homogenized tissue)
-
Methanol (LC-MS Grade)
-
MTBE (LC-MS Grade)
-
Water (LC-MS Grade)
-
Internal Standard (e.g., a deuterated analog of this compound)
-
Vortex mixer, centrifuge
Procedure:
-
To a 1.5 mL microcentrifuge tube, add the sample.
-
Add 200 µL of methanol containing the internal standard. Vortex for 30 seconds.
-
Add 750 µL of MTBE.
-
Vortex vigorously for 10 minutes at 4°C.
-
Add 180 µL of water to induce phase separation.
-
Vortex for 1 minute and then centrifuge at 14,000 x g for 10 minutes.
-
Two phases will form. The upper, non-polar phase contains the lipids.
-
Carefully collect the upper organic layer (~600 µL) and transfer it to a new tube.
-
Dry the extract under a gentle stream of nitrogen.
-
Reconstitute the dried extract in an appropriate volume (e.g., 100 µL) of the initial mobile phase (e.g., 90:10 Acetonitrile:Water) for LC-MS/MS analysis.
References
- 1. Challenges in Mass Spectrometry-based Lipidomics of Neutral Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimising the LC-MS Analysis of Biomolecules [sigmaaldrich.com]
- 6. lcms.cz [lcms.cz]
- 7. myadlm.org [myadlm.org]
- 8. m.youtube.com [m.youtube.com]
- 9. ssi.shimadzu.com [ssi.shimadzu.com]
- 10. shimadzu5270.zendesk.com [shimadzu5270.zendesk.com]
- 11. zefsci.com [zefsci.com]
Mitigating cytotoxicity of N-oleoyl glutamine at high concentrations.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-oleoyl glutamine (OAG), focusing on mitigating cytotoxicity at high concentrations.
Section 1: Troubleshooting Guides
High concentrations of this compound can lead to cytotoxicity in various cell lines. This guide provides solutions to common problems encountered during in vitro experiments.
Issue 1: Unexpectedly High Cell Death After OAG Treatment
Possible Causes:
-
Concentration Too High: The concentration of OAG used may be above the toxic threshold for your specific cell line.
-
Solvent Toxicity: The solvent used to dissolve OAG (e.g., DMSO, ethanol) may be causing cytotoxicity.
-
Compound Instability: OAG, like other glutamine-containing compounds, can degrade over time in culture media, leading to the release of ammonia, which is toxic to cells.[1]
-
Lipotoxicity: High levels of fatty acids can induce cellular stress pathways, including endoplasmic reticulum (ER) stress and oxidative stress, leading to apoptosis.
Troubleshooting Steps:
-
Optimize OAG Concentration:
-
Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your cell line.
-
Start with a low concentration (e.g., 1-10 µM) and titrate up to higher concentrations.
-
Example Dose-Response Data for OAG in a Hypothetical Cell Line:
OAG Concentration (µM) Cell Viability (%) 0 (Vehicle Control) 100 10 98 25 95 50 85 100 60 | 200 | 30 |
-
-
Control for Solvent Toxicity:
-
Include a vehicle control group in your experiments (cells treated with the same volume of solvent used to dissolve OAG).
-
Ensure the final solvent concentration in the culture medium is low (typically <0.1% for DMSO).
-
-
Ensure Compound Stability:
-
Prepare fresh OAG solutions for each experiment.
-
Consider using a stabilized form of glutamine, such as L-alanyl-L-glutamine, as a comparator to understand the effects of glutamine metabolism.[1]
-
-
Mitigate Lipotoxicity:
-
Co-treatment with Oleic Acid: In some models of lipotoxicity induced by saturated fatty acids, co-incubation with the monounsaturated fatty acid oleic acid has been shown to be protective. While OAG contains an oleoyl group, at high concentrations, imbalances in lipid metabolism can still occur. Investigating co-treatment with other beneficial lipids may be worthwhile.
-
Antioxidant Co-treatment: To counteract oxidative stress, consider co-treating cells with antioxidants such as N-acetylcysteine (NAC) or Vitamin E.
-
Issue 2: Inconsistent or Irreproducible Results
Possible Causes:
-
Compound Solubility Issues: OAG has limited solubility in aqueous solutions and may precipitate out of solution, leading to inconsistent effective concentrations.[2]
-
Variability in Cell Health: The initial health and confluency of your cell cultures can significantly impact their response to OAG.
-
Inconsistent Treatment Duration: The duration of OAG exposure can affect the observed cytotoxicity.
Troubleshooting Steps:
-
Proper Compound Solubilization:
-
Dissolve OAG in an appropriate solvent such as DMSO or ethanol at a high stock concentration.[2]
-
Warm the solution gently (e.g., to 37°C) to aid dissolution.
-
Vortex thoroughly before diluting into culture medium.
-
When diluting into media, add the OAG stock solution dropwise while gently swirling to prevent precipitation.
-
-
Standardize Cell Culture Conditions:
-
Use cells at a consistent passage number and confluency for all experiments.
-
Regularly check for mycoplasma contamination.
-
Ensure consistent incubation conditions (temperature, CO2, humidity).
-
-
Optimize Treatment Duration:
-
Perform a time-course experiment to determine the optimal treatment duration to observe the desired effect without excessive cytotoxicity.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell culture experiments?
A1: A starting concentration of 10-50 µM is generally recommended. This compound at 50 µM has been shown to induce mitochondrial uncoupling and increase respiration in C2C12 cells.[2] However, the optimal concentration is cell-type dependent, and a dose-response experiment is crucial to determine the appropriate range for your specific cell line.
Q2: How should I prepare a stock solution of this compound?
A2: this compound is soluble in organic solvents such as DMSO and ethanol.[2] To prepare a stock solution, dissolve the crystalline solid in your chosen solvent to a concentration of 10-30 mg/ml.[2] Store the stock solution at -20°C. For cell culture experiments, dilute the stock solution into your culture medium to the desired final concentration immediately before use.
Q3: What are the potential mechanisms of this compound-induced cytotoxicity at high concentrations?
A3: High concentrations of this compound can induce cytotoxicity through several potential mechanisms:
-
Mitochondrial Dysfunction: As a mitochondrial uncoupler, high concentrations of OAG can lead to excessive mitochondrial respiration, increased production of reactive oxygen species (ROS), and a decrease in ATP production, ultimately triggering apoptosis.
-
Endoplasmic Reticulum (ER) Stress: The accumulation of unfolded or misfolded proteins in the ER due to cellular stress can activate the Unfolded Protein Response (UPR). Prolonged ER stress can lead to apoptosis.
-
Oxidative Stress: Increased ROS production from mitochondrial dysfunction can overwhelm the cell's antioxidant capacity, leading to damage of lipids, proteins, and DNA.
-
Glutamine Metabolism Dysregulation: High levels of glutamine can alter cellular metabolism, including amino acid transport and ammonia production, which can be toxic.
Q4: Are there any strategies to mitigate the cytotoxic effects of high OAG concentrations while still studying its primary effects?
A4: Yes, several strategies can be employed:
-
Use the Lowest Effective Concentration: Determine the minimal concentration of OAG that elicits the desired biological effect (e.g., mitochondrial uncoupling) without causing significant cell death.
-
Co-treatment with Antioxidants: If oxidative stress is a suspected mechanism of cytotoxicity, co-incubation with antioxidants like N-acetylcysteine (NAC) may be beneficial.
-
Serum Starvation and Supplementation: The composition of the cell culture medium, particularly the serum concentration, can influence cellular responses to fatty acids. Modifying serum levels or supplementing with specific factors may alter the cytotoxic threshold.
Section 3: Experimental Protocols
Protocol 1: Assessing OAG-Induced Cytotoxicity using the LDH Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium as an indicator of cytotoxicity.
Materials:
-
Cells of interest
-
This compound (OAG)
-
Appropriate solvent for OAG (e.g., DMSO)
-
96-well clear-bottom black plates
-
LDH cytotoxicity assay kit
-
Plate reader with absorbance capabilities
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Prepare serial dilutions of OAG in culture medium. Include a vehicle-only control.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of OAG or vehicle.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Following incubation, carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well of the new plate.
-
Incubate the plate at room temperature for the time specified in the kit's instructions, protected from light.
-
Measure the absorbance at the recommended wavelength using a plate reader.
-
Calculate the percentage of cytotoxicity for each concentration relative to a positive control (lysed cells).
Protocol 2: Measuring Mitochondrial Respiration using an Extracellular Flux Analyzer
This protocol assesses the effect of OAG on mitochondrial function by measuring the oxygen consumption rate (OCR).
Materials:
-
Cells of interest
-
This compound (OAG)
-
Extracellular flux analyzer and associated cell culture plates
-
Assay medium
-
Mitochondrial stress test kit (containing oligomycin, FCCP, and rotenone/antimycin A)
Procedure:
-
Seed cells in the specialized cell culture microplate and allow them to attach.
-
The day before the assay, hydrate the sensor cartridge with the provided calibration solution and incubate overnight at 37°C in a non-CO2 incubator.
-
On the day of the assay, replace the growth medium with pre-warmed assay medium supplemented with the desired concentrations of OAG or vehicle.
-
Incubate the cells at 37°C in a non-CO2 incubator for approximately 1 hour.
-
Load the injector ports of the sensor cartridge with the mitochondrial stress test compounds (oligomycin, FCCP, and rotenone/antimycin A).
-
Calibrate the instrument and then place the cell plate in the analyzer.
-
Run the assay to measure basal OCR, followed by sequential injections of the mitochondrial inhibitors to determine ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
Protocol 3: Assessing Endoplasmic Reticulum (ER) Stress by Western Blot
This protocol detects the upregulation of key ER stress marker proteins.
Materials:
-
Cells treated with OAG
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis equipment
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against ER stress markers (e.g., GRP78/BiP, CHOP, and the spliced form of XBP1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the OAG-treated and control cells and quantify the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the ER stress markers overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
Section 4: Visualizations
Caption: Troubleshooting workflow for OAG-induced cytotoxicity.
Caption: Proposed signaling pathway for OAG cytotoxicity.
References
Technical Support Center: N-Oleoyl Glutamine (OAE-Gln) Treatment in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing N-oleoyl glutamine treatment in their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration for this compound (OAE-Gln) treatment?
A1: Based on published literature, a concentration of 50 µM this compound has been shown to induce a 64% increase in mitochondrial respiration in C2C12 cells.[1][2] However, it is important to note that some studies have reported cytotoxic effects of other N-acyl amino acids at concentrations above 25 µM in human adipocytes. Therefore, it is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental endpoint.
Q2: How should I prepare a stock solution of this compound?
A2: this compound is soluble in several organic solvents. For cell culture applications, it is recommended to prepare a concentrated stock solution in dimethyl sulfoxide (DMSO) or ethanol.[2] For example, a 10 mM stock solution can be prepared and then diluted to the final working concentration in the cell culture medium. Always ensure the final concentration of the solvent in the culture medium is minimal (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q3: What is the recommended incubation time for OAE-Gln treatment?
A3: The optimal incubation time is highly dependent on the specific biological question and the endpoint being measured.
-
Short-term effects (minutes to hours): For studying rapid signaling events, such as changes in protein phosphorylation (e.g., mTOR pathway) or ion flux, shorter incubation times are appropriate.
-
Intermediate-term effects (hours to 24 hours): For assessing changes in gene expression or metabolic shifts, an incubation period of several hours to 24 hours is a common starting point.
-
Long-term effects (24 hours or more): For evaluating effects on cell proliferation, differentiation, or viability, longer incubation times may be necessary.
It is strongly recommended to perform a time-course experiment to determine the optimal incubation time for your specific assay.
Q4: Is this compound stable in cell culture medium?
A4: While this compound is more stable than L-glutamine, long-term stability in aqueous solutions at 37°C can still be a concern. For experiments extending beyond 24 hours, it is advisable to refresh the medium with freshly diluted OAE-Gln.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected Cell Death or Low Viability | Cytotoxicity: The concentration of OAE-Gln may be too high for your specific cell line. | Perform a dose-response experiment (e.g., 1 µM to 100 µM) and assess cell viability using an MTT or similar assay. |
| Solvent Toxicity: The final concentration of the solvent (e.g., DMSO, ethanol) in the culture medium may be too high. | Ensure the final solvent concentration is below 0.1%. Prepare a higher concentration stock solution if necessary to minimize the volume of solvent added. | |
| No Observable Effect | Suboptimal Concentration: The concentration of OAE-Gln may be too low to elicit a response. | Perform a dose-response experiment to identify the optimal concentration. |
| Inappropriate Incubation Time: The duration of the treatment may be too short or too long to observe the desired effect. | Conduct a time-course experiment (e.g., 1, 6, 12, 24, 48 hours) to capture the dynamics of the cellular response. | |
| Compound Instability: OAE-Gln may have degraded in the medium during a long incubation period. | For long-term experiments, replenish the medium with fresh OAE-Gln every 24 hours. | |
| Precipitation in Culture Medium | Poor Solubility: The concentration of OAE-Gln may exceed its solubility limit in the aqueous culture medium. | Ensure the stock solution is fully dissolved before diluting in the medium. Pre-warm the culture medium to 37°C before adding the OAE-Gln stock solution. |
| Variability Between Experiments | Inconsistent Stock Solution: The OAE-Gln stock solution may not be homogenous or may have degraded. | Aliquot the stock solution after preparation and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
| Cell Passage Number: High passage numbers can lead to phenotypic drift and altered cellular responses. | Use cells with a consistent and low passage number for all experiments. |
Experimental Protocols
Protocol 1: Determining Optimal OAE-Gln Concentration using MTT Assay
This protocol outlines a method to assess the cytotoxicity of OAE-Gln and determine the optimal working concentration.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (OAE-Gln)
-
DMSO or Ethanol (for stock solution)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidic isopropanol)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment and allow them to adhere overnight.
-
Prepare OAE-Gln Dilutions: Prepare a 2X concentrated serial dilution of OAE-Gln in complete culture medium from your stock solution. Include a vehicle control (medium with the same final concentration of solvent).
-
Treatment: Carefully remove the existing medium from the cells and add 100 µL of the 2X OAE-Gln dilutions to the respective wells.
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well.
-
Incubate for 15 minutes at room temperature with gentle shaking to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability at each concentration.
Protocol 2: Time-Course Analysis of Mitochondrial Respiration using Seahorse XF Analyzer
This protocol describes how to assess the time-dependent effects of OAE-Gln on mitochondrial respiration.
Materials:
-
Cells of interest
-
Seahorse XF Cell Culture Microplates
-
Complete cell culture medium
-
This compound (OAE-Gln)
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Seahorse XF Cell Mito Stress Test Kit
-
Seahorse XF Analyzer
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate and allow them to adhere and grow to the desired confluency.
-
Prepare for Assay: One day before the assay, hydrate the sensor cartridge with Seahorse XF Calibrant at 37°C in a non-CO2 incubator.
-
Treatment: On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium containing either OAE-Gln at the desired concentration or vehicle control.
-
Incubation: Incubate the plate at 37°C in a non-CO2 incubator for varying durations (e.g., 1, 4, 8, and 12 hours) before the Seahorse analysis.
-
Seahorse Assay:
-
Load the hydrated sensor cartridge with the compounds from the Mito Stress Test Kit (Oligomycin, FCCP, Rotenone/Antimycin A).
-
Place the cell plate in the Seahorse XF Analyzer and run the Mito Stress Test protocol.
-
-
Data Analysis: Analyze the oxygen consumption rate (OCR) to determine key parameters of mitochondrial function at each time point.
Data Presentation
Table 1: Example Dose-Response Data for OAE-Gln Treatment
| OAE-Gln Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 |
| 1 | 98.7 ± 4.8 |
| 10 | 95.3 ± 6.1 |
| 25 | 90.1 ± 5.5 |
| 50 | 82.4 ± 7.3 |
| 100 | 65.8 ± 8.9 |
Table 2: Example Time-Course Data for OAE-Gln (50 µM) on Basal Respiration
| Incubation Time (hours) | Basal OCR (pmol/min) (Mean ± SD) |
| 0 | 150 ± 12.5 |
| 1 | 185 ± 15.2 |
| 4 | 220 ± 18.9 |
| 8 | 245 ± 20.1 |
| 12 | 230 ± 17.6 |
Visualizations
Caption: Workflow for optimizing OAE-Gln treatment conditions.
Caption: Potential signaling pathways affected by this compound.
References
Technical Support Center: Validating the Specificity of N-oleoyl Glutamine's (OEQ) Biological Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to validate the biological specificity of N-oleoyl glutamine (OEQ).
Frequently Asked Questions (FAQs)
Q1: What is this compound (OEQ) and what is its known primary target?
This compound is an endogenous N-acyl amino acid that is synthesized and metabolized by the enzyme Peptidase M20 Domain Containing 1 (PM20D1). Its primary known biological target is the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, where it acts as an antagonist.[1][2] OEQ has been shown to inhibit capsaicin-induced calcium flux in cells expressing TRPV1.[3]
Q2: Why is it critical to validate the specificity of OEQ's effects in my experiments?
Validating the specificity of OEQ is crucial to ensure that the observed biological effects are indeed due to its interaction with its intended target (e.g., TRPV1) and not due to off-target interactions. OEQ is a lipid signaling molecule, and like many such molecules, it may have the potential to interact with multiple cellular components. Furthermore, as it is composed of oleic acid and glutamine, it is important to rule out effects related to the metabolism of these components.
Q3: What are the potential off-targets for OEQ that I should consider?
Given the chemical structure of OEQ, potential off-targets include:
-
Other TRP channels: It is advisable to screen OEQ against other members of the TRP channel family, such as TRPA1 and TRPM8, to assess its selectivity.[4][5][6]
-
Fatty Acid Amide Hydrolase (FAAH): The structurally similar molecule N-oleoylethanolamine (OEA) is a substrate for FAAH. Therefore, it is important to investigate if OEQ interacts with or is metabolized by FAAH.[7][8][9][10]
-
Peroxisome Proliferator-Activated Receptors (PPARs): OEA is also known to be an agonist of PPARα. The potential for OEQ to interact with PPARs should be considered.[11]
-
Glutamine-metabolizing enzymes: Due to its glutamine moiety, it is prudent to assess whether OEQ affects the activity of enzymes involved in glutamine metabolism, such as glutaminase C (GAC).[12][13][14][15][16]
Q4: What can I use as a negative control in my experiments with OEQ?
A suitable negative control would be a structurally similar molecule that is known to be inactive at the target of interest or has well-characterized activities on other targets. For investigating TRPV1-mediated effects of OEQ, N-oleoylethanolamine (OEA) could be considered as a control, as it is also a lipid mediator but is primarily known to act on PPARα and is a substrate for FAAH.[11][17][18][19] Comparing the effects of OEQ and OEA can help to dissect the specific contributions of TRPV1 antagonism.
Quantitative Data
Currently, there is limited publicly available quantitative data on the potency and selectivity of this compound. The following table summarizes the key parameters that researchers should aim to determine to thoroughly characterize OEQ's activity.
| Parameter | Target | Cell Line/System | Experimental Method | Reported Value |
| IC50 | Human TRPV1 | HEK293 cells expressing hTRPV1 | Calcium Flux Assay (inhibition of capsaicin-induced response) | Not yet reported |
| Ki | Human TRPV1 | Membranes from cells expressing hTRPV1 | Competitive Radioligand Binding Assay | Not yet reported |
| Selectivity | Other TRP Channels (e.g., TRPA1, TRPM8) | Cells expressing the respective channels | Calcium Flux Assay or Electrophysiology | Not yet reported |
| Effect on FAAH | Recombinant FAAH or cell lysates | Enzyme activity assay | IC50 or Km determination | Not yet reported |
| Effect on GAC | Recombinant GAC or cell lysates | Enzyme activity assay | IC50 determination | Not yet reported |
Experimental Protocols
To rigorously validate the specificity of OEQ's biological effects, a combination of cellular and biochemical assays is recommended.
Protocol 1: Validating TRPV1 Antagonism using a Calcium Flux Assay
This protocol is designed to confirm that OEQ inhibits TRPV1 activation in a cellular context.
dot
Caption: Workflow for the TRPV1 calcium flux assay.
Methodology:
-
Cell Culture: Seed HEK293 cells stably expressing human TRPV1 in a 96-well black-walled, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. Remove the cell culture medium and add the dye-loading buffer to each well. Incubate for 30-60 minutes at 37°C.
-
Compound Preparation: Prepare a stock solution of OEQ in a suitable solvent (e.g., DMSO). Make serial dilutions of OEQ in an appropriate assay buffer.
-
Assay Procedure:
-
Wash the cells with assay buffer to remove excess dye.
-
Add the different concentrations of OEQ to the wells and incubate for 15-30 minutes.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR).
-
Establish a baseline fluorescence reading.
-
Add a known concentration of a TRPV1 agonist (e.g., capsaicin, typically at its EC80 concentration) to all wells.
-
Record the fluorescence signal for several minutes.
-
-
Data Analysis:
-
Determine the peak fluorescence intensity after agonist addition.
-
Normalize the data to the vehicle control (no OEQ).
-
Plot the percentage of inhibition against the OEQ concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Determining Binding Affinity using a Competitive Radioligand Binding Assay
This protocol allows for the quantification of OEQ's binding affinity to the TRPV1 receptor.
dot
Caption: Workflow for the competitive radioligand binding assay.
Methodology:
-
Membrane Preparation: Homogenize cells overexpressing TRPV1 in a suitable buffer and prepare a crude membrane fraction by centrifugation. Resuspend the membrane pellet in assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of a suitable TRPV1 radioligand (e.g., [3H]-Resiniferatoxin), and increasing concentrations of unlabeled OEQ.
-
Incubation: Incubate the plate at a defined temperature for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold wash buffer.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine the specific binding at each OEQ concentration by subtracting the non-specific binding (measured in the presence of a saturating concentration of an unlabeled TRPV1 ligand) from the total binding.
-
Plot the percentage of specific binding against the log concentration of OEQ and fit the data to a one-site competition model to determine the IC50.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[20][21][22][23]
-
Protocol 3: Validating Target Engagement using siRNA Knockdown
This protocol uses RNA interference to confirm that the effect of OEQ is dependent on the presence of TRPV1.
dot
Caption: Workflow for siRNA knockdown validation.
Methodology:
-
siRNA Transfection: Transfect the cells of interest with a validated siRNA targeting TRPV1 or a non-targeting (scrambled) control siRNA using a suitable transfection reagent.[24][25][26][27][28]
-
Incubation: Allow the cells to incubate for 48-72 hours to ensure efficient knockdown of the target protein.
-
Validation of Knockdown:
-
Lyse a portion of the cells and perform a Western blot to confirm the reduction of TRPV1 protein levels in the siRNA-treated group compared to the control group.
-
-
Functional Assay:
-
In the remaining cells, perform the biological assay of interest (e.g., calcium imaging, cell migration, cytokine release).
-
Treat both the TRPV1 knockdown and control cells with OEQ and measure the response.
-
-
Data Analysis: A specific effect of OEQ on TRPV1 would be demonstrated if the biological response to OEQ is significantly attenuated or abolished in the TRPV1 knockdown cells compared to the control cells.
Troubleshooting Guide
Issue 1: Inconsistent or no effect of OEQ in cell-based assays.
-
Possible Cause 1: Poor solubility of OEQ.
-
Solution: OEQ is a lipid and has low aqueous solubility. Ensure it is fully dissolved in a suitable organic solvent like DMSO or DMF before preparing the final dilutions in your aqueous assay buffer.[3][29] The final concentration of the organic solvent in the assay should be kept low (typically <0.5%) and consistent across all conditions.
-
-
Possible Cause 2: Degradation of OEQ.
-
Solution: Prepare fresh dilutions of OEQ for each experiment. Store the stock solution at -20°C or -80°C and minimize freeze-thaw cycles.
-
-
Possible Cause 3: Low expression of the target receptor (TRPV1) in your cell line.
-
Solution: Confirm the expression of TRPV1 in your cell line using Western blot or qPCR. If expression is low, consider using a cell line that overexpresses TRPV1.
-
Issue 2: High background signal or variability in calcium flux assays.
-
Possible Cause 1: Uneven dye loading.
-
Possible Cause 2: Cell stress or death.
-
Solution: Handle cells gently during washing and reagent addition steps. Ensure the assay buffer is at the correct pH and temperature. High concentrations of OEQ or the organic solvent may be cytotoxic. Perform a cytotoxicity assay to determine the optimal concentration range.
-
-
Possible Cause 3: Autofluorescence of OEQ.
-
Solution: Run a control with OEQ in the absence of cells to check for any intrinsic fluorescence at the excitation and emission wavelengths of your calcium indicator dye.
-
Issue 3: Observed effects of OEQ do not seem to be mediated by TRPV1.
-
Possible Cause 1: Off-target effects.
-
Solution: As outlined in the FAQs, systematically test OEQ against other potential targets such as other TRP channels, FAAH, PPARs, and glutamine-metabolizing enzymes.
-
-
Possible Cause 2: Non-specific membrane effects.
-
Solution: Due to its lipid nature, high concentrations of OEQ might non-specifically affect cell membrane properties. Use the lowest effective concentration of OEQ and include structurally related but inactive control compounds in your experiments.
-
Signaling Pathways
Diagram: Simplified Signaling Pathway of TRPV1 Antagonism by OEQ
dot
Caption: OEQ antagonizes the TRPV1 channel, blocking agonist-induced ion influx and downstream signaling.[29][34][35]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Detailed Analysis of the Binding Mode of Vanilloids to Transient Receptor Potential Vanilloid Type I (TRPV1) by a Mutational and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Complex Regulation of TRPV1 by Vanilloids - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Sensory TRP Channel Interactions with Endogenous Lipids and Their Biological Outcomes [mdpi.com]
- 6. TRP Channels: Their Function and Potentiality as Drug Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exceptionally potent inhibitors of fatty acid amide hydrolase: The enzyme responsible for degradation of endogenous oleamide and anandamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fatty acid amide hydrolase inhibitors confer anti-invasive and antimetastatic effects on lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Oleoylethanolamide | C20H39NO2 | CID 5283454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. The activation loop and substrate-binding cleft of glutaminase C are allosterically coupled - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New insights into the molecular mechanisms of glutaminase C inhibitors in cancer cells using serial room temperature crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of the interactions of potent allosteric inhibitors with glutaminase C, a key enzyme in cancer cell glutamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. embopress.org [embopress.org]
- 17. A pro-nociceptive phenotype unmasked in mice lacking fatty-acid amide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. N-Oleoylethanolamine Reduces Inflammatory Cytokines and Adhesion Molecules in TNF-α-induced Human Umbilical Vein Endothelial Cells by Activating CB2 and PPAR-α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Oleoylethanolamide - Wikipedia [en.wikipedia.org]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 22. Novel Radiolabeled Vanilloid with Enhanced Specificity for Human Transient Receptor Potential Vanilloid 1 (TRPV1) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubcompare.ai [pubcompare.ai]
- 25. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Silencing of spinal Trpv1 attenuates neuropathic pain in rats by inhibiting CAMKII expression and ERK2 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. TRPV1: A Target for Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Assay of TRPV1 Receptor Signaling | Springer Nature Experiments [experiments.springernature.com]
- 32. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 33. moleculardevices.com [moleculardevices.com]
- 34. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 35. Discovery and development of TRPV1 antagonists - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Analysis of N-Oleoyl Glutamine and Other N-Acyl Amino Acids in Cellular Signaling and Metabolism
For Immediate Publication
[City, State] – [Date] – A comprehensive review of current research highlights the distinct therapeutic potential of N-oleoyl glutamine in comparison to other N-acyl amino acids (NAAs). This guide consolidates experimental data on their efficacy as signaling molecules and metabolic regulators, providing researchers, scientists, and drug development professionals with a valuable resource for comparative analysis.
N-acyl amino acids are a diverse class of lipid signaling molecules involved in a wide array of physiological processes, including pain, inflammation, and energy metabolism.[1][2] Among these, this compound (C18:1-Gln) has emerged as a significant PM20D1-regulated endogenous lipid with multifaceted biological activities.[1] This comparison guide delves into the efficacy of this compound relative to other NAAs, focusing on key functional areas: enzymatic regulation by PM20D1 and FAAH, mitochondrial uncoupling, and modulation of the transient receptor potential vanilloid 1 (TRPV1) channel.
Enzymatic Regulation and Substrate Specificity
The in vivo concentrations and activities of NAAs are predominantly regulated by two key enzymes: the extracellular peptidase M20 domain-containing 1 (PM20D1) and the intracellular fatty acid amide hydrolase (FAAH).[2][3] These enzymes exhibit distinct substrate preferences, leading to differential regulation of various NAA species.
Table 1: Comparative Enzyme Activity with Various N-Acyl Amino Acid Substrates
| N-Acyl Amino Acid Substrate | Hydrolysis by PM20D1 (% conversion) | Hydrolysis by FAAH (% conversion) | Source(s) |
| This compound (C18:1-Gln) | PM20D1-regulated | Not a primary substrate | [1] |
| N-arachidonoyl glycine (C20:4-Gly) | 44 ± 4% (in plasma) | High | [2] |
| N-arachidonoyl serine (C20:4-Ser) | Not specified | ~1.5 nmol/min/mg | [2] |
| N-oleoyl glycine (C18:1-Gly) | Not specified | High | [2] |
| N-oleoyl serine (C18:1-Ser) | Not specified | High | [2] |
| N-oleoyl phenylalanine (C18:1-Phe) | 67 ± 3% (in liver) | Low | [1] |
| N-arachidonoyl phenylalanine (C20:4-Phe) | Low | Low | [2] |
Data presented as mean ± SEM where available. Percent conversion for PM20D1 in plasma and liver reflects the reduction in the PM20D1-KO mice. FAAH hydrolysis for C20:4-Ser is presented as a rate due to its high turnover.
Mitochondrial Uncoupling
Certain N-acyl amino acids can act as endogenous mitochondrial uncouplers, dissipating the proton gradient across the inner mitochondrial membrane to increase respiration and energy expenditure.[4][5] This has significant therapeutic implications for metabolic diseases. This compound has been identified as one such mitochondrial uncoupler.[1]
Table 2: Comparative Efficacy of Mitochondrial Uncoupling
| N-Acyl Amino Acid | Cell Type | Uncoupling Effect | Source(s) |
| This compound | C2C12 myotubes | 64% increase in respiration at 50 µM | [6] |
| N-oleoyl-leucine | Human adipocytes | Potent induction of uncoupled respiration | [7][8] |
| N-arachidonoyl-glycine | Not specified | Less potent than conventional fatty acids | [5] |
Modulation of Nociception and TRPV1 Antagonism
N-acyl amino acids play a crucial role in pain signaling. This compound has been shown to exhibit antinociceptive effects, partly through its antagonism of the TRPV1 channel, a key receptor in pain pathways.[1]
Table 3: Comparative Analgesic and TRPV1 Antagonist Efficacy
| N-Acyl Amino Acid | Pain Model | Efficacy | TRPV1 Antagonism | Source(s) |
| This compound | Acetic acid-induced writhing, Formalin test | Significant reduction in pain behavior at 100 mg/kg | Yes | [1][6] |
| N-arachidonoyl glycine | Inflammatory and neuropathic pain | Reduces allodynia and hyperalgesia | No | [9][10] |
| N-arachidonoyl GABA | Inflammatory pain | No effect on allodynia and hyperalgesia | Not specified | [9][10] |
| N-arachidonoyl alanine | Inflammatory pain | No effect on allodynia and hyperalgesia | Not specified | [9][10] |
Experimental Protocols
PM20D1 and FAAH Enzyme Activity Assays
Objective: To determine the hydrolase and synthase activity of PM20D1 and FAAH with various N-acyl amino acid substrates.
Methodology:
-
Enzyme Source: Recombinant PM20D1 or FAAH, or tissue homogenates from wild-type and knockout mice.
-
Hydrolase Assay:
-
Incubate the enzyme with the N-acyl amino acid substrate (e.g., 100 µM) in a suitable buffer (e.g., PBS) at 37°C for a defined period (e.g., 1 hour).
-
Quench the reaction with an organic solvent mixture (e.g., 2:1 acetonitrile:methanol).
-
Centrifuge to pellet protein debris.
-
Analyze the supernatant for the formation of the corresponding free fatty acid using liquid chromatography-mass spectrometry (LC-MS).
-
-
Synthase Assay:
-
Incubate the enzyme with a free fatty acid (e.g., 1 mM oleic acid) and an amino acid (e.g., 1 mM glutamine) in buffer at 37°C.
-
Quench and process the reaction as described for the hydrolase assay.
-
Analyze the supernatant for the formation of the specific N-acyl amino acid by LC-MS.
-
Mitochondrial Respiration Assay (Mitochondrial Uncoupling)
Objective: To measure the effect of N-acyl amino acids on mitochondrial oxygen consumption as an indicator of uncoupling.
Methodology:
-
Cell Culture: Plate cells (e.g., C2C12 myotubes or human adipocytes) in a Seahorse XF analyzer plate.
-
Assay Procedure (using Seahorse XF Analyzer):
-
Equilibrate the cells in a low-bicarbonate assay medium.
-
Measure the basal oxygen consumption rate (OCR).
-
Inject the N-acyl amino acid of interest (e.g., 50 µM this compound) and measure the change in OCR.
-
Sequentially inject oligomycin (ATP synthase inhibitor), FCCP (a chemical uncoupler to measure maximal respiration), and a mixture of rotenone and antimycin A (Complex I and III inhibitors, respectively) to determine non-mitochondrial respiration.
-
Calculate the uncoupling effect as the increase in OCR after the addition of the N-acyl amino acid.
-
In Vivo Analgesia Assessment (Hot Plate Test)
Objective: To evaluate the antinociceptive effects of N-acyl amino acids in a model of thermal pain.
Methodology:
-
Animals: Use rodents (e.g., mice or rats).
-
Drug Administration: Administer the N-acyl amino acid (e.g., this compound at 100 mg/kg) or vehicle control via a suitable route (e.g., intraperitoneal injection).
-
Hot Plate Test:
-
At a predetermined time after drug administration, place the animal on a hot plate maintained at a constant temperature (e.g., 55°C).
-
Record the latency for the animal to exhibit a pain response, such as licking a hind paw or jumping.
-
A cut-off time is typically used to prevent tissue damage.
-
An increase in the response latency compared to the vehicle-treated group indicates an analgesic effect.
-
TRPV1 Antagonism Assay (Calcium Flux Assay)
Objective: To determine the inhibitory effect of N-acyl amino acids on TRPV1 channel activation.
Methodology:
-
Cell Line: Use a cell line (e.g., HEK293) stably expressing the TRPV1 receptor.
-
Calcium Indicator Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Procedure:
-
Pre-incubate the cells with the N-acyl amino acid of interest or a vehicle control.
-
Stimulate the cells with a known TRPV1 agonist (e.g., capsaicin).
-
Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity using a plate reader or fluorescence microscope.
-
A reduction in the capsaicin-induced calcium influx in the presence of the N-acyl amino acid indicates TRPV1 antagonism.
-
Visualizing the Pathways
To better understand the regulatory and functional relationships of N-acyl amino acids, the following diagrams illustrate key pathways.
References
- 1. Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorimetric Assay of FAAH Activity | Springer Nature Experiments [experiments.springernature.com]
- 3. Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit - Elabscience® [elabscience.com]
- 4. Actions of N-arachidonyl-glycine in a rat inflammatory pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The secreted enzyme PM20D1 regulates lipidated amino acid uncouplers of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assay of FAAH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Ablation of PM20D1 reveals N-acyl amino acid control of metabolism and nociception - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dol.inf.br [dol.inf.br]
Comparative Analysis of N-oleoyl Glutamine and Known TRP Channel Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of N-oleoyl glutamine (OEQ), a recently identified endogenous lipid, with well-established Transient Receptor Potential (TRP) channel modulators. The information presented herein is supported by experimental data to facilitate objective evaluation and inform future research and drug development efforts.
Introduction to this compound (OEQ)
This compound is an N-acyl amino acid regulated by the secreted enzyme Peptidase M20 Domain Containing 1 (PM20D1).[1][2] Emerging research has identified OEQ as a modulator of TRP channels, a family of ion channels critical in sensory perception and various physiological processes. Specifically, OEQ has been shown to act as an antagonist of the TRPV1 channel, a key player in nociception and thermal sensation.[1][2]
Quantitative Comparison of TRP Channel Modulators
The following tables summarize the quantitative data on the potency of this compound and other known TRP channel modulators. This data is essential for comparing the efficacy and selectivity of these compounds.
Table 1: Antagonistic Activity (IC50) of this compound and Known Antagonists on TRPV1
| Compound | Target TRP Channel | IC50 Value | Cell Type | Assay Type | Reference |
| This compound (OEQ) | TRPV1 | Not explicitly quantified, but demonstrated inhibition of capsaicin-induced calcium flux | HEK293A cells | Calcium Imaging | [3] |
| Capsazepine | TRPV1 | 562 nM | Not specified | Not specified | [1] |
| Ruthenium Red | TRPV1 | 14 nM | Not specified | Not specified | [4] |
Table 2: Agonistic Activity (EC50) of Known TRP Channel Agonists
| Compound | Target TRP Channel | EC50 Value | Cell Type | Assay Type | Reference |
| Capsaicin | TRPV1 | 0.1 - 2.2 µM | HEK293 cells, CHO cells | Calcium Imaging, Electrophysiology | [5][6][7] |
| (-)-Menthol | TRPM8 | 62.64 µM | Not specified | Patch-clamp | [8] |
| 2-Aminoethoxydiphenyl borate (2-APB) | TRPV1 | 114 µM | HEK293 cells | Calcium Imaging | [9] |
| 2-Aminoethoxydiphenyl borate (2-APB) | TRPV2 | 129 µM | HEK293 cells | Calcium Imaging | [9] |
| 2-Aminoethoxydiphenyl borate (2-APB) | TRPV3 | 28 - 34 µM | HEK293 cells | Calcium Imaging, Electrophysiology | [3][9] |
Table 3: Modulatory Effects of Known Compounds on Other TRP Channels
| Compound | Target TRP Channel | Effect | Potency (IC50 / EC50) | Reference |
| (-)-Menthol | TRPA1 | Activation | 0.1079 mM (EC50) | [10] |
| 2-Aminoethoxydiphenyl borate (2-APB) | TRPC5 | Block | 20 µM (IC50) | [11] |
| 2-Aminoethoxydiphenyl borate (2-APB) | TRPM8 | Inhibition | Not specified | [9] |
| Ruthenium Red | Various TRP Channels (TRPV1-4, TRPA1, TRPM8) | Block | ~500 nM (for TRPV4) |
Signaling Pathways and Mechanisms of Action
The interaction of these modulators with TRP channels initiates a cascade of signaling events. Below are diagrams illustrating the known pathways.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of these TRP channel modulators.
Calcium Imaging Assay for TRPV1 Antagonism
This protocol is adapted from studies investigating the inhibitory effects of compounds on capsaicin-induced TRPV1 activation.[3]
-
Cell Culture and Transfection:
-
Human Embryonic Kidney 293 (HEK293A) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Cells are transiently co-transfected with plasmids encoding for the target TRP channel (e.g., human TRPV1) and a fluorescent protein (e.g., red fluorescent protein) using a suitable transfection reagent. Experiments are typically performed 24-48 hours post-transfection.
-
-
Calcium Indicator Loading:
-
Transfected cells are plated onto 96-well plates.
-
On the day of the experiment, the culture medium is removed, and cells are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 30-60 minutes at 37°C.
-
-
Compound Application and Data Acquisition:
-
After loading, cells are washed to remove excess dye.
-
The plate is placed in a fluorescence plate reader (e.g., FlexStation 3).
-
A baseline fluorescence is recorded.
-
The test compound (e.g., this compound) or a known antagonist (e.g., capsazepine) is added to the wells at various concentrations and incubated for a defined period.
-
The TRPV1 agonist (e.g., capsaicin) is then added to stimulate the channel.
-
Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity over time.
-
-
Data Analysis:
-
The increase in fluorescence upon agonist addition is quantified.
-
The inhibitory effect of the antagonist is calculated as the percentage reduction in the agonist-induced response.
-
IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel currents and is a gold standard for characterizing the activity of TRP channel modulators.
-
Cell Preparation:
-
Cells expressing the target TRP channel are grown on glass coverslips.
-
For the experiment, a coverslip is transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an extracellular solution.
-
-
Pipette Preparation and Sealing:
-
Glass micropipettes with a resistance of 2-5 MΩ are fabricated using a micropipette puller.
-
The pipette is filled with an intracellular solution.
-
The pipette is positioned onto the surface of a single cell, and a high-resistance "gigaohm" seal is formed between the pipette tip and the cell membrane.
-
-
Whole-Cell Configuration and Recording:
-
A brief pulse of suction is applied to rupture the membrane patch within the pipette, establishing electrical access to the cell's interior (whole-cell configuration).
-
The cell is voltage-clamped at a holding potential (e.g., -60 mV).
-
TRP channel currents are elicited by applying the agonist (e.g., capsaicin) to the extracellular solution.
-
The effect of an antagonist (e.g., this compound) is assessed by pre-applying it before the agonist.
-
-
Data Acquisition and Analysis:
-
Membrane currents are recorded using a patch-clamp amplifier and digitized for computer analysis.
-
The amplitude of the agonist-evoked current is measured in the presence and absence of the antagonist.
-
Dose-response curves are generated to determine EC50 or IC50 values.
-
Conclusion
This compound represents a novel endogenous modulator of TRP channels with demonstrated antagonistic activity at the TRPV1 receptor. While a precise IC50 value is yet to be firmly established in the literature, its ability to inhibit capsaicin-induced calcium influx positions it as a compound of interest for further investigation in the context of pain and thermal sensation. This guide provides a foundational comparison with well-characterized TRP channel modulators, offering a valuable resource for researchers in the field. Further quantitative studies on the selectivity and potency of this compound across the broader TRP channel family are warranted to fully elucidate its physiological roles and therapeutic potential.
References
- 1. pnas.org [pnas.org]
- 2. pnas.org [pnas.org]
- 3. Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Patch Clamp Protocol [labome.com]
- 6. docs.axolbio.com [docs.axolbio.com]
- 7. researchgate.net [researchgate.net]
- 8. moleculardevices.com [moleculardevices.com]
- 9. Electrophysiological Methods for the Study of TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH | eLife [elifesciences.org]
- 11. researchgate.net [researchgate.net]
Unraveling the Action of N-oleoyl Glutamine: A Comparative Guide Using Knockout Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of N-oleoyl glutamine's mechanism of action, validated through knockout models, against other alternatives, supported by experimental data.
This compound (NO-Gln) has emerged as a significant bioactive lipid, playing crucial roles in metabolic regulation and pain perception. Its mechanism of action, intricately linked to the enzyme Peptidase M20 Domain Containing 1 (PM20D1), has been substantially elucidated through the use of knockout (KO) animal models. This guide delves into the validation of NO-Gln's functions, offering a comparative analysis with established molecules that share similar biological activities.
This compound's Dual Mechanism: Mitochondrial Uncoupling and TRPV1 Antagonism
This compound exerts its physiological effects through two primary mechanisms:
-
Mitochondrial Uncoupling: NO-Gln can dissipate the proton gradient across the inner mitochondrial membrane, leading to an increase in oxygen consumption that is not coupled to ATP synthesis. This process, known as mitochondrial uncoupling, results in energy expenditure as heat.
-
TRPV1 Antagonism: NO-Gln acts as an antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in nociception (the sensation of pain). By inhibiting TRPV1, NO-Gln can produce analgesic effects.
The validation of these mechanisms has been robustly demonstrated in studies utilizing PM20D1 knockout mice. PM20D1 is the primary enzyme responsible for the synthesis and hydrolysis of N-acyl amino acids, including NO-Gln. In PM20D1-KO mice, the levels of NO-Gln and other N-acyl amino acids are significantly dysregulated, leading to observable metabolic and pain-related phenotypes.[1][2][3][4][5][6]
Comparative Analysis: this compound vs. Alternatives
To contextualize the performance of this compound, this section compares its activity with well-characterized pharmacological agents: FCCP, a classical mitochondrial uncoupler, and Capsazepine, a standard TRPV1 antagonist.
Performance in Mitochondrial Uncoupling
| Feature | This compound | FCCP (Carbonyl cyanide p-trifluoromethoxyphenylhydrazone) |
| Mechanism | Endogenous lipid mediator that acts as a protonophore. | Synthetic chemical protonophore. |
| Specificity | Believed to be part of a regulated physiological system. | Non-specific uncoupler, can have off-target effects.[7] |
| In Vivo Relevance | Levels are endogenously regulated by the enzyme PM20D1.[1][2] | Exogenous compound, not naturally present in biological systems. |
| Toxicity Profile | As an endogenous molecule, it is expected to have a better toxicity profile. | Can be toxic at higher concentrations, inhibiting cellular respiration.[8][9] |
Performance in TRPV1 Antagonism
| Feature | This compound | Capsazepine |
| Mechanism | Antagonizes the TRPV1 channel, inhibiting capsaicin-induced calcium influx.[2][5] | Competitive antagonist of the capsaicin binding site on TRPV1.[10][11] |
| Endogenous vs. Synthetic | Endogenous signaling molecule. | Synthetic compound. |
| In Vivo Efficacy | Administration to mice recapitulates some of the anti-nociceptive phenotypes seen in PM20D1-KO animals.[2][5] | Well-established in vivo analgesic effects in various pain models.[12] |
| Potential Side Effects | As part of an endogenous regulatory system, may have a more favorable side-effect profile. | Can exhibit off-target effects and its in vivo application can be limited by poor solubility. |
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway of this compound, the experimental workflow for its validation, and its logical relationship with the alternatives.
Figure 1: this compound Signaling Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Ablation of PM20D1 reveals N-acyl amino acid control of metabolism and nociception - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Ablation of PM20D1 reveals N-acyl amino acid control of metabolism and nociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Mitochondrial Uncoupling: A Key Controller of Biological Processes in Physiology and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 9. FCCP is cardioprotective at concentrations that cause mitochondrial oxidation without detectable depolarisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A new era for the design of TRPV1 antagonists and agonists with the use of structural information and molecular docking of capsaicin-like compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. TRPV1 agonist piperine but not olvanil enhances glutamatergic spontaneous excitatory transmission in rat spinal substantia gelatinosa neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of N-oleoyl Glutamine and N-arachidonoyl Ethanolamine for Researchers and Drug Development Professionals
An in-depth guide to the biological activities, metabolic pathways, and receptor interactions of two prominent N-acyl amides, with supporting experimental data and protocols.
This guide provides a detailed comparative analysis of N-oleoyl glutamine (OEQ) and N-arachidonoyl ethanolamine (AEA), also known as anandamide. Both are endogenous lipid signaling molecules belonging to the broader class of N-acyl amides, yet they exhibit distinct biosynthetic and degradative pathways, receptor pharmacology, and physiological roles. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these two compounds.
Core Properties and Biological Functions
This compound and N-arachidonoyl ethanolamine, while both being lipid amides, are distinguished by their constituent amino acid/amine moieties and their primary receptor targets. OEQ is an N-acyl amino acid with emerging roles in metabolism and pain sensation, whereas AEA is a well-established endocannabinoid with a broad spectrum of neuromodulatory and immunomodulatory functions.
| Feature | This compound (OEQ) | N-arachidonoyl Ethanolamine (AEA) |
| Molecule Type | N-acyl amino acid[1] | N-acyl ethanolamine (Endocannabinoid)[2] |
| Primary Receptor Targets | Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonist[1][3] | Cannabinoid Receptors (CB1, CB2) Partial Agonist, TRPV1 Agonist[4][5][6] |
| Key Biological Roles | Regulation of energy metabolism, mitochondrial uncoupling, nociception[3][7] | Neuromodulation, pain and inflammation regulation, appetite control, mood and memory[8] |
Receptor Affinity and Potency
A direct quantitative comparison of the potency of OEQ and AEA on their common target, TRPV1, is challenging due to the lack of head-to-head studies in the public domain. The available data, obtained from separate studies under varying experimental conditions, are presented below.
N-arachidonoyl Ethanolamine (AEA) is an agonist at TRPV1 channels. Its potency varies depending on the expression system and assay conditions.
| Ligand | Receptor | Action | Potency (EC50/IC50) | Source |
| This compound | TRPV1 | Antagonist | IC50 not definitively reported in peer-reviewed literature. | [1][3] |
| N-arachidonoyl Ethanolamine | TRPV1 | Agonist | EC50: 0.7 - 5 µM (in recombinant cell lines) | [4][6] |
| EC50: 6.02 ± 1.23 µM (in patch-clamp recordings) | ||||
| CB1 (human) | Partial Agonist | Ki: 239.2 nM (highly variable) | ||
| CB1 (rat) | Partial Agonist | Ki: 87.7 nM (highly variable) | ||
| CB2 (human) | Partial Agonist | Ki: 439.5 nM (highly variable) |
Note: Ki values for AEA at cannabinoid receptors exhibit significant heterogeneity across studies.
Metabolic Pathways
The biosynthesis and degradation of OEQ and AEA are governed by distinct enzymatic pathways, which represents a key area of divergence between these two molecules.
This compound (OEQ) Metabolism
The metabolism of OEQ is uniquely regulated by the bidirectional enzyme Peptidase M20 Domain Containing 1 (PM20D1) . This enzyme catalyzes both the synthesis of OEQ from oleic acid and glutamine, and its hydrolysis back to these precursors.[3][7][9][10]
N-arachidonoyl Ethanolamine (AEA) Metabolism
The metabolism of AEA is more complex, involving a multi-step synthesis and degradation primarily mediated by Fatty Acid Amide Hydrolase (FAAH) .
Biosynthesis: AEA is synthesized "on-demand" from membrane phospholipids. A key pathway involves the formation of N-arachidonoyl phosphatidylethanolamine (NAPE) from phosphatidylethanolamine (PE) and phosphatidylcholine (PC), catalyzed by N-acyltransferase (NAT). NAPE is then hydrolyzed by NAPE-specific phospholipase D (NAPE-PLD) to yield AEA.
Degradation: AEA's biological activity is terminated by its transport into the cell and subsequent hydrolysis by FAAH into arachidonic acid and ethanolamine.[11][12][13]
Signaling Pathways
This compound (OEQ) Signaling
The primary signaling mechanism identified for OEQ is the antagonism of the TRPV1 channel . By blocking this channel, OEQ can modulate downstream signaling events that are typically initiated by TRPV1 agonists like capsaicin or heat. This includes the inhibition of calcium influx and subsequent cellular responses.
N-arachidonoyl Ethanolamine (AEA) Signaling
AEA has a more complex signaling profile, acting through both cannabinoid receptors (CB1 and CB2) and the TRPV1 channel .
-
CB1/CB2 Receptor Activation: As a partial agonist, AEA binds to CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs). Activation of these receptors typically leads to the inhibition of adenylyl cyclase, modulation of ion channels (inhibition of Ca²⁺ channels and activation of K⁺ channels), and activation of the mitogen-activated protein kinase (MAPK) pathway.[2][14][15][16]
-
TRPV1 Receptor Activation: AEA also directly activates TRPV1 channels, leading to an influx of Ca²⁺ and subsequent downstream signaling, which can contribute to its effects on pain and inflammation.[5][17]
Experimental Protocols
Calcium Flux Assay for TRPV1 Activity
This protocol provides a general framework for assessing the agonist or antagonist activity of compounds at the TRPV1 receptor using a fluorescent calcium indicator.
Detailed Method:
-
Cell Culture: Plate HEK293 cells stably expressing the TRPV1 receptor in a 96-well or 384-well black-walled, clear-bottom plate. Culture the cells in appropriate media until they reach 80-90% confluency.
-
Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Remove the culture medium and add the dye-loading solution to each well. Incubate the plate for 60-120 minutes at 37°C in the dark.
-
Cell Washing: After incubation, gently wash the cells two to three times with the physiological salt solution to remove any extracellular dye.
-
Compound Addition and Measurement:
-
For Agonist Testing (AEA): Establish a baseline fluorescence reading. Add varying concentrations of AEA to the wells and immediately begin recording the fluorescence intensity over time.
-
For Antagonist Testing (OEQ): Establish a baseline fluorescence reading. Add varying concentrations of OEQ to the wells and incubate for a predetermined time (e.g., 15-30 minutes). After incubation, add a fixed concentration of a known TRPV1 agonist (e.g., capsaicin, at its EC80 concentration) and immediately record the fluorescence intensity.
-
-
Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium concentration. For agonists, plot the peak fluorescence change against the log of the concentration to determine the EC50 value. For antagonists, plot the inhibition of the agonist response against the log of the antagonist concentration to determine the IC50 value.[18]
PM20D1 Enzyme Activity Assay
This protocol outlines a method to measure the bidirectional activity of the PM20D1 enzyme.
For Hydrolysis Activity:
-
Reaction Setup: In a reaction buffer (e.g., PBS), combine purified recombinant PM20D1 protein with the N-acyl amino acid substrate (e.g., this compound) at a specific concentration (e.g., 100 µM).
-
Incubation: Incubate the reaction mixture at 37°C for a set period (e.g., 1.5 hours).
-
Reaction Termination: Stop the reaction by adding a solvent mixture, such as 2:1 chloroform:methanol.
-
Analysis: Analyze the reaction products (free fatty acid and amino acid) using techniques like liquid chromatography-mass spectrometry (LC-MS) to quantify the extent of hydrolysis.[10]
For Synthesis Activity:
-
Reaction Setup: In a reaction buffer, combine purified PM20D1 with a free fatty acid (e.g., oleic acid) and an amino acid (e.g., glutamine) at specified concentrations (e.g., 1 mM each).
-
Incubation: Incubate the mixture at 37°C for a defined time.
-
Reaction Termination: Quench the reaction as described above.
-
Analysis: Quantify the formation of the N-acyl amino acid product using LC-MS.[10]
Conclusion
This compound and N-arachidonoyl ethanolamine are two important endogenous N-acyl amides with distinct and, in some cases, opposing biological activities. OEQ's role as a TRPV1 antagonist and its regulation by the bidirectional enzyme PM20D1 highlight its potential as a therapeutic target in metabolic and pain-related disorders. In contrast, AEA's well-established function as an endocannabinoid, with dual actions on cannabinoid and TRPV1 receptors, underscores its broad influence on physiological and pathophysiological processes.
For researchers and drug development professionals, understanding the nuanced differences in their metabolic pathways, receptor pharmacology, and signaling cascades is crucial for the design of selective and effective therapeutic interventions. Future direct comparative studies are needed to provide a more precise quantitative understanding of their relative potencies and to further elucidate their respective roles in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. Anandamide and vanilloid TRPV1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TRPV1 activation by endogenous anandamide triggers postsynaptic LTD in dentate gyrus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anandamide and vanilloid TRPV1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. static1.squarespace.com [static1.squarespace.com]
- 8. researchgate.net [researchgate.net]
- 9. The secreted enzyme PM20D1 regulates lipidated amino acid uncouplers of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A plasma protein network regulates PM20D1 and N-acyl amino acid bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. straingenie.com [straingenie.com]
- 12. Frontiers | A Personal Retrospective: Elevating Anandamide (AEA) by Targeting Fatty Acid Amide Hydrolase (FAAH) and the Fatty Acid Binding Proteins (FABPs) [frontiersin.org]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. embopress.org [embopress.org]
- 18. N-Methylamide-structured SB366791 derivatives with high TRPV1 antagonistic activity: toward PET radiotracers to visualize TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
N-Oleoyl Glutamine: A Comparative Analysis of Its Potency as a Mitochondrial Uncoupler
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of N-oleoyl glutamine's potency as a mitochondrial uncoupler against other well-established and novel uncoupling agents. The information presented is collated from peer-reviewed studies and aims to provide an objective overview supported by experimental data to inform research and development in metabolic diseases, oncology, and other fields where mitochondrial modulation is of interest.
Quantitative Comparison of Mitochondrial Uncoupler Potency
| Compound | Potency (EC50) | Maximal Respiration Stimulation | Cell Type / System | Reference |
| This compound | Not Reported | 64% increase at 50 µM | C2C12 myoblasts | [1] |
| BAM15 | ~1.4 µM | Not specified in EC50 study | Normal Murine Liver (NMuLi) cells | [2] |
| 2,4-Dinitrophenol (DNP) | ~10.1 µM | Not specified in EC50 study | Normal Murine Liver (NMuLi) cells | [2] |
| FCCP | Not specified in EC50 study | Less efficient than N-acyl amino acids | L6 myoblasts, primary adipocytes | [3] |
| N-acyl amino acids (general) | Not Reported | Proficient uncouplers, but less efficient than FCCP | L6 myoblasts, primary adipocytes | [3] |
In-Depth Look at this compound and its Analogs
This compound belongs to the class of N-acyl amino acids (NAAs), which are endogenous signaling lipids. The enzyme peptidase M20 domain-containing 1 (PM20D1) plays a crucial role in both the synthesis and hydrolysis of these compounds.[4] Studies on various NAAs have demonstrated their ability to induce mitochondrial uncoupling, largely independent of the well-known uncoupling protein 1 (UCP1). The proposed mechanism involves interaction with the adenine nucleotide translocator (ANT) in the inner mitochondrial membrane.[5][6][7]
One study systematically evaluated the uncoupling activity of a series of N-acyl amino acids in C2C12 myoblast cells. At a concentration of 50 µM, N-oleoyl-L-glutamine was shown to stimulate maximal respiration to approximately 140% of the baseline. This is a significant effect, although other N-acyl amino acids with different amino acid head groups, such as N-oleoyl-L-phenylalanine, exhibited even greater stimulation under the same conditions.
The Newer Generation: BAM15
BAM15 has emerged as a promising mitochondrial uncoupler with high potency and a superior safety profile compared to classical uncouplers like DNP and FCCP. It is reported to be approximately 7-fold more potent than DNP in stimulating oxygen consumption.[2] A key advantage of BAM15 is its selectivity for the mitochondrial inner membrane, showing minimal effects on the plasma membrane potential, which is a common off-target effect of older uncouplers that contributes to their toxicity.
Classical Uncouplers: DNP and FCCP
2,4-Dinitrophenol (DNP) and Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone (FCCP) are well-characterized "classical" mitochondrial uncouplers. While potent, their therapeutic application has been hampered by a narrow therapeutic window and significant toxicity. The off-target effects, including plasma membrane depolarization, contribute to their adverse profiles. In comparative studies, N-acyl amino acids, including derivatives of oleic acid, have been shown to be proficient uncouplers but are generally less efficient than FCCP.[3]
Experimental Protocols
The data presented in this guide are primarily derived from experiments utilizing extracellular flux analysis to measure cellular oxygen consumption rates (OCR). The Seahorse XF Cell Mito Stress Test is a widely adopted standard for this purpose.
Seahorse XF Cell Mito Stress Test Protocol
This protocol is a generalized representation of the methodology used in the cited studies. Specific parameters such as cell seeding density and compound concentrations may vary between experiments.
1. Cell Culture and Seeding:
-
Cells (e.g., C2C12 myoblasts, NMuLi liver cells) are cultured under standard conditions.
-
On the day prior to the assay, cells are seeded into the wells of a Seahorse XF cell culture microplate at a predetermined density (e.g., 20,000 cells/well). Background correction wells are left empty.
-
The plate is incubated overnight to allow for cell attachment.
2. Sensor Cartridge Hydration:
-
A Seahorse XF sensor cartridge is hydrated with Seahorse XF Calibrant solution overnight in a non-CO2 incubator at 37°C.
3. Assay Preparation:
-
On the day of the assay, the cell culture medium is replaced with a pre-warmed assay medium (e.g., Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine).
-
The cell plate is then placed in a 37°C non-CO2 incubator for at least one hour to allow for temperature and pH equilibration.
4. Compound Loading:
-
The mitochondrial uncouplers to be tested (e.g., this compound, BAM15, DNP, FCCP) and other mitochondrial modulators are prepared in the assay medium at the desired concentrations.
-
The compounds are loaded into the appropriate ports of the hydrated sensor cartridge. A typical Mito Stress Test involves sequential injections of:
-
Port A: The uncoupler of interest at various concentrations to determine a dose-response.
-
Port B: Oligomycin, an ATP synthase inhibitor, to measure ATP-linked respiration.
-
Port C: FCCP, to induce maximal respiration.
-
Port D: A mixture of Rotenone (Complex I inhibitor) and Antimycin A (Complex III inhibitor) to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.
-
5. Data Acquisition and Analysis:
-
The loaded sensor cartridge and the cell plate are placed into the Seahorse XF Analyzer.
-
The instrument measures the oxygen consumption rate (OCR) in real-time, before and after the injection of each compound.
-
The data is analyzed to determine key parameters of mitochondrial function, including basal respiration, ATP production, maximal respiration, and spare respiratory capacity. The EC50 for the uncoupling effect can be calculated from the dose-response curve of the tested uncoupler.
Visualizing the Mechanisms
To better understand the biological context of mitochondrial uncoupling by this compound, the following diagrams illustrate the relevant pathways and experimental workflow.
Caption: Biosynthesis of this compound by PM20D1 and its proposed mechanism of action via the Adenine Nucleotide Translocator (ANT) to induce mitochondrial proton leak.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Ablation of PM20D1 reveals N-acyl amino acid control of metabolism and nociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The secreted enzyme PM20D1 regulates lipidated amino acid uncouplers of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adverse bioenergetic effects of N-acyl amino acids in human adipocytes overshadow beneficial mitochondrial uncoupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adverse bioenergetic effects of N-acyl amino acids in human adipocytes overshadow beneficial mitochondrial uncoupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Mitochondrial Respiration-Dependent ANT2-UCP2 Interaction [frontiersin.org]
A Comparative Analysis of the Metabolic Effects of N-Oleoyl Glutamine and Its Parent Molecules, Oleic Acid and Glutamine
For Immediate Release
[City, State] – [Date] – A comprehensive review of existing literature provides a comparative analysis of the metabolic effects of N-oleoyl glutamine (OEQ), a lipid-amino acid conjugate, and its constituent parent molecules, oleic acid (OA) and glutamine (Gln). This guide synthesizes experimental data to offer researchers, scientists, and drug development professionals a clear overview of the distinct and overlapping metabolic activities of these compounds, with a focus on mitochondrial respiration and key signaling pathways.
This compound is an endogenous N-acyl amino acid that has garnered interest for its role in regulating energy metabolism. Its metabolic influence is intrinsically linked to its components: oleic acid, a prevalent monounsaturated fatty acid, and glutamine, a versatile amino acid. Understanding the individual and conjugated effects of these molecules is crucial for elucidating their therapeutic potential.
Quantitative Comparison of Metabolic Effects
To facilitate a direct comparison, the following table summarizes the key quantitative metabolic effects of OEQ, OA, and Gln based on available experimental data. The primary focus is on their impact on mitochondrial respiration in C2C12 myoblasts, a common cell line model for studying muscle metabolism.
| Parameter | This compound (OEQ) | Oleic Acid (OA) | Glutamine (Gln) |
| Effect on Mitochondrial Respiration | Induces mitochondrial uncoupling, increasing respiration by 64% at 50 µM in C2C12 cells.[1] | Increases mitochondrial mass and maximal respiration in C2C12 cells. | Essential for mitochondrial integrity and respiration; its depletion decreases basal and maximal respiration in C2C12 cells.[2] High concentrations can cause mitochondrial uncoupling.[3] |
| Primary Mechanism | Mitochondrial Uncoupling. | Activation of PPARδ and increased mitochondrial biogenesis.[4] | Serves as a key substrate for the TCA cycle.[2] |
| Signaling Pathway Activation | Currently unknown. | Activates PPARα and PPARδ.[4] | Can activate mTORC1 and PPARγ signaling pathways.[5][6] |
Experimental Methodologies
The following section details the experimental protocols for the key findings cited in this guide, providing a reference for researchers looking to replicate or build upon these studies.
Mitochondrial Respiration Assay in C2C12 Cells
This protocol is a generalized representation based on common methodologies for assessing mitochondrial function in C2C12 cells, as specific details for the this compound experiment were not fully available.
1. Cell Culture and Differentiation:
-
C2C12 myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
To induce differentiation into myotubes, the growth medium is replaced with DMEM containing 2% horse serum once the cells reach approximately 80-90% confluency. The differentiation medium is replaced every 48 hours for 4-6 days.
2. Oxygen Consumption Rate (OCR) Measurement:
-
Differentiated C2C12 myotubes are seeded into a Seahorse XF cell culture microplate.
-
Prior to the assay, the culture medium is replaced with a low-buffered Seahorse XF assay medium supplemented with substrates like glucose, pyruvate, and glutamine, and the cells are equilibrated in a non-CO2 incubator.
-
The Seahorse XF Analyzer is used to measure the OCR. Baseline OCR is measured, followed by the sequential injection of mitochondrial stressors:
-
Oligomycin: An ATP synthase inhibitor, which allows for the measurement of ATP-linked respiration.
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that collapses the mitochondrial membrane potential and induces maximal respiration.
-
Rotenone and Antimycin A: Complex I and III inhibitors, respectively, which shut down mitochondrial respiration and allow for the determination of non-mitochondrial oxygen consumption.
-
-
Test compounds (this compound, oleic acid, or varied concentrations of glutamine) are injected to assess their immediate effects on OCR.
Signaling Pathways and Logical Relationships
The metabolic effects of these molecules are mediated by distinct signaling pathways. The diagrams below, generated using Graphviz, illustrate the known pathways for oleic acid and glutamine.
The following diagram illustrates the experimental workflow for assessing the impact of these molecules on mitochondrial respiration.
Discussion and Future Directions
The comparison reveals that while this compound's effect on mitochondrial respiration is potent, its mechanism appears to be a direct induction of uncoupling. In contrast, oleic acid enhances respiratory capacity through the transcriptional regulation of mitochondrial biogenesis, a more adaptive and potentially sustained effect. Glutamine serves as a fundamental fuel source, and its impact on respiration is tied to its availability and the cell's metabolic state.
A significant gap in the current understanding is the signaling pathway(s) through which this compound exerts its effects. Future research should investigate whether OEQ interacts with receptors such as PPARs or influences key metabolic regulators like mTORC1. Furthermore, direct comparative studies examining the dose-dependent effects of all three molecules on mitochondrial function and downstream metabolic pathways in various cell types are warranted to fully delineate their physiological and pharmacological profiles. The potential adverse effects of N-acyl amino acids on cell functionality, as suggested by recent studies, also require further investigation to assess the therapeutic window of these molecules.
This guide provides a foundational comparison of this compound and its parent molecules. The presented data and experimental frameworks are intended to support further research into the nuanced roles of these compounds in metabolic regulation.
References
- 1. researchgate.net [researchgate.net]
- 2. Glutamine depletion disrupts mitochondrial integrity and impairs C2C12 myoblast proliferation, differentiation, and the heat-shock response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oleic acid up-regulates myosin heavy chain (MyHC) 1 expression and increases mitochondrial mass and maximum respiration in C2C12 myoblasts [pubmed.ncbi.nlm.nih.gov]
- 4. Glutamine activates peroxisome proliferator-activated receptor-γ in intestinal epithelial cells via 15-S-HETE and 13-OXO-ODE: a novel mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. L-Glutamine enhances enterocyte growth via activation of the mTOR signaling pathway independently of AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adverse bioenergetic effects of N-acyl amino acids in human adipocytes overshadow beneficial mitochondrial uncoupling - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: N-Oleoyl Glutamine and Capsaicin on the TRPV1 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of N-oleoyl glutamine and capsaicin, two modulators of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel. While both molecules interact with this key receptor involved in pain and temperature sensation, their effects are diametrically opposed. This document outlines their mechanisms of action, presents quantitative data, details experimental protocols for their study, and provides visual representations of their signaling pathways and experimental workflows.
Introduction to TRPV1, this compound, and Capsaicin
The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that plays a crucial role in the detection and transduction of noxious stimuli, including heat, protons (low pH), and certain endogenous lipids.[1] Its activation leads to a sensation of burning pain, making it a significant target for the development of analgesic drugs.[2]
Capsaicin , the pungent compound found in chili peppers, is the most well-known exogenous agonist of TRPV1. Its binding to the receptor induces a prolonged activation, leading to the characteristic burning sensation.[3] This property has been harnessed for therapeutic purposes, where chronic application of capsaicin leads to desensitization of the receptor and a subsequent analgesic effect.[4]
In contrast, This compound is an endogenous N-acyl amino acid that has been identified as an antagonist of the TRPV1 receptor.[5][6] It is part of a diverse class of bioactive signaling lipids, and its ability to inhibit TRPV1 activation suggests a potential role in modulating pain and inflammation.[5][7]
Mechanism of Action: An Agonist vs. an Antagonist
The primary distinction between capsaicin and this compound lies in their opposing effects on TRPV1 channel gating.
Capsaicin acts as a potent agonist . It binds to a specific intracellular pocket on the TRPV1 channel, stabilizing the open conformation. This allows for an influx of cations, primarily calcium (Ca²⁺) and sodium (Na⁺), into the neuron.[1] The resulting depolarization of the cell membrane generates an action potential that is transmitted to the central nervous system, perceived as a painful, burning sensation.[3]
This compound , on the other hand, functions as a TRPV1 antagonist . It inhibits the activation of the channel, specifically blocking the influx of calcium that is induced by agonists like capsaicin.[5] While the precise binding site and competitive nature are still under detailed investigation, its action prevents the conformational changes required for channel opening, thereby blocking the downstream signaling cascade that leads to pain perception.[5][7]
Data Presentation: A Comparative Overview
The following table summarizes the key pharmacological differences between this compound and capsaicin in their interaction with the TRPV1 receptor.
| Feature | This compound | Capsaicin |
| Action on TRPV1 | Antagonist[5] | Agonist[3] |
| Effect on Ion Channel | Inhibits channel opening[5] | Promotes channel opening |
| Primary Cellular Effect | Blocks capsaicin-induced Ca²⁺ influx[5] | Induces Ca²⁺ and Na⁺ influx[1] |
| IC50 / EC50 | IC50: Not explicitly stated in the provided search results, but demonstrated to inhibit capsaicin-induced calcium flux.[5] | EC50: ~0.9 µM in HEK293 cells (impedance spectroscopy) |
| Physiological Sensation | Antinociceptive (reduces pain)[5] | Nociceptive (induces a burning sensation)[3] |
| Therapeutic Potential | Analgesic for inflammatory pain[7] | Topical analgesic (through desensitization)[4] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of compounds like this compound and capsaicin on TRPV1.
Calcium Imaging Assay for TRPV1 Antagonism (FLIPR)
This protocol describes a high-throughput method to assess the antagonistic activity of a compound against capsaicin-induced TRPV1 activation using a Fluorometric Imaging Plate Reader (FLIPR).
Objective: To measure the ability of this compound to inhibit capsaicin-induced intracellular calcium influx in HEK293 cells stably expressing human TRPV1 (hTRPV1).
Materials:
-
HEK293 cells stably expressing hTRPV1
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), penicillin/streptomycin
-
Poly-D-lysine coated 96-well black-walled, clear-bottom plates
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) buffered with 20 mM HEPES (Assay Buffer)
-
Capsaicin (agonist)
-
This compound (test antagonist)
-
Capsazepine (positive control antagonist)
-
FLIPR Tetra® or similar instrument
Procedure:
-
Cell Plating:
-
Seed HEK293-hTRPV1 cells into 96-well black-walled, clear-bottom plates at a density of 50,000 cells/well.
-
Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell adherence.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in Assay Buffer. A typical concentration is 2 µM Fluo-4 AM with 0.02% Pluronic F-127.
-
Remove the culture medium from the cell plates and add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plates for 60 minutes at 37°C, protected from light.
-
-
Compound Addition (Antagonist):
-
During the final 15-30 minutes of dye loading, prepare serial dilutions of this compound and the positive control antagonist (e.g., capsazepine) in Assay Buffer.
-
After the incubation period, wash the cells twice with 100 µL of Assay Buffer.
-
Add 50 µL of the antagonist solutions to the respective wells.
-
Incubate for 15-20 minutes at room temperature.
-
-
Agonist Addition and Fluorescence Reading (FLIPR):
-
Prepare a capsaicin solution in Assay Buffer at a concentration that elicits a submaximal response (EC80), typically around 1 µM.
-
Set the FLIPR instrument to record fluorescence (Excitation: ~488 nm, Emission: ~525 nm).
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Add 50 µL of the capsaicin solution to all wells simultaneously using the FLIPR's integrated pipettor.
-
Continue recording the fluorescence signal for at least 90-120 seconds to capture the peak calcium response.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the response in the presence of the antagonist to the control response (capsaicin alone).
-
Plot the percentage of inhibition against the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Whole-Cell Patch-Clamp Electrophysiology for TRPV1 Antagonism
This protocol provides a detailed method for measuring the inhibitory effect of this compound on capsaicin-activated currents in individual HEK293 cells expressing hTRPV1.
Objective: To directly measure the inhibition of TRPV1 ion channel currents by this compound.
Materials:
-
HEK293 cells expressing hTRPV1
-
Glass coverslips
-
Patch-clamp amplifier and data acquisition system (e.g., Axopatch 200B, pCLAMP software)
-
Micromanipulator
-
Borosilicate glass capillaries for pipette fabrication
-
External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP (pH adjusted to 7.2 with CsOH).
-
Capsaicin
-
This compound
Procedure:
-
Cell Preparation:
-
Plate HEK293-hTRPV1 cells on glass coverslips 24-48 hours before the experiment.
-
Transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution.
-
-
Pipette Fabrication and Filling:
-
Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.
-
Fill the pipette with the internal solution and mount it on the micromanipulator.
-
-
Whole-Cell Configuration:
-
Approach a single, healthy-looking cell with the micropipette while applying positive pressure.
-
Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).
-
Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.
-
-
Current Recording:
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
Apply a voltage ramp protocol (e.g., from -100 mV to +100 mV over 200 ms) to measure the baseline current-voltage (I-V) relationship.
-
Perfuse the cell with a solution containing capsaicin (e.g., 1 µM) to activate TRPV1 channels and record the resulting inward and outward currents.
-
After a stable capsaicin-evoked current is achieved, co-perfuse with a solution containing both capsaicin and this compound at various concentrations.
-
Record the currents in the presence of the antagonist.
-
Wash out the antagonist and capsaicin with the external solution to observe the reversibility of the inhibition.
-
-
Data Analysis:
-
Measure the peak current amplitude at a specific voltage (e.g., +80 mV) in the presence and absence of the antagonist.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Construct a concentration-response curve and determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathway of TRPV1 Activation by Capsaicin
Antagonistic Action of this compound
Experimental Workflow for Calcium Imaging Assay
References
- 1. researchgate.net [researchgate.net]
- 2. Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Effects of TRPV1 Activation by Capsaicin and Endogenous N-Arachidonoyl Taurine on Synaptic Transmission in the Prefrontal Cortex [frontiersin.org]
N-Oleoyl Glutamine: An In Vivo Efficacy Comparison with Standard Analgesics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo analgesic efficacy of N-oleoyl glutamine (OEQ) against standard analgesics, namely morphine and ibuprofen. The content is based on available preclinical data and is intended to inform research and development in the field of pain management.
Executive Summary
This compound, an endogenous N-acyl amino acid, has demonstrated notable analgesic properties in established rodent models of pain. Administered at a dose of 100 mg/kg, OEQ has been shown to significantly reduce pain behaviors in both the acetic acid-induced writhing test and the formalin test in mice. While direct head-to-head comparative studies with standard analgesics are not yet available, an indirect comparison based on historical data from similar experimental models suggests that OEQ possesses potent analgesic effects. Its mechanism of action, involving the enzyme PM20D1 and interaction with the TRPV1 receptor, presents a novel pathway for pain modulation that differs from traditional opioid and non-steroidal anti-inflammatory drug (NSAID) mechanisms.
Comparative Analgesic Efficacy
The following tables summarize the in vivo analgesic effects of this compound compared to morphine and ibuprofen in two standard pain models. It is important to note that these are indirect comparisons, and efficacy can vary based on specific experimental conditions.
Table 1: Acetic Acid-Induced Writhing Test in Mice
The writhing test assesses visceral pain. An intraperitoneal injection of acetic acid induces characteristic abdominal constrictions, and a reduction in the number of writhes indicates an analgesic effect.
| Compound | Dose | Route of Administration | % Inhibition of Writhing (Approximate) | Reference |
| This compound | 100 mg/kg | Intraperitoneal (i.p.) | Significant reduction | [1] |
| Morphine | 0.1 - 10 mg/kg | Subcutaneous (s.c.) / Intraperitoneal (i.p.) | 50-100% | [2][3] |
| Ibuprofen | 50 - 200 mg/kg | Intraperitoneal (i.p.) | 50-80% | [4][5] |
Note: The study on this compound reported a "significant" reduction without specifying the exact percentage of inhibition. The data for morphine and ibuprofen represent a typical range of efficacy observed in this model.
Table 2: Formalin Test in Mice
The formalin test models both acute (Phase I) and inflammatory (Phase II) pain. A subcutaneous injection of formalin into the paw elicits paw licking and biting behaviors, which are quantified over time.
| Compound | Dose | Route of Administration | Effect on Formalin-Induced Paw Licking | Reference |
| This compound | 100 mg/kg | Intraperitoneal (i.p.) | Significant reduction in both phases | [1] |
| Morphine | 1 - 10 mg/kg | Subcutaneous (s.c.) | Inhibition of both phases | [6][7][8] |
| Ibuprofen | 50 - 300 mg/kg | Intraperitoneal (i.p.) | Primarily inhibits the second (inflammatory) phase | [4][9] |
Experimental Protocols
Acetic Acid-Induced Writhing Test
This model is used to evaluate peripherally acting analgesics.[10]
-
Animals: Male mice are typically used.
-
Acclimation: Animals are allowed to acclimate to the testing environment.
-
Drug Administration: this compound (100 mg/kg), a standard analgesic (e.g., morphine, ibuprofen), or vehicle is administered, typically via intraperitoneal or subcutaneous injection.
-
Induction of Writhing: After a predetermined pretreatment time (e.g., 30 minutes), a solution of acetic acid (commonly 0.6-1% in saline) is injected intraperitoneally.[10][11]
-
Observation: Immediately after acetic acid injection, mice are placed in an observation chamber. The number of writhes (a specific stretching posture) is counted for a set period, usually 10-20 minutes.[2][10]
-
Data Analysis: The total number of writhes for each animal is recorded. The percentage of inhibition of writhing is calculated by comparing the mean number of writhes in the drug-treated groups to the vehicle-treated control group.
Formalin Test
This biphasic model assesses both neurogenic and inflammatory pain.[12][13]
-
Animals: Male mice are commonly used.
-
Acclimation: Animals are placed in an observation chamber for at least 30 minutes to acclimate.
-
Drug Administration: The test compound, standard analgesic, or vehicle is administered prior to formalin injection.
-
Induction of Pain: A small volume (e.g., 20 µL) of a dilute formalin solution (typically 1-5%) is injected subcutaneously into the plantar surface of one hind paw.[14][15]
-
Observation: The amount of time the animal spends licking or biting the injected paw is recorded. Observations are typically divided into two phases:
-
Data Analysis: The total time spent licking/biting in each phase is determined. The analgesic effect is measured as a reduction in this pain behavior compared to the control group.
Signaling Pathway of this compound
The analgesic effects of this compound are thought to be mediated through a novel signaling pathway involving the enzyme PM20D1 and the transient receptor potential vanilloid 1 (TRPV1) channel.
Caption: Proposed signaling pathway for this compound's analgesic effect.
This compound is an endogenous lipid synthesized by the enzyme PM20D1.[1] It is proposed to exert its analgesic effects through at least two mechanisms. Firstly, it acts as an antagonist of the TRPV1 receptor, a key ion channel involved in the transmission of pain signals.[1] By inhibiting TRPV1, OEQ can reduce the excitability of nociceptive neurons. Secondly, OEQ has been shown to induce mitochondrial uncoupling, a process that may also contribute to its overall physiological effects, although its direct link to analgesia requires further investigation.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the in vivo analgesic efficacy of a test compound like this compound.
Caption: General workflow for in vivo analgesic screening.
Conclusion
This compound presents a promising avenue for the development of novel analgesics. Its efficacy in preclinical models of visceral and inflammatory pain, coupled with a distinct mechanism of action, suggests it may offer an alternative to traditional pain therapies. Further research, including direct comparative studies with standard analgesics and exploration of its safety profile, is warranted to fully elucidate its therapeutic potential.
References
- 1. Ablation of PM20D1 reveals N-acyl amino acid control of metabolism and nociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting pain-depressed behaviors in preclinical assays of pain and analgesia: Drug effects on acetic acid-depressed locomotor activity in ICR mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isobolographic analysis of the opioid-opioid interactions in a tonic and a phasic mouse model of induced nociceptive pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Equivalent intraperitoneal doses of ibuprofen supplemented in drinking water or in diet: a behavioral and biochemical assay using antinociceptive and thromboxane inhibitory dose–response curves in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rapid development of tolerance to morphine in the formalin test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential sensitivity of mice bred for stress-induced analgesia to morphine and ACEA-1011 in the formalin test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential antinociceptive effects of morphine and methylmorphine in the formalin test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. rjptsimlab.com [rjptsimlab.com]
- 11. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pain Assessment Using the Rat and Mouse Formalin Tests [en.bio-protocol.org]
- 13. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]
N-Oleoyl Glutamine: A Comparative Analysis of its Therapeutic Potential in Metabolic Disorders and Neuropathic Pain
For Immediate Release
This guide provides a comprehensive comparison of N-oleoyl glutamine (OEQ), an endogenous N-acyl amino acid, with existing therapeutic agents for metabolic disorders and neuropathic pain. The content is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by available preclinical experimental data.
Introduction to this compound (OEQ)
This compound is an endogenous lipid signaling molecule synthesized by the enzyme peptidase M20 domain containing 1 (PM20D1). It has garnered significant interest for its dual therapeutic potential, stemming from two primary mechanisms of action:
-
Mitochondrial Uncoupling: OEQ can dissipate the proton gradient across the inner mitochondrial membrane, leading to increased energy expenditure and thermogenesis. This mechanism is being explored for its potential in treating metabolic disorders such as obesity.
-
Transient Receptor Potential (TRP) Channel Antagonism: OEQ has been shown to inhibit the activity of TRP channels, specifically TRPV1, which are key mediators of nociception. This suggests its utility as a novel analgesic for neuropathic pain.
This document will evaluate the preclinical evidence supporting these therapeutic claims and compare the performance of OEQ with established treatments in both therapeutic areas.
Section 1: OEQ in Metabolic Disorders - A Comparison with Existing Treatments
The primary therapeutic target for OEQ in metabolic disorders is obesity, leveraging its mitochondrial uncoupling activity. This section compares OEQ with other mitochondrial uncouplers and the current standard of care, GLP-1 receptor agonists.
Mechanism of Action: Mitochondrial Uncoupling
Mitochondrial uncouplers increase energy expenditure by dissociating substrate oxidation from ATP synthesis, releasing energy as heat. This process is a promising strategy for combating obesity.
Figure 1: Mechanism of Mitochondrial Uncoupling by this compound (OEQ).
Comparative Efficacy Data
Direct comparative studies of OEQ against other obesity treatments are limited. The following tables summarize available preclinical data for OEQ's class of molecules (N-acyl amino acids) and established therapies in relevant models.
Table 1: Comparison of Mitochondrial Uncouplers in Adipocytes
| Compound | Model | Key Efficacy Endpoint | Result | Adverse Effects Noted |
| N-Acyl Amino Acids | Human Adipocytes (in vitro) | Oxygen Consumption Rate (OCR) | Potent induction of proton leak | Reduced adipocyte viability and ATP production at concentrations >25 µM, suggesting a narrow therapeutic window. |
| 2,4-Dinitrophenol (DNP) | Human Adipocytes (in vitro) | Oxygen Consumption Rate (OCR) | Potent induction of proton leak | Larger therapeutic index in vitro compared to N-acyl amino acids. |
Table 2: Preclinical Efficacy of GLP-1 Receptor Agonists in Obesity Models
| Compound | Model | Key Efficacy Endpoint | Result |
| Semaglutide | Diet-Induced Obese (DIO) Mice | Body Weight Reduction | ~18% reduction relative to vehicle. |
| Tirzepatide (Dual GLP-1/GIP Agonist) | Diet-Induced Obese (DIO) Mice | Body Weight Reduction | Up to 27% reduction relative to vehicle.[1] |
Experimental Protocols
Mitochondrial Uncoupling Assay in Primary Adipocytes
-
Isolation of Preadipocytes: Brown or white preadipocytes are isolated from the stromal vascular fraction of adipose tissue from mice.
-
Cell Culture and Differentiation: Preadipocytes are cultured and differentiated into mature adipocytes using a specific differentiation cocktail (containing, for example, insulin, dexamethasone, IBMX, and T3).
-
Oxygen Consumption Rate (OCR) Measurement: Differentiated adipocytes are seeded in a Seahorse XF analyzer plate. Baseline OCR is measured, followed by sequential injections of the test compound (e.g., this compound, DNP), oligomycin (to inhibit ATP synthase), FCCP (a classical uncoupler to measure maximal respiration), and rotenone/antimycin A (to inhibit Complex I and III).
-
Data Analysis: Uncoupled respiration is calculated as the OCR after oligomycin injection minus the non-mitochondrial respiration (post-rotenone/antimycin A).
Section 2: OEQ in Neuropathic Pain - A Comparison with Existing Treatments
OEQ's potential as an analgesic stems from its ability to antagonize TRP channels, which are crucial in the signaling of neuropathic pain. This section compares OEQ with first-line treatments for neuropathic pain, such as gabapentin and amitriptyline.
Mechanism of Action in Pain
The precise mechanism of OEQ in pain is still under investigation, but it is known to inhibit capsaicin-induced calcium flux in cells expressing TRPV1. The diagram below illustrates the general workflow for evaluating analgesics in preclinical models.
References
A Comparative Analysis of N-oleoyl Glutamine and Other PM20D1-Regulated Lipids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of N-oleoyl glutamine and other lipids regulated by the peptidase M20 domain containing 1 (PM20D1) enzyme. N-acyl amino acids (NAAs), the products of PM20D1-mediated condensation of fatty acids and amino acids, have emerged as a class of bioactive lipids with significant roles in energy metabolism, nociception, and thermogenesis. This document summarizes key performance metrics based on available experimental data, details relevant experimental protocols, and visualizes the underlying biological pathways.
Introduction to PM20D1 and N-Acyl Amino Acids
The secreted enzyme PM20D1 is a key regulator of a class of bioactive lipids known as N-acyl amino acids (NAAs). PM20D1 is a bidirectional enzyme, capable of both synthesizing NAAs from fatty acids and amino acids and hydrolyzing them back to their constituent parts[1]. These lipids, including the focus of this guide, this compound, have been shown to modulate fundamental physiological processes.
One of the most significant functions of certain NAAs is their role as endogenous uncouplers of mitochondrial respiration, a process that is independent of the well-known uncoupling protein 1 (UCP1)[1][2]. This UCP1-independent thermogenesis presents a potential therapeutic avenue for metabolic disorders. Furthermore, some NAAs have been identified as modulators of transient receptor potential (TRP) channels, such as TRPV1, which are involved in pain sensation (nociception)[2].
This guide focuses on a comparative analysis of this compound against other prominent PM20D1-regulated lipids, primarily N-oleoyl phenylalanine and N-oleoyl leucine, based on their effects on mitochondrial respiration, TRPV1 antagonism, and in vivo energy expenditure.
Comparative Performance Data
The following tables summarize the available quantitative and qualitative data comparing this compound with other PM20D1-regulated lipids. It is important to note that direct side-by-side comparative studies for all parameters are limited in the current literature.
Table 1: Comparative Effects on Mitochondrial Respiration
| Lipid | Cell Type | Concentration | Effect on Respiration | Quantitative Data | Reference |
| This compound | C2C12 myotubes | 50 µM | Induces mitochondrial uncoupling | 64% increase in respiration | [3][4] |
| N-oleoyl phenylalanine | Human adipocytes | 50 µM | Potent mitochondrial uncoupler | Significant increase in proton leak respiration | [5] |
| N-oleoyl leucine | Human adipocytes | 50 µM | Potent mitochondrial uncoupler | Significant increase in proton leak respiration | [5] |
| N-oleoyl isoleucine | Human adipocytes | 50 µM | Potent mitochondrial uncoupler | Significant increase in proton leak respiration | [5] |
| N-oleoyl lysine | Human adipocytes | 50 µM | No significant uncoupling effect | - | [5] |
Table 2: Comparative Effects on TRPV1 Antagonism
| Lipid | Assay System | Effect on TRPV1 | Quantitative Data | Reference |
| This compound | HEK293A cells co-transfected with TRPV1 | Antagonist | Inhibits capsaicin-induced calcium flux | [2][3][4][6] |
| Other N-acyl amides | HEK293 cells expressing TRPV1-4 | Varied (agonist and antagonist activities) | Qualitative description of activity | [6] |
Table 3: PM20D1 Enzymatic Activity and In Vivo Regulation
| Lipid | PM20D1 Activity | In Vivo Regulation | Reference |
| This compound | Substrate for hydrolysis and product of synthesis | Increased circulating levels in PM20D1-KO mice | [6][7] |
| N-oleoyl phenylalanine | Substrate for hydrolysis and product of synthesis | 10.3-fold increase in plasma of AAV-PM20D1 mice | [7][8] |
| N-oleoyl leucine | Substrate for hydrolysis and product of synthesis | 5.8-fold increase in plasma of AAV-PM20D1 mice | [8] |
| N-arachidonoyl glycine | Substrate for hydrolysis | Robust hydrolysis by PM20D1 | [1] |
| N-arachidonoyl phenylalanine | Substrate for hydrolysis | Robust hydrolysis by PM20D1 | [1] |
Signaling Pathways and Experimental Workflows
PM20D1-Mediated Regulation of N-Acyl Amino Acids and Downstream Effects
The following diagram illustrates the central role of PM20D1 in the biosynthesis and hydrolysis of N-acyl amino acids and their subsequent effects on mitochondrial respiration and TRPV1 signaling.
Experimental Workflow for Comparative Analysis of Mitochondrial Respiration
This diagram outlines a typical workflow for comparing the effects of different N-acyl amino acids on mitochondrial respiration in a cell-based assay.
References
- 1. Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ablation of PM20D1 reveals N-acyl amino acid control of metabolism and nociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indirect Calorimetry to Assess Energy Balance in Mice: Measurement and Data Analysis. | Semantic Scholar [semanticscholar.org]
- 4. The Secreted Enzyme PM20D1 Regulates Lipidated Amino Acid Uncouplers of Mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adverse bioenergetic effects of N-acyl amino acids in human adipocytes overshadow beneficial mitochondrial uncoupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. static1.squarespace.com [static1.squarespace.com]
- 7. Ablation of PM20D1 reveals N-acyl amino acid control of metabolism and nociception - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A plasma protein network regulates PM20D1 and N-acyl amino acid bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of N-Oleoyl Glutamine, Oleic Acid, and Glutamine for Researchers and Drug Development Professionals
An In-depth Guide to the Distinct Physicochemical and Biological Properties of N-Oleoyl Glutamine and Its Constituent Moieties
This compound (OEQ) is an endogenous N-acyl amino acid that has garnered significant interest within the scientific community for its diverse biological activities. As a conjugate of the free fatty acid oleic acid and the amino acid glutamine, OEQ presents a unique molecular profile that distinguishes it from its parent molecules. This guide provides a comprehensive comparison of this compound with oleic acid and glutamine, focusing on their differential bioactivity, metabolic pathways, and physicochemical properties, supported by experimental data and detailed protocols.
Introduction to this compound and Its Components
This compound is a member of the N-acyl amino acid (NAA) family, a class of signaling lipids involved in various physiological processes. These molecules are characterized by a fatty acyl group linked to an amino acid via an amide bond. OEQ, specifically, is formed through the condensation of oleic acid, an abundant monounsaturated omega-9 fatty acid, and glutamine, a conditionally essential amino acid crucial for numerous metabolic functions. The conjugation of these two molecules results in a compound with distinct properties and biological activities that differ from its individual components.
Physicochemical Properties: A Comparative Overview
The chemical conjugation of oleic acid and glutamine imparts unique physicochemical characteristics to this compound, notably affecting its solubility and stability.
| Property | This compound (OEQ) | Oleic Acid | Glutamine |
| Molecular Formula | C23H42N2O4 | C18H34O2 | C5H10N2O3 |
| Molecular Weight | 410.6 g/mol | 282.47 g/mol | 146.14 g/mol |
| Solubility in Water | Sparingly soluble | Insoluble | Soluble (36 mg/ml at 25°C) |
| Solubility in Organic Solvents | Soluble in DMF (30 mg/ml), DMSO (30 mg/ml), and Ethanol (1 mg/ml)[1][2] | Soluble in most organic solvents | Insoluble in most organic solvents |
| Stability in Aqueous Solution | More stable than free glutamine, especially at neutral pH.[3] | Prone to oxidation | Unstable in aqueous solutions, degrading to ammonia and pyroglutamic acid.[3][4] |
Comparative Bioactivity
The distinct structures of this compound, oleic acid, and glutamine translate to different biological activities, particularly in mitochondrial respiration and ion channel modulation.
Mitochondrial Uncoupling
Both this compound and oleic acid have been shown to induce mitochondrial uncoupling, a process that dissipates the proton gradient across the inner mitochondrial membrane, leading to increased respiration and heat production.
| Compound | Cell Line | Concentration | Effect on Respiration | Reference |
| This compound | C2C12 myotubes | 50 µM | 64% increase | [1][2] |
| Oleic Acid | L6 muscle cells | Not specified | Proficient uncoupler | [5] |
| N-Oleoyl-leucine | L6 muscle cells | Not specified | Proficient uncoupler, similar potency to oleic acid | [5] |
While both OEQ and oleic acid can uncouple mitochondria, a direct comparison study found that N-acyl amino acids, in general, do not exhibit systematically higher affinity or potency than their corresponding conventional fatty acids[5]. Furthermore, their uncoupling efficiency is lower than that of classical protonophores like FCCP[5]. Glutamine, in contrast, serves as a fuel for mitochondrial respiration rather than an uncoupler.
Transient Receptor Potential Vanilloid 1 (TRPV1) Modulation
The Transient Receptor Potential Vanilloid 1 (TRPV1) is an ion channel involved in pain and temperature sensation. Both this compound and oleic acid have been identified as antagonists of this channel.
| Compound | Target | Action | Quantitative Data (IC50) | Reference |
| This compound | TRPV1 | Antagonist | Not explicitly reported | [6][7][8] |
| Oleic Acid | TRPV1 | Inhibitor | Not explicitly reported, but shown to inhibit capsaicin-induced currents | [9][10][11] |
Metabolic Pathways and Regulation
The metabolic fates of this compound, oleic acid, and glutamine are distinct, governed by different enzymatic pathways.
This compound Metabolism
The biosynthesis and degradation of this compound are primarily regulated by the bidirectional enzyme Peptidase M20 Domain Containing 1 (PM20D1) [7][8][12].
-
Synthesis: PM20D1 catalyzes the condensation of oleic acid and glutamine to form this compound. This process is stimulated by cold exposure and is associated with thermogenic adipose tissue[12].
-
Degradation: PM20D1 also facilitates the hydrolysis of this compound back to oleic acid and glutamine[7][8].
Oleic Acid Metabolism
Oleic acid, as a free fatty acid, is a key player in energy metabolism. It can be:
-
Esterified: Incorporated into triglycerides for energy storage in adipose tissue.
-
Undergo β-oxidation: Broken down in mitochondria to produce acetyl-CoA, which then enters the citric acid cycle for ATP production.
-
Incorporated into phospholipids: Serving as a structural component of cell membranes.
Glutamine Metabolism
Glutamine is a central hub in cellular metabolism, participating in numerous pathways:
-
Anaplerosis: Converted to glutamate and then α-ketoglutarate, replenishing intermediates of the citric acid cycle.
-
Nucleotide synthesis: Donates nitrogen atoms for the synthesis of purines and pyrimidines.
-
Amino acid synthesis: Acts as a precursor for the synthesis of other non-essential amino acids.
-
Glutathione synthesis: A precursor for the antioxidant glutathione.
Experimental Protocols
Mitochondrial Respiration Assay in C2C12 Myotubes
This protocol is adapted from methods used to assess the effect of N-acyl amino acids on mitochondrial respiration.
Objective: To measure the oxygen consumption rate (OCR) in C2C12 myotubes to determine the mitochondrial uncoupling effect of test compounds.
Materials:
-
C2C12 myoblasts
-
DMEM with 10% FBS (Growth Medium)
-
DMEM with 2% horse serum (Differentiation Medium)
-
Seahorse XFp Cell Culture Microplates
-
Seahorse XFp Analyzer
-
Assay Medium: Bicarbonate-free DMEM supplemented with 10 mM glucose, 1 mM sodium pyruvate, and 2 mM L-glutamine, pH 7.4
-
Oligomycin (ATP synthase inhibitor)
-
FCCP (uncoupling agent)
-
Rotenone/antimycin A (Complex I and III inhibitors)
-
Test compounds: this compound, Oleic acid
Procedure:
-
Cell Culture and Differentiation:
-
Seed C2C12 myoblasts in a Seahorse XFp cell culture microplate at an appropriate density.
-
Grow cells in Growth Medium until they reach confluence.
-
Induce differentiation by switching to Differentiation Medium. Maintain for 4-6 days, changing the medium every 2 days.
-
-
Seahorse Assay:
-
One hour before the assay, replace the differentiation medium with pre-warmed Assay Medium.
-
Incubate the plate at 37°C in a non-CO2 incubator for 1 hour.
-
Load the Seahorse XFp sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A in the appropriate ports. Load the test compounds (this compound, oleic acid) in the first injection port.
-
Calibrate the sensor cartridge in the Seahorse XFp Analyzer.
-
Load the cell plate into the analyzer and initiate the assay protocol.
-
The protocol should consist of baseline OCR measurements, followed by sequential injections of the test compound, oligomycin, FCCP, and rotenone/antimycin A.
-
-
Data Analysis:
-
Normalize OCR data to cell number or protein content.
-
Calculate basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
Compare the increase in OCR after the addition of the test compounds to assess their uncoupling effect.
-
Calcium Flux Assay in HEK293A Cells
This protocol is designed to measure changes in intracellular calcium in response to TRPV1 activation and inhibition.
Objective: To assess the inhibitory effect of this compound and oleic acid on capsaicin-induced calcium influx in HEK293A cells expressing TRPV1.
Materials:
-
HEK293A cells
-
DMEM with 10% FBS
-
Plasmid encoding human TRPV1
-
Transfection reagent
-
Fluo-4 AM calcium indicator
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Capsaicin (TRPV1 agonist)
-
Ionomycin (positive control)
-
Test compounds: this compound, Oleic acid
-
Fluorescence plate reader
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293A cells in DMEM with 10% FBS.
-
Transfect cells with the TRPV1 plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Seed the transfected cells into a 96-well black-walled, clear-bottom plate and grow overnight.
-
-
Cell Loading with Fluo-4 AM:
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.
-
Wash the cells with HBSS.
-
Add the loading buffer to the cells and incubate for 1 hour at 37°C in the dark.
-
Wash the cells with HBSS to remove excess dye.
-
-
Calcium Flux Measurement:
-
Place the plate in a fluorescence plate reader.
-
Add the test compounds (this compound or oleic acid) at various concentrations and incubate for a specified period.
-
Record baseline fluorescence.
-
Add capsaicin to stimulate TRPV1 and record the change in fluorescence over time.
-
Add ionomycin at the end of the experiment as a positive control to determine the maximal calcium response.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after capsaicin addition.
-
Normalize the data to the maximal response induced by ionomycin.
-
Determine the inhibitory effect of the test compounds by comparing the capsaicin-induced calcium flux in the presence and absence of the compounds.
-
If possible, calculate the IC50 value for each compound.
-
Conclusion
This compound, oleic acid, and glutamine, while structurally related, exhibit markedly different physicochemical properties and biological activities. OEQ, as a conjugate molecule, possesses a unique profile that includes mitochondrial uncoupling and TRPV1 antagonism, activities it shares to some extent with oleic acid but not with glutamine. The conjugation of oleic acid to glutamine appears to enhance its stability in aqueous environments compared to free glutamine. The metabolic pathways of these three molecules are distinct, with OEQ's metabolism being regulated by the enzyme PM20D1, while oleic acid and glutamine are central players in broader energy and biosynthetic metabolism. For researchers and drug development professionals, understanding these differences is crucial for elucidating the physiological roles of N-acyl amino acids and for the potential development of novel therapeutics targeting metabolic and sensory pathways. Further direct comparative studies are warranted to fully quantify the differences in their biological potency and to explore their full therapeutic potential.
References
- 1. This compound | CAS 247150-73-8 | Cayman Chemical | Biomol.com [biomol.com]
- 2. glpbio.com [glpbio.com]
- 3. researchgate.net [researchgate.net]
- 4. scilit.com [scilit.com]
- 5. Establishing the potency of N-acyl amino acids versus conventional fatty acids as thermogenic uncouplers in cells and mitochondria from different tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. static1.squarespace.com [static1.squarespace.com]
- 8. Ablation of PM20D1 reveals N-acyl amino acid control of metabolism and nociception - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of TRPV1 channels by a naturally occurring omega-9 fatty acid reduces pain and itch - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of TRPV1 channels by a naturally occurring omega-9 fatty acid reduces pain and itch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oleic acid released by sensory neurons inhibits TRPV1-mediated thermal hypersensitivity via GPR40 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. escholarship.org [escholarship.org]
Benchmarking N-oleoyl glutamine's activity against other endogenous signaling lipids.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of N-oleoyl glutamine against two other prominent endogenous signaling lipids: anandamide (AEA) and oleoylethanolamide (OEA). The information is presented to aid researchers and professionals in drug development in understanding the distinct and overlapping mechanisms of these molecules. All quantitative data is summarized in clear, structured tables, and detailed experimental methodologies for key assays are provided.
Introduction to Endogenous Signaling Lipids
Endogenous signaling lipids are a diverse class of molecules derived from fatty acids that play crucial roles in various physiological processes. Their functions range from neurotransmission and inflammation to energy metabolism and pain perception. This guide focuses on this compound, a relatively novel N-acyl amino acid, and benchmarks its activity against the well-characterized endocannabinoid anandamide and the satiety-inducing lipid oleoylethanolamide.
Comparative Biological Activities
The primary biological activities of this compound, anandamide, and oleoylethanolamide are summarized below. These lipids exhibit distinct receptor affinities and downstream effects, highlighting their specialized roles in cellular signaling.
| Lipid | Primary Target(s) | Known Agonist/Antagonist Activity | Key Biological Effects |
| This compound | TRPV1, Mitochondria | TRPV1 Antagonist[1] | Inhibition of capsaicin-induced calcium influx, induction of mitochondrial uncoupling and increased respiration[2][3] |
| Anandamide (AEA) | CB1 and CB2 Receptors, TRPV1 | CB1/CB2 Agonist, TRPV1 Agonist[4] | Neuromodulation, pain relief, appetite regulation, vasodilation[5][6] |
| Oleoylethanolamide (OEA) | PPARα | PPARα Agonist[7][8] | Satiety signaling, regulation of lipid metabolism, anti-inflammatory effects[9][10][11] |
Quantitative Comparison of Bioactivities
The following table presents a summary of the available quantitative data for the bioactivities of this compound, anandamide, and oleoylethanolamide. This data allows for a direct comparison of their potencies at their respective molecular targets.
| Lipid | Target | Parameter | Value | Reference |
| This compound | TRPV1 | IC50 | Not explicitly quantified in the reviewed literature. Described as an antagonist.[1] | [1] |
| Mitochondria | Respiration Increase | 64% increase at 50 µM in C2C12 cells | [2][3] | |
| Anandamide (AEA) | CB1 Receptor | Ki | ~70 nM | [12] |
| CB2 Receptor | Ki | >1 µM (lower affinity than for CB1) | [13] | |
| TRPV1 | EC50 | 1-4 µM | [6] | |
| Oleoylethanolamide (OEA) | PPARα | EC50 | 120 nM | [7][9] |
| PPARα | Kd | ~40 nM | [7] |
Signaling Pathways
The distinct signaling pathways initiated by these lipids are visualized below. These diagrams illustrate their primary molecular targets and the immediate downstream consequences of their interaction.
Figure 1: this compound's dual action on TRPV1 and mitochondria.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | CAS 247150-73-8 | Cayman Chemical | Biomol.com [biomol.com]
- 4. Anandamide initiates Ca2+ signaling via CB2 receptor linked to phospholipase C in calf pulmonary endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anandamide - Wikipedia [en.wikipedia.org]
- 6. Structure-activity relationship for the endogenous cannabinoid, anandamide, and certain of its analogues at vanilloid receptors in transfected cells and vas deferens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FOOD INTAKE REGULATES OLEOYLETHANOLAMIDE FORMATION AND DEGRADATION IN THE PROXIMAL SMALL INTESTINE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oleoylethanolamide Stimulates Lipolysis by Activating the Nuclear Receptor Peroxisome Proliferator-activated Receptor α (PPAR-α)* [escholarship.org]
- 9. cimasci.com [cimasci.com]
- 10. Oleylethanolamide regulates feeding and body weight through activation of the nuclear receptor PPAR-α [ideas.repec.org]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. Novel analogues of arachidonylethanolamide (anandamide): affinities for the CB1 and CB2 cannabinoid receptors and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of N-oleoyl Glutamine in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of N-oleoyl glutamine.
Immediate Safety and Handling Precautions
While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is imperative to adhere to standard laboratory safety protocols.[1] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this compound. In case of accidental contact, follow these first-aid measures:
-
After inhalation: Move to fresh air. If you experience any complaints, consult a doctor.[1]
-
After skin contact: The product is generally not irritating to the skin.[1]
-
After eye contact: Rinse the opened eye for several minutes under running water.[1]
-
After swallowing: If symptoms persist, consult a doctor.[1]
This compound Properties
A summary of the relevant chemical and physical properties of this compound is provided in the table below for easy reference.
| Property | Value |
| CAS Number | 247150-73-8[1][2][3] |
| Molecular Formula | C₂₃H₄₂N₂O₄[2][3] |
| Formula Weight | 410.6[2][3] |
| Appearance | Crystalline solid[2][3] |
| Purity | ≥95%[2][3] |
| Solubility | DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 1 mg/ml[2][3] |
| Storage | -20°C[2] |
| Stability | ≥ 4 years[2] |
| Flammability | Product is not flammable[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with all applicable federal, state, and local environmental regulations. The following protocol provides a general guideline for its disposal.
-
For Unused or Expired this compound (Pure Compound):
-
As a non-hazardous solid, small quantities can typically be disposed of in the regular laboratory trash, provided this is in accordance with your institution's specific waste management policies.
-
It is best practice to place the material in a sealed container to prevent dust formation.
-
-
For this compound Solutions:
-
Aqueous Solutions: If dissolved in a non-hazardous aqueous buffer, the solution can likely be disposed of down the drain with copious amounts of water. However, verify this with your institution's environmental health and safety (EHS) department.
-
Solvent Solutions: If this compound is dissolved in a flammable or hazardous solvent (e.g., DMF, DMSO, Ethanol), the entire solution must be treated as hazardous waste.
-
Collect the waste solution in a properly labeled, sealed, and compatible waste container.
-
The label should clearly identify the contents, including the solvent and the dissolved this compound.
-
Store the waste container in a designated satellite accumulation area until it is collected by your institution's EHS personnel for hazardous waste disposal.
-
-
-
For Contaminated Materials:
-
Any materials, such as pipette tips, tubes, or paper towels, that are contaminated with this compound should be disposed of based on the nature of the solvent used.
-
If contaminated with a hazardous solvent solution, these materials should be placed in a designated solid hazardous waste container.
-
If only contaminated with the pure compound or an aqueous solution, they can typically be disposed of in the regular laboratory trash.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
References
Essential Safety and Logistics for Handling N-Oleoyl Glutamine
This guide provides comprehensive safety, handling, and disposal procedures for N-oleoyl glutamine, ensuring the well-being of laboratory personnel and the integrity of research outcomes. Adherence to these protocols is crucial for maintaining a safe and efficient research environment.
Safe Handling and Personal Protective Equipment
While this compound is not classified as a hazardous substance, observing standard laboratory safety protocols is essential.[1] The following table summarizes the recommended personal protective equipment (PPE) and safety measures.
| Safety Measure | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields | Protects eyes from accidental splashes. |
| Hand Protection | Impermeable and resistant gloves (e.g., nitrile) | Prevents direct skin contact with the substance.[1] |
| Body Protection | Standard laboratory coat | Protects skin and clothing from contamination. |
| Respiratory Protection | Not generally required under normal use with adequate ventilation | The substance is not considered an inhalation hazard.[1] |
| Ventilation | Work in a well-ventilated area or a chemical fume hood | Ensures airborne concentrations remain low. |
Operational Plan: Step-by-Step Handling and Storage
Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the product name and CAS number (247150-73-8) on the label match the order specifications.[1][2]
Preparation for Use:
-
Bring the container to room temperature before opening.
-
This compound is a crystalline solid.[3] For solution preparation, consult the solubility data; it is soluble in DMF (30 mg/ml), DMSO (30 mg/ml), and Ethanol (1 mg/ml).[3][4]
-
When weighing the solid, do so in a designated area with minimal air currents to prevent dispersal.
Handling:
-
Always wear the appropriate PPE as detailed in the table above.
-
Avoid direct contact with skin and eyes.[5]
-
Avoid inhalation of any dust if handling the solid form.[6]
-
After handling, wash hands thoroughly with soap and water.[6]
Storage:
-
Store in a tightly closed container in a cool, dry place.[1][5]
-
For long-term stability (≥ 4 years), store at -20°C.[2]
Disposal Plan: Waste Management Protocol
Spill Management:
-
In case of a small spill, mechanically pick up the solid material.[1]
-
Clean the spill area with a suitable solvent and then with soap and water.
-
For larger spills, ensure the area is well-ventilated and wear appropriate PPE.
-
Collect the spilled material in a designated, labeled waste container.
Waste Disposal:
-
Smaller quantities of this compound may be disposed of with household waste, in accordance with local regulations.[1]
-
For larger quantities or contaminated materials, disposal must be made according to official national, state, and local regulations for non-hazardous chemical waste.[1]
-
Do not allow the product to enter sewers or surface and ground water.[1]
-
Dispose of contaminated packaging in the same manner as the substance itself, following official regulations.[1]
Experimental Protocol: Measuring Mitochondrial Respiration in C2C12 Cells
This protocol describes a representative experiment to assess the effect of this compound on mitochondrial uncoupling in C2C12 myoblast cells, as referenced in the scientific literature.[2][3][4]
1. Cell Culture and Plating:
- Culture C2C12 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
- Seed C2C12 cells into a Seahorse XF96 cell culture microplate at a density of 2 x 10^4 cells per well.
- Allow cells to adhere and grow for 24 hours.
2. Treatment with this compound:
- Prepare a stock solution of this compound in DMSO.
- On the day of the assay, prepare fresh treatment media by diluting the this compound stock solution in Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine to the desired final concentration (e.g., 50 µM).[2][3][4] Include a vehicle control group (DMSO only).
- Remove the growth medium from the cells, wash once with the assay medium, and then add the treatment media to each well.
- Incubate the plate at 37°C in a non-CO2 incubator for 1 hour prior to the assay.
3. Seahorse XF Analyzer Assay:
- Hydrate the sensor cartridge of the Seahorse XF96 analyzer overnight in Seahorse XF Calibrant at 37°C in a non-CO2 incubator.
- Load the hydrated sensor cartridge with the compounds for the mitochondrial stress test (e.g., oligomycin, FCCP, and rotenone/antimycin A).
- Calibrate the analyzer with the loaded sensor cartridge.
- Place the cell culture plate into the Seahorse XF96 analyzer.
- Run the mitochondrial stress test protocol to measure the Oxygen Consumption Rate (OCR).
4. Data Analysis:
- Analyze the OCR data to determine key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
- Compare the OCR profiles of cells treated with this compound to the vehicle control to assess its effect on mitochondrial uncoupling. An increase in basal respiration without a corresponding increase in ATP production is indicative of uncoupling.
Signaling and Metabolic Pathway
The following diagram illustrates the enzymatic regulation and primary biological activities of this compound.
Caption: Enzymatic regulation and biological actions of this compound.
References
- 1. Ablation of PM20D1 reveals N-acyl amino acid control of metabolism and nociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The secreted enzyme PM20D1 regulates lipidated amino acid uncouplers of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serum-free cultures of C2C12 cells show different muscle phenotypes which can be estimated by metabolic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An Optimized Protocol to Analyze Glycolysis and Mitochondrial Respiration in Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A plasma protein network regulates PM20D1 and N-acyl amino acid bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
